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4-Phenyl-5-methyl-6-hydroxypyrimidine Documentation Hub

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  • Product: 4-Phenyl-5-methyl-6-hydroxypyrimidine
  • CAS: 37898-32-1

Core Science & Biosynthesis

Foundational

4-Phenyl-5-methyl-6-hydroxypyrimidine chemical properties

This guide details the chemical properties, synthesis, and reactivity of 4-Phenyl-5-methyl-6-hydroxypyrimidine , a critical heterocyclic scaffold in medicinal chemistry. Part 1: Chemical Identity & Physicochemical Profil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and reactivity of 4-Phenyl-5-methyl-6-hydroxypyrimidine , a critical heterocyclic scaffold in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Profile[1]

Nomenclature and Structure
  • IUPAC Name: 5-Methyl-6-phenylpyrimidin-4-ol[1][2][3]

  • Alternative Names: 5-Methyl-6-phenyl-4(3H)-pyrimidinone; 6-Hydroxy-5-methyl-4-phenylpyrimidine.

  • CAS Number: 1256778-74-1 (Specific isomer reference)

  • Molecular Formula: C₁₁H₁₀N₂O

  • Molecular Weight: 186.21 g/mol

Tautomerism: The Defining Feature

The reactivity of 4-phenyl-5-methyl-6-hydroxypyrimidine is governed by the lactam-lactim tautomeric equilibrium. In the solid state and in polar solvents (DMSO, Methanol), the compound exists predominantly as the oxo (lactam) tautomer, 5-methyl-6-phenyl-4(3H)-pyrimidinone.

This preference dictates its nucleophilic and electrophilic behavior:

  • N3-H Site: Acts as a weak acid (pKa ~9-10) and can be alkylated.

  • C4-Carbonyl: Susceptible to nucleophilic attack after activation (e.g., by POCl₃).

  • C5-Methyl: Sterically crowds the active site, influencing the regioselectivity of electrophilic aromatic substitutions on the phenyl ring.

Tautomerism cluster_0 Tautomeric Equilibrium Keto Keto Form (5-methyl-6-phenyl-4(3H)-pyrimidinone) Predominant in Solution/Solid Enol Enol Form (5-methyl-6-phenylpyrimidin-4-ol) Reactive Intermediate Keto->Enol Proton Transfer

Figure 1: Lactam-lactim tautomerism governing the chemical behavior of the scaffold.

Solubility & Stability
PropertyDescription
Physical State White to off-white crystalline solid.
Solubility Low in water; soluble in DMSO, DMF, and hot ethanol. Insoluble in non-polar solvents (Hexane, Et₂O).
Stability Stable under ambient conditions. Hygroscopic. Resistant to hydrolysis under mild acidic/basic conditions due to the aromatic nature of the pyrimidine ring.
Lipophilicity Moderate LogP (~1.5–2.0), making it a suitable fragment for drug discovery (Lipinski compliant).

Part 2: Synthetic Pathways

The most robust synthesis involves the condensation of a


-keto ester with a binucleophile (formamidine). This approach allows for the precise installation of the phenyl and methyl groups.
Primary Synthesis: Condensation Protocol

Reaction: Cyclocondensation of ethyl


-methylbenzoylacetate with formamidine acetate.

Reagents:

  • Precursor A: Ethyl 2-methyl-3-oxo-3-phenylpropanoate (Ethyl

    
    -methylbenzoylacetate).
    
  • Precursor B: Formamidine acetate.

  • Base: Sodium ethoxide (NaOEt) in Ethanol.

Mechanism: The reaction proceeds via a Michael-type addition of the amidine nitrogen to the


-keto ester, followed by cyclization and loss of ethanol.
Step-by-Step Protocol
  • Preparation of Alkoxide: Dissolve Sodium metal (1.1 eq) in absolute Ethanol under N₂ atmosphere to generate NaOEt in situ.

  • Addition: Add Formamidine acetate (1.2 eq) to the solution and stir for 15 minutes to liberate the free base.

  • Condensation: Dropwise add Ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 eq) over 30 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Cool reaction to room temperature.

    • Concentrate solvent in vacuo to ~20% volume.

    • Pour residue into ice-water (100 mL).

    • Acidify with 1N HCl to pH ~4–5 to precipitate the product.

  • Purification: Filter the white precipitate, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Synthesis Precursors Ethyl 2-methyl-3-oxo-3-phenylpropanoate + Formamidine Acetate Conditions NaOEt, EtOH, Reflux, 12h Precursors->Conditions Intermediate Acyclic Amidine Intermediate Conditions->Intermediate Cyclization Cyclization & Dehydration (-EtOH, -H2O) Intermediate->Cyclization Product 4-Phenyl-5-methyl-6-hydroxypyrimidine (Precipitate at pH 5) Cyclization->Product

Figure 2: Synthetic workflow for the construction of the pyrimidine core.

Part 3: Reactivity & Functionalization[5]

This scaffold is rarely the final drug; it is a versatile intermediate . The hydroxyl group (oxo) serves as a "handle" for further functionalization.

Chlorination (The Key Activation Step)

The most critical reaction is the conversion of the hydroxyl group to a chlorine atom, yielding 4-chloro-5-methyl-6-phenylpyrimidine . This activates the position for S_NAr reactions.

  • Reagents: Phosphorus Oxychloride (POCl₃) (neat or with solvent).

  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).

  • Protocol: Reflux the hydroxypyrimidine in POCl₃ for 2–4 hours. Quench carefully on ice.

  • Outcome: The C=O bond is converted to a C-Cl bond, restoring full aromaticity to the ring and making C4 highly electrophilic.

Nucleophilic Aromatic Substitution (S_NAr)

Once chlorinated, the 4-position becomes susceptible to nucleophilic attack by amines, alkoxides, or thiols.

  • Amination: Reaction with primary/secondary amines yields 4-amino-5-methyl-6-phenylpyrimidines (common in kinase inhibitors).

  • Suzuki Coupling: The chloride can also participate in Pd-catalyzed cross-coupling to install biaryl systems.

Electrophilic Aromatic Substitution (EAS)
  • Pyrimidine Ring: Electron-deficient and resistant to EAS.

  • Phenyl Ring: The phenyl substituent is deactivated slightly by the pyrimidine ring but can still undergo nitration or halogenation at the meta or para positions under forcing conditions.

  • 5-Methyl Group: Can be oxidized to an aldehyde or acid using SeO₂ or KMnO₄, though this competes with ring oxidation.

Part 4: Pharmaceutical Applications

The 4-phenyl-5-methylpyrimidine motif is a privileged structure in medicinal chemistry, often serving as a bioisostere for other heterocycles.

  • p38 MAP Kinase Inhibitors: The 4,5,6-substitution pattern mimics the ATP-binding pocket geometry. The phenyl group occupies the hydrophobic pocket II.

  • Calcium Channel Blockers: While dihydropyrimidines (Biginelli products) are classic calcium channel blockers, the oxidized (aromatic) forms often serve as metabolites or specific antagonists.

  • Agrochemicals: Used as a core for fungicides where the lipophilic phenyl and methyl groups aid in cuticle penetration.

References

  • PubChem. (2025). 4-Methyl-5-phenylpyrimidine Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1951). 4-Methyl-6-hydroxypyrimidine. Org. Synth. 31, 72. [Link] (Methodology grounding for pyrimidinol synthesis).

  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link] (Context for phenyl-methyl-pyrimidine synthesis).

  • EPA CompTox. (2025). 4-Chloro-6-phenylpyrimidine Dashboard. [Link] (Data on the chlorinated derivative properties).

Sources

Exploratory

Advanced Synthesis Pathways for Novel Pyrimidine Derivatives: A Technical Whitepaper

Executive Summary The pyrimidine nucleus remains one of the most privileged scaffolds in modern pharmacology, serving as the foundational pharmacophore for a vast array of kinase inhibitors, antimetabolites, and antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine nucleus remains one of the most privileged scaffolds in modern pharmacology, serving as the foundational pharmacophore for a vast array of kinase inhibitors, antimetabolites, and antimicrobial agents 1. As drug discovery programs demand higher structural complexity and rapid structure-activity relationship (SAR) iteration, classical step-by-step pyrimidine syntheses are increasingly being replaced by more elegant, atom-economical methodologies.

Drawing from extensive bench experience and recent literature, this whitepaper details two highly robust pathways for generating novel pyrimidine derivatives: De Novo Scaffold Construction via Multicomponent Reactions (MCRs) and Late-Stage C-H Functionalization . By understanding the mechanistic causality behind these pathways, chemists can design self-validating experimental workflows that maximize yield, scalability, and structural diversity.

Pathway 1: De Novo Construction via Advanced Multicomponent Reactions (MCRs)

The Logic and Causality of the Biginelli Reaction

When generating highly diverse pyrimidine libraries, Multicomponent Reactions (MCRs) like the Biginelli condensation are unparalleled. The classical Biginelli reaction combines an aldehyde, a


-ketoester, and urea to form dihydropyrimidines (DHPMs).

The Causality of Choice: Why choose an MCR over sequential coupling? Sequential synthesis suffers from compounding yield losses and requires intermediate purification. MCRs are highly atom-economical—often exceeding 85%—with water as the primary byproduct 2. Furthermore, the application of microwave irradiation and novel green catalysts (such as p-toluenesulfonic acid or recyclable nanocatalysts) dramatically accelerates the initial, rate-limiting Knoevenagel condensation step by providing homogeneous thermal distribution and overcoming the high activation energy barrier 3.

Biginelli A Aldehyde + Urea (Acid Catalyst) B Acyliminium Ion (Electrophile) A->B Condensation (-H2O) D Open-Chain Ureide Intermediate B->D Nucleophilic Attack C β-Ketoester (Enol Nucleophile) C->D Addition E Cyclization (Ring Closure) D->E Intramolecular Attack F Dihydropyrimidine (DHPM) Core E->F Dehydration (-H2O)

Fig 1: Mechanistic pathway of the acid-catalyzed Biginelli multicomponent reaction.

Self-Validating Protocol: Microwave-Assisted Biginelli Synthesis

This protocol is designed as a closed-loop system where each phase validates the success of the previous one.

Step 1: Reagent Assembly

  • Combine 1.0 eq of the target aromatic aldehyde, 1.0 eq of

    
    -ketoester, and 1.2 eq of urea/thiourea in a microwave-safe vial.
    
  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (10 mol%) and 2 mL of ethanol as the solvent.

Step 2: Microwave Irradiation

  • Seal the vial and subject it to microwave irradiation at 80°C (150 W) for 10–15 minutes.

  • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the highly UV-active aldehyde spot confirms the consumption of the starting material.

Step 3: Workup and Precipitation

  • Pour the hot reaction mixture into 20 mL of crushed ice water and stir vigorously.

  • Validation Checkpoint 2: A rapid precipitation of a solid mass indicates successful DHPM formation. If an oil forms, the intermediate ureide has not fully cyclized; return to heat for 5 minutes.

Step 4: Purification and Verification

  • Filter the precipitate under a vacuum and recrystallize from hot ethanol.

  • Validation Checkpoint 3:

    
    H NMR spectroscopy must show characteristic broad singlets for the N-H protons at ~7.5 ppm and ~9.0 ppm, and a distinct chiral C4-H doublet/multiplet at ~5.2 ppm.
    

Pathway 2: Late-Stage C-H Functionalization of Pyrimidines

The Logic and Causality of Photoredox Minisci Alkylation

While MCRs are excellent for building scaffolds from scratch, drug development often requires the modification of complex, pre-existing Active Pharmaceutical Ingredients (APIs). Late-Stage Functionalization (LSF) bypasses de novo synthesis, allowing chemists to directly functionalize inert C-H bonds 4.

The Causality of Choice: Pyrimidines are deeply electron-deficient, making standard electrophilic aromatic substitution nearly impossible. However, this electron deficiency makes them perfect candidates for Minisci-type radical additions. By introducing an acid (like TFA), we protonate the pyrimidine nitrogens. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Through photoredox catalysis, we generate nucleophilic alkyl radicals from cheap carboxylic acids. The polarity-matched interaction between the nucleophilic radical and the highly electrophilic protonated pyrimidine drives the reaction with exquisite regioselectivity 5.

Minisci PC Photocatalyst (PC) + Visible Light PC_star Excited PC* PC->PC_star hν excitation Radical Alkyl Radical (R•) Formation (-CO2) PC_star->Radical SET oxidation of R-COOH Adduct Radical Cation Adduct Radical->Adduct Addition to Pyrimidine Pyr Protonated Pyrimidine Pyr->Adduct Reactant Product Alkylated Pyrimidine (C-H Functionalized) Adduct->Product SET oxidation & Deprotonation

Fig 2: Catalytic cycle of photoredox-mediated Minisci C-H alkylation of pyrimidines.

Self-Validating Protocol: Visible-Light Minisci C-H Alkylation

Step 1: Reaction Assembly

  • In a dry Schlenk tube, add the pyrimidine derivative (1.0 eq), an aliphatic carboxylic acid (3.0 eq),

    
     (oxidant, 2.0 eq), and 
    
    
    
    (photocatalyst, 2 mol%).
  • Dissolve in a 1:1 mixture of

    
     and 
    
    
    
    . Add Trifluoroacetic Acid (TFA) (1.5 eq) to protonate the pyrimidine.

Step 2: Degassing (Critical Step)

  • Perform three freeze-pump-thaw cycles.

  • Validation Checkpoint 1: Upon the final thaw under vacuum, the absolute absence of bubbling confirms that

    
     (a potent radical scavenger) has been successfully removed.
    

Step 3: Photochemical Irradiation

  • Irradiate the mixture with a 450 nm Blue LED at room temperature for 12 hours.

  • Validation Checkpoint 2: The reaction mixture should transition from a pale yellow to a deep orange/brown hue, visually confirming the active cycling of the Iridium photocatalyst.

Step 4: Quenching and LC-MS Validation

  • Quench the reaction with saturated aqueous

    
     and extract with Dichloromethane (DCM).
    
  • Validation Checkpoint 3: Before flash chromatography, run an aliquot on LC-MS. The mass spectrum must show an

    
     peak corresponding to the exact mass of the starting pyrimidine plus the alkyl radical, minus one hydrogen atom.
    

Quantitative Data & Comparative Analysis

To guide synthetic strategy, the following table summarizes the operational parameters of both methodologies based on current industry standards.

Synthetic ParameterMCR (Biginelli Reaction)Late-Stage C-H Functionalization (Minisci)
Primary Application De novo scaffold construction & library generationLate-stage diversification of complex APIs
Atom Economy High (>85%); water is the main byproductModerate (loss of

from radical precursors)
Reaction Time 10–15 minutes (Microwave-assisted)12–24 hours (Photochemical)
Functional Group Tolerance Good (sensitive to strong nucleophiles)Excellent (orthogonal to many polar/reactive groups)
Scalability Excellent (Kilogram scale proven in industry)Moderate (Limited by photon penetration in large reactors)
Regioselectivity Inherent to the building blocks usedDictated by steric hindrance and electronic density

Conclusion

The synthesis of novel pyrimidine derivatives requires a dual-pronged approach. For rapid, highly scalable generation of diverse screening libraries, microwave-assisted multicomponent reactions remain the gold standard due to their thermodynamic efficiency. Conversely, for the optimization of advanced lead compounds, late-stage photoredox C-H functionalization offers unparalleled precision, allowing chemists to install functional groups onto inert positions without dismantling the molecular framework. By strictly adhering to self-validating protocols, synthetic chemists can ensure high-fidelity results across both paradigms.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Oriental Journal of Chemistry (2026). URL: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review Journal of Chemical Reviews (2024). URL:[Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities MDPI (2023). URL:[Link]

  • Late-Stage C–H Functionalization of Azines PubMed Central (PMC) / ACS (2022). URL:[Link]

  • Late‐Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis ResearchGate (2023). URL: [Link]

Sources

Foundational

The Hydroxypyrimidine Scaffold: Fundamental Physicochemical Characteristics and Advanced Applications in Drug Discovery

Executive Summary Hydroxypyrimidines represent a highly versatile class of nitrogen-containing heterocyclic compounds. As structural analogs to endogenous nucleobases (uracil, thymine, cytosine), they are foundational to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxypyrimidines represent a highly versatile class of nitrogen-containing heterocyclic compounds. As structural analogs to endogenous nucleobases (uracil, thymine, cytosine), they are foundational to both fundamental biochemical processes and modern pharmacological design. As a Senior Application Scientist, I have observed that the successful deployment of hydroxypyrimidine derivatives in drug discovery requires a rigorous understanding of their core physicochemical traits. This whitepaper systematically deconstructs the tautomeric behavior, acid-base properties, and synthetic methodologies of hydroxypyrimidines, providing actionable, self-validating protocols for researchers and drug development professionals.

Fundamental Physicochemical Characteristics

Tautomerism: The Keto-Enol / Lactam-Lactim Equilibrium

The defining feature of hydroxypyrimidines is their dynamic tautomeric equilibrium. For instance, 4-hydroxypyrimidine exists in a delicate balance between its hydroxyl (enol/lactim) form and its keto (oxo/lactam) form, specifically 4-pyrimidone. This equilibrium is highly sensitive to the local microenvironment, including solvent polarity, pH, and temperature. In the gas phase or non-polar matrices, the enol form often predominates, whereas polar protic solvents (like water) stabilize the highly polar oxo form via intermolecular hydrogen bonding.

Understanding this tautomerism is not merely an academic exercise; it dictates the molecule's hydrogen-bond donor/acceptor profile, which is the primary driver of target-ligand recognition in biological systems. Separating the overlapping spectral responses of these coexisting tautomers remains a long-standing challenge, often requiring advanced techniques like1 to elucidate the electronic structure of individual species[1].

Acid-Base Properties (pKa)

The acid-base profile of hydroxypyrimidines governs their ionization state under physiological conditions. 4-Hydroxypyrimidine exhibits two distinct pKa values: a pK1 of ~1.85 corresponding to the protonation of the pyrimidine ring nitrogen, and a pK2 of ~8.59 corresponding to the deprotonation of the hydroxyl/oxo group to form an anion. This amphoteric nature allows the scaffold to be fine-tuned for optimal oral bioavailability and membrane permeability during lead optimization[2].

Table 1: Key Physicochemical Properties of 4-Hydroxypyrimidine

PropertyValueCausality / Significance in Research
Molecular Formula C4H4N2OCore heterocyclic scaffold mimicking endogenous pyrimidines.
Melting Point 166-169 °CIndicator of strong intermolecular hydrogen bonding in the solid state.
Water Solubility 270.3 g/L (at 20 °C)High aqueous solubility driven by the polar oxo-tautomer and H-bonding.
pKa1 (Protonated) ~1.85Relevant for gastrointestinal absorption and formulation in acidic media.
pKa2 (Neutral) ~8.59Ensures the molecule is predominantly neutral at physiological pH (7.4).

Spectroscopic Characterization Workflows

To isolate and study individual tautomers without the confounding effects of rapid solvent-mediated proton exchange, researchers employ Matrix Isolation Fourier Transform Infrared (FTIR) spectroscopy coupled with UV irradiation. This technique traps monomers in an inert argon matrix at cryogenic temperatures, allowing for the direct observation of3[3].

Protocol 1: Matrix Isolation FTIR and Phototautomerization
  • Causality: Cryogenic matrix isolation prevents intermolecular interactions, allowing the observation of intrinsic molecular properties. UV irradiation provides the activation energy necessary to drive the intramolecular proton transfer, shifting the equilibrium from the thermodynamically stable oxo form to the rare hydroxy form.

  • Step 1 (Sample Preparation): Sublimate the solid hydroxypyrimidine sample at ~450 K under high vacuum to generate a gaseous monomer stream.

  • Step 2 (Matrix Deposition): Co-deposit the gaseous monomer with a large excess of high-purity Argon gas onto a CsI window maintained at 10 K using a closed-cycle helium cryostat.

  • Step 3 (Baseline FTIR Acquisition): Record the initial FTIR spectrum. The dominant bands (e.g., NH stretching vibrations around 3400-3500 cm⁻¹) will correspond to the oxo tautomer.

  • Step 4 (UV Irradiation): Irradiate the matrix using a tunable UV light source (λ > 230 nm) for 1 to 4 hours.

  • Step 5 (Self-Validation): Monitor the real-time decay of the oxo-specific IR bands and the concomitant growth of new bands (e.g., OH stretching) indicating the formation of the hydroxy tautomer. If the system reaches a photostationary state, verify photoreversibility by observing the back hydroxy → oxo reaction upon altering the irradiation wavelength.

  • Step 6 (Data Analysis): Compare the experimental difference spectra with DFT(B3LYP) theoretically predicted vibrational frequencies to unequivocally assign the tautomeric states.

G A Hydroxypyrimidine Sample B Argon Matrix Isolation (10 K) A->B C FTIR Spectroscopy (Oxo Form) B->C D UV Irradiation (λ > 230 nm) C->D E Phototautomerization D->E F FTIR Spectroscopy (Hydroxy Form) E->F

Caption: Workflow for matrix isolation FTIR and UV-induced phototautomerization.

Therapeutic Applications and Rational Drug Design

The hydroxypyrimidine motif is a privileged scaffold in medicinal chemistry. Its structural similarity to natural nucleobases allows it to act as a competitive inhibitor for various viral and cellular enzymes.

HIV Reverse Transcriptase-Associated RNase H Inhibitors

While traditional HIV reverse transcriptase (RT) inhibitors target the DNA polymerase activity, the RNase H domain of RT presents a critical, underexploited target. 3-Hydroxypyrimidine-2,4-dione derivatives have been identified as potent RT-associated RNase H inhibitors. Through4 using Genetic Algorithm-Partial Least Squares (GA-PLS), researchers have successfully optimized these derivatives[4]. Molecular docking reveals that the hydroxypyrimidine core engages in essential hydrogen-bonding interactions with key active site residues (e.g., Gln475, Asp549, Tyr501), effectively halting viral replication.

Anticancer and Antioxidant Agents

Substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have demonstrated significant efficacy as both 5[5]. The presence of specific electron-donating or withdrawing groups on the phenyl ring modulates the electronic distribution of the pyrimidine core, directly impacting its ability to scavenge free radicals (measured via DPPH assays) and induce apoptosis in human leukemia cells.

Protocol 2: Synthesis of Substituted 4-Hydroxypyrimidines
  • Causality: Traditional syntheses using amidines can be low-yielding and expensive. This optimized protocol utilizes a β-ketoester and formamide in the presence of an alkoxide base, ensuring high atom economy and scalability for 6[6].

  • Step 1 (Reagent Preparation): Dissolve sodium methoxide (or generate sodium butoxide using metal sodium) in n-butanol. Heat the solution to remove lower-boiling alcohols until the internal temperature reaches 105–110 °C. Causality: Removing methanol ensures the reaction proceeds at the higher boiling point of butanol, providing the necessary thermal energy for cyclization.

  • Step 2 (Addition): Slowly add the β-ketoester (e.g., methyl 3-aminocrotonate) and formamide dropwise to the hot alkoxide solution over 30 minutes.

  • Step 3 (Cyclization): Reflux the mixture for 3-5 hours. The base catalyzes the condensation between the ester/amine and formamide, forming the pyrimidine ring.

  • Step 4 (Self-Validation & Purification): Cool the reaction mixture, neutralize, and extract the product. Perform an immediate High-Performance Liquid Chromatography (HPLC) analysis to quantify the yield (target >90 mol%). Purify via recrystallization. Confirm the product identity using ¹H-NMR (checking for the characteristic pyrimidine C5 and C6 protons) and mass spectrometry (M+ peak).

G N1 3-Hydroxypyrimidine Core N2 QSAR Analysis (GA-PLS) N1->N2 N3 Molecular Docking (RNase H) N1->N3 N4 Lead Optimization N2->N4 N3->N4 N5 In Vitro IC50 Validation N4->N5

Caption: Rational drug design workflow for hydroxypyrimidine-based HIV inhibitors.

Conclusion

The hydroxypyrimidine scaffold is a cornerstone of modern molecular design. By mastering its tautomeric equilibria, acid-base characteristics, and synthetic pathways, researchers can rationally engineer highly specific, potent therapeutics. The integration of advanced spectroscopic techniques with robust computational modeling continues to unlock the full pharmacological potential of these dynamic molecules.

References

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering | The Journal of Physical Chemistry Letters - ACS Publications | 1

  • 3-Hydroxypyrimidine-2, 4-dione Derivatives as HIV Reverse Transcriptase-Associated RNase H Inhibitors: QSAR Analysis and Molecular Docking Studies | PMC - NIH | 4

  • UV-induced generation of rare tautomers of allopurinol and 9-methylhypoxanthine — A matrix isolation FTIR study | DOI.org |3

  • Synthesis and Characterization of Substituted Ethyl 2-(1-aminocyclobutyl)- 5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate Derivatives as Antioxidant Agents | Bentham Science Publishers | 5

  • 4-Hydroxypyrimidine - 51953-17-4 | Vulcanchem | 2

  • Process for preparing 4-hydroxypyrimidine | Google Patents (EP0326389B1) | 6

Sources

Exploratory

CAS number for 4-Phenyl-5-methyl-6-hydroxypyrimidine

An In-Depth Technical Guide to a Prominent Phenylpyrimidine Derivative A Note on the Originally Requested Compound: Initial searches for a registered CAS number and detailed technical data for "4-Phenyl-5-methyl-6-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to a Prominent Phenylpyrimidine Derivative

A Note on the Originally Requested Compound: Initial searches for a registered CAS number and detailed technical data for "4-Phenyl-5-methyl-6-hydroxypyrimidine" did not yield a definitive entry in major chemical databases. This suggests that the compound may not be widely synthesized or characterized. To provide a comprehensive and scientifically robust technical guide as requested, this document will focus on a closely related and well-documented pyrimidine derivative, 4-Methyl-5-phenylpyrimidine . This compound shares key structural features with the original query and has a more extensive body of research available.

Introduction to 4-Methyl-5-phenylpyrimidine

4-Methyl-5-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the diverse family of pyrimidine derivatives. The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and various synthetic drugs.[1][2] The presence of both a phenyl and a methyl group on the pyrimidine ring of 4-Methyl-5-phenylpyrimidine imparts specific physicochemical properties that make it an interesting scaffold for medicinal chemistry and materials science.

This guide provides a detailed overview of the synthesis, characterization, and potential applications of 4-Methyl-5-phenylpyrimidine, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Identification

A clear identification of a chemical compound is the foundation of any scientific investigation. The key identifiers and computed properties for 4-Methyl-5-phenylpyrimidine are summarized below.

PropertyValueSource
CAS Number 57562-58-0[3][4]
Molecular Formula C₁₁H₁₀N₂[3][4]
Molecular Weight 170.21 g/mol [3]
IUPAC Name 4-methyl-5-phenylpyrimidine[3]
Canonical SMILES CC1=NC=NC=C1C2=CC=CC=C2[3]
InChIKey RPXGYQFOIZMYAF-UHFFFAOYSA-N[3]

Synthesis of 4-Methyl-5-phenylpyrimidine

The synthesis of pyrimidine derivatives can be achieved through various established chemical reactions. One common approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine or a similar nitrogen-containing reagent. The Biginelli reaction, for instance, is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea, which can be further modified to yield a variety of pyrimidine structures.[5]

While a specific, detailed, step-by-step protocol for the synthesis of 4-Methyl-5-phenylpyrimidine was not found in the provided search results, a general synthetic strategy can be inferred from related syntheses. A plausible approach would involve the reaction of a suitably substituted three-carbon component with formamidine or a similar reagent.

Experimental Workflow: A Generalized Synthesis Approach

The following diagram illustrates a conceptual workflow for the synthesis of a substituted pyrimidine like 4-Methyl-5-phenylpyrimidine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product & Analysis Reactant1 Substituted β-diketone/ β-ketoaldehyde Condensation Cyclocondensation Reaction Reactant1->Condensation Reactant2 Amidine (e.g., Formamidine) Reactant2->Condensation Workup Reaction Quenching & Extraction Condensation->Workup Purification Column Chromatography/ Recrystallization Workup->Purification Product 4-Methyl-5-phenylpyrimidine Purification->Product Analysis Spectroscopic Characterization (NMR, MS, IR) Product->Analysis

Caption: Generalized workflow for the synthesis of 4-Methyl-5-phenylpyrimidine.

Structural Characterization and Analytical Methods

The unambiguous identification of the synthesized 4-Methyl-5-phenylpyrimidine is crucial. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the methyl protons, the aromatic protons of the phenyl group, and the protons on the pyrimidine ring. The carbon NMR would similarly show distinct signals for each unique carbon atom in the molecule.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. For 4-Methyl-5-phenylpyrimidine, characteristic peaks would be observed for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the pyrimidine and phenyl rings.[8]

Potential Applications and Biological Activity

The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[1] Derivatives of pyrimidine have been shown to exhibit a broad spectrum of biological activities, including:

  • Anticancer: Many anticancer drugs are pyrimidine analogs that interfere with nucleic acid synthesis.[1]

  • Antimicrobial: Pyrimidine derivatives have been developed as antibacterial and antifungal agents.[6]

  • Antiviral: Certain pyrimidine nucleoside analogs are effective antiviral drugs.[1]

  • Anti-inflammatory: Some pyrimidine derivatives have shown potential as anti-inflammatory agents.[9]

While specific biological data for 4-Methyl-5-phenylpyrimidine is not extensively detailed in the provided search results, its structural similarity to other biologically active pyrimidines suggests it could be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research would be needed to explore its specific biological targets and pharmacological properties.

Signaling Pathways: A Conceptual Framework

Given the prevalence of pyrimidine derivatives as kinase inhibitors in cancer therapy, a hypothetical mechanism of action for a novel pyrimidine-based drug could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the EGFR signaling pathway.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a conceptual model of how a pyrimidine derivative might inhibit the EGFR signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Inhibitor Pyrimidine Derivative (Hypothetical Inhibitor) Inhibitor->EGFR Inhibition

Caption: Conceptual diagram of a pyrimidine derivative inhibiting the EGFR pathway.

Conclusion

4-Methyl-5-phenylpyrimidine serves as a representative example of the vast and versatile class of pyrimidine derivatives. While detailed biological data for this specific compound is limited in the public domain, its synthesis and characterization fall within well-established methodologies in organic chemistry. The pyrimidine core structure continues to be a highly privileged scaffold in drug discovery, and compounds like 4-Methyl-5-phenylpyrimidine represent valuable starting points for the development of new chemical entities with potential therapeutic applications. Further investigation into the biological activities of this and related compounds is warranted to unlock their full potential.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • ResearchGate. (2025). “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF. Available From: [Link]

  • AL-Dawoody, P. (2023). Preparation and characterization of some pyrimidine derivatives and study with CT DNA. AIP Conference Proceedings, 2839(1). Available From: [Link]

  • Cieplik, J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 7000. Available From: [Link]

  • Jayanthi, S., et al. (2025). A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions. Journal of Molecular Structure. Available From: [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4898. Available From: [Link]

  • Abdel-Rahman, A. A.-H. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Organic Chemistry. Available From: [Link]

  • Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 524-543. Available From: [Link]

  • U.S. Environmental Protection Agency. (2025). 4-Hydroxy-5-{[4-(2-{amino}ethoxy)phenyl]methyl}-1,3-thiazol-2(5H)-one. CompTox Chemicals Dashboard. Available From: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-5-phenylpyrimidine. PubChem Compound Database. Available From: [Link]

  • Siddiqui, N., et al. (2013). Synthesis and biological activity of some pyrimidine derivatives. Acta Poloniae Pharmaceutica, 70(3), 459-468. Available From: [Link]

  • Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. Available From: [Link]

  • Gangjee, A., et al. (2009). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 52(21), 6847-6857. Available From: [Link]

  • Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3). Available From: [Link]

Sources

Foundational

A Technical Guide to Substituted Pyrimidine Compounds in Drug Discovery

Introduction The pyrimidine scaffold is a fundamental heterocyclic structure that serves as a cornerstone in the field of medicinal chemistry.[1] As a core component of nucleic acids (cytosine, thymine, and uracil) and v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a fundamental heterocyclic structure that serves as a cornerstone in the field of medicinal chemistry.[1] As a core component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, pyrimidine and its derivatives are integral to numerous biological processes.[2][3] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in drug discovery, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[1][4] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects, among others.[2][3][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of substituted pyrimidine compounds, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on their role in oncology.

The versatility of the pyrimidine ring, with its multiple sites for substitution (positions 2, 4, 5, and 6), allows for fine-tuning of its physicochemical and pharmacological properties.[6] Strategic modifications at these positions can significantly impact a compound's binding affinity to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.[4] This guide will delve into the causality behind experimental choices in the design and synthesis of pyrimidine derivatives, providing field-proven insights to aid in the rational design of novel therapeutics.

The Pyrimidine Scaffold: A Hub for Therapeutic Innovation

The pyrimidine core's ability to mimic the purine bases found in DNA and RNA allows it to interact with a wide range of biological targets, including enzymes and receptors.[1][7] This has led to the development of numerous clinically successful drugs. For instance, 5-fluorouracil and its prodrug capecitabine are widely used antimetabolites in cancer chemotherapy that interfere with nucleic acid synthesis.[5][8] Similarly, gemcitabine and cytarabine are pyrimidine nucleoside analogs that are mainstays in the treatment of various cancers.[3][8] Beyond oncology, pyrimidine derivatives have found applications as antiviral agents like zidovudine for HIV, antihypertensives such as minoxidil, and antimicrobial agents like trimethoprim.[3][6]

The following diagram illustrates the core pyrimidine structure and highlights the key positions for substitution that are critical in modulating biological activity.

Caption: Core pyrimidine scaffold with key substitution positions.

Synthesis of Substituted Pyrimidine Compounds

The synthesis of the pyrimidine core and its derivatives can be broadly categorized into two main approaches: de novo synthesis and salvage pathways.[9][10] In the context of drug development, chemical synthesis methodologies are paramount.

Classical Synthetic Approaches

Historically, the synthesis of pyrimidines has relied on condensation reactions. The Biginelli reaction , a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea, is a classic and widely used method.[11][12] Another common approach involves the condensation of 1,3-dicarbonyl compounds with amidines, urea, or guanidine.[11][12] These methods are robust and effective for generating a variety of substituted pyrimidines.[11]

Modern Synthetic Methodologies

Recent advancements in synthetic chemistry have led to more efficient, sustainable, and diverse methods for pyrimidine synthesis.[11] These include:

  • Multicomponent Reactions (MCRs): These reactions, like the Biginelli reaction, allow for the formation of complex molecules in a single step, improving efficiency and reducing waste.[13][14]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[11]

  • Green Chemistry Approaches: The use of eco-friendly catalysts, such as natural citrus juices or biowaste-derived catalysts, and solvent-free conditions are gaining prominence.[15][16]

  • C-H Activation Strategies: These methods enable the direct functionalization of the pyrimidine core, streamlining the synthetic process and allowing for the introduction of a wider range of substituents.[11]

The choice of synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring and the compatibility of functional groups.[11]

Structure-Activity Relationship (SAR) of Substituted Pyrimidines

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[1][2] Understanding the SAR is crucial for the rational design of potent and selective therapeutic agents.[4]

A recurring theme in the SAR of pyrimidine derivatives is the importance of the 2,4-disubstitution pattern for potent biological activity.[1] Many kinase inhibitors, for example, feature anilino or other aromatic groups at the C2 or C4 positions, which can form critical hydrogen bonds within the ATP-binding pocket of the kinase.[1]

Key Substitution Positions and Their Impact
  • Position 2: Substituents at this position can significantly influence the compound's interaction with the target protein. Electron-donating groups at the 2-position have been suggested to enhance anticancer activity.

  • Position 4: Similar to position 2, modifications at C4 are critical for target engagement. The presence of anilino groups or other hydrogen-bonding moieties is a common feature in many potent inhibitors.[1]

  • Position 5: This position is a key site for modification to enhance binding affinity and selectivity. For instance, in dihydrofolate reductase (DHFR) inhibitors, the addition of lipophilic aryl or aryloxy groups at C5 can improve potency.[8] The introduction of a fluorine atom at this position, as seen in 5-fluorouracil, is a well-established strategy for creating antimetabolites.[17]

  • Position 6: Substitutions at C6 can also modulate activity, although they are sometimes less explored than at other positions.

The following diagram illustrates the general SAR principles for pyrimidine-based kinase inhibitors.

SAR_Kinase_Inhibitor pyrimidine Pyrimidine Core Mimics Adenine of ATP kinase Kinase ATP-Binding Pocket Target Protein pyrimidine->kinase Binds to substituents Substituents at C2, C4, C5 Fine-tune Potency, Selectivity, and PK Properties substituents->kinase Interacts with inhibition Inhibition of Kinase Activity kinase->inhibition

Caption: SAR of a pyrimidine-based kinase inhibitor.

Therapeutic Applications of Substituted Pyrimidines

The diverse biological activities of pyrimidine derivatives have led to their investigation and application in a wide range of therapeutic areas.[2]

Anticancer Activity

The pyrimidine scaffold is a cornerstone in the development of anticancer agents.[8][11] Pyrimidine-based drugs can exert their effects through various mechanisms:

  • Antimetabolites: These compounds, such as 5-fluorouracil and gemcitabine, mimic endogenous pyrimidines and interfere with DNA and RNA synthesis, leading to cell death in rapidly dividing cancer cells.[3][5]

  • Kinase Inhibitors: Many pyrimidine derivatives are designed to inhibit specific kinases that are overactive in cancer cells, thereby blocking signaling pathways that promote cell growth and survival.[8] The pyrimidine core is well-suited to compete with ATP for the kinase's binding site.[8]

  • Dihydrofolate Reductase (DHFR) Inhibitors: Compounds like methotrexate and pyrimethamine, which contain a pyrimidine or a related diamino-pyrimidine motif, inhibit DHFR, an enzyme essential for nucleotide synthesis.[8][18]

The table below summarizes the in vitro cytotoxic activity (IC50 values) of some representative pyrimidine derivatives against various cancer cell lines, highlighting the impact of structural modifications on their anticancer potency.

Compound ClassTarget Cell LineIC50 (µM)Reference
(1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidinesMCF-7 (Breast)1.25-6.75
Pyrazolo[1,5-a]pyrimidine derivativeHepG2 (Liver)Varies
Aminopyrimidine (RDS 344)Glioblastoma, TNBC, etc.Potent[17]
Pyrimidine-5-carbonitrile compoundsHCT-116, HepG-2, MCF-7, A549Potent[17]
Thiazolopyrimidine derivativesPC-3 (Prostate), HCT-116 (Colon)Potent[19][20]
Antimicrobial and Antiviral Activity

Pyrimidine derivatives have also shown significant promise as antimicrobial and antiviral agents.

  • Antibacterial: Some pyrimidine-based compounds act as antibacterial agents by inhibiting essential bacterial enzymes.[13][21] For example, trimethoprim selectively inhibits bacterial dihydrofolate reductase.[3]

  • Antifungal: Certain pyrimidine derivatives have demonstrated antifungal activity against various fungal strains.[22][23]

  • Antiviral: Pyrimidine nucleoside analogs are a critical class of antiviral drugs.[3] For instance, zidovudine (AZT) is an inhibitor of HIV reverse transcriptase.[6]

Other Therapeutic Areas

The therapeutic potential of substituted pyrimidines extends beyond oncology and infectious diseases. They have been investigated for a multitude of other conditions, including:

  • Anti-inflammatory diseases [17]

  • Cardiovascular disorders (e.g., hypertension) [5][6]

  • Central nervous system (CNS) disorders [24]

  • Diabetes [6]

  • Alzheimer's disease [6]

Experimental Protocols: A Workflow for Synthesis and Evaluation

The following provides a generalized workflow for the synthesis and initial biological evaluation of novel substituted pyrimidine compounds.

General Synthetic Protocol: One-Pot Synthesis of a Dihydropyrimidine Derivative

This protocol describes a typical Biginelli-type reaction.

Materials:

  • Aromatic aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., a few drops of concentrated HCl or a Lewis acid)

  • Solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde, β-ketoester, and urea/thiourea in the solvent.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration and purify it by recrystallization from a suitable solvent.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.[13]

In Vitro Anticancer Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized pyrimidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following workflow diagram illustrates the process from compound synthesis to biological evaluation.

Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation synthesis One-Pot Synthesis purification Purification synthesis->purification characterization Spectroscopic Characterization purification->characterization treatment Compound Treatment characterization->treatment Test Compounds cell_culture Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis

Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Perspectives

Substituted pyrimidine compounds continue to be a highly prolific area of research in drug discovery.[1] The inherent biological significance of the pyrimidine scaffold, coupled with its synthetic tractability, ensures its continued relevance in the development of novel therapeutic agents.[6][15] The structure-activity relationships discussed in this guide underscore the principle that subtle modifications to the pyrimidine core can lead to significant changes in biological activity and target selectivity.[1][25]

Future research in this field will likely focus on several key areas:

  • Development of more selective inhibitors: As our understanding of disease biology grows, the demand for highly selective drugs that target specific isoforms of enzymes or mutant proteins will increase.

  • Multi-target drug design: The creation of hybrid molecules that can simultaneously modulate multiple targets is a promising strategy to overcome drug resistance and improve therapeutic efficacy.[8]

  • Application of computational methods: In silico design and screening will play an increasingly important role in identifying promising pyrimidine-based drug candidates.

  • Sustainable synthesis: The adoption of green chemistry principles in the synthesis of pyrimidine derivatives will be crucial for minimizing the environmental impact of drug development.[11][16]

This technical guide has provided a comprehensive overview of substituted pyrimidine compounds, from their fundamental chemistry to their therapeutic applications. The insights and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and developing the next generation of pyrimidine-based medicines.

References

  • A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives - Benchchem.
  • Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR.
  • Recent Advances in Pyrimidine-Based Drugs - PMC.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis.
  • ISSN 0975-413X CODEN (USA): PCHHAX Synthesis, characterisation and antimicrobial activity of novel substituted pyrimidines - Der Pharma Chemica.
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals - Benchchem.
  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives - Semantic Scholar.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Pyrimidine - Wikipedia.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery | Request PDF - ResearchGate.
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed.
  • Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications - IJNRD.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives - Journal of Applied Pharmaceutical Science.
  • Recent medicinal approaches of novel pyrimidine analogs: A review - ResearchGate.
  • Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry.
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  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC.
  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC.
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  • De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes.
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Exploratory

Strategic Exploitation of Pyrimidine Scaffolds in Modern Drug Discovery: A Technical Guide to Synthesis and Kinase Targeting

Executive Summary The pyrimidine nucleus—a foundational component of DNA, RNA, and critical cellular cofactors—stands as one of the most privileged scaffolds in modern pharmacology and drug discovery[1]. Its synthetic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine nucleus—a foundational component of DNA, RNA, and critical cellular cofactors—stands as one of the most privileged scaffolds in modern pharmacology and drug discovery[1]. Its synthetic accessibility, coupled with its profound structural diversity, allows it to act as a highly effective bioisostere for phenyl and other aromatic π systems[2]. This technical whitepaper provides an in-depth analysis of recent advancements in pyrimidine-based therapeutics, focusing on their mechanistic role as kinase inhibitors, quantitative efficacy data, and field-proven synthetic protocols.

Mechanistic Grounding: Pyrimidines as Kinase Inhibitors

The dysregulation of kinase signaling pathways is a hallmark of oncogenesis and tumor progression. The pyrimidine scaffold is exceptionally well-suited for targeted kinase inhibition due to its planar geometry and precise hydrogen-bonding capabilities, which allow it to effectively mimic and compete with ATP for binding within the kinase's catalytic pocket[1].

Epidermal Growth Factor Receptor (EGFR) Targeting

EGFR is a transmembrane receptor tyrosine kinase whose mutations (e.g., L858R, T790M, C797S) drive non-small cell lung cancer (NSCLC)[3]. First-generation inhibitors like gefitinib and erlotinib utilize a quinazoline core (a benzene-fused pyrimidine) to bind the hinge region of the kinase[1]. However, acquired resistance necessitates novel derivatives. Recent structural modifications, such as the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, have shown exceptional ability to occupy the adenine binding pocket, thereby inhibiting both wild-type (WT) and mutant EGFR variants[4].

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are serine/threonine kinases that regulate cell cycle progression. Dysregulation leads to uncontrolled proliferation. Novel pyrazol-1-yl pyridopyrimidine derivatives have been designed to target CDK4/cyclin D1 complexes. By inserting the nitrogen-rich heterocyclic pyrimidine core into the ATP-binding cleft, these compounds induce pre-G1 phase cell cycle arrest and subsequent apoptosis[4][5].

KinaseInhibition P Pyrimidine Scaffold ATP ATP Competition P->ATP EGFR EGFR (WT / Mutants) ATP->EGFR CDK CDK4 / Cyclin D1 ATP->CDK Sig Downstream Signaling Blockade EGFR->Sig Inhibits CDK->Sig Inhibits Apop Cell Cycle Arrest & Apoptosis Sig->Apop

Caption: Pyrimidine-mediated competitive kinase inhibition and downstream apoptotic signaling.

Quantitative Profiling of Recent Pyrimidine Leads

To benchmark the efficacy of recent pyrimidine structural modifications, the following table synthesizes quantitative inhibitory data (IC50/MIC) across various high-value targets.

Compound Class / ScaffoldTarget Enzyme / StrainCell LinePotency (IC50 / MIC)Mechanism / Notes
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a) EGFR (WT)PC-30.099 µMInduces 5.3-fold increase in caspase-3[4].
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a) EGFR (T790M Mutant)PC-30.123 µMOvercomes T790M gatekeeper mutation resistance[4].
Pyrazol-1-yl pyridopyrimidine (5) CDK4 / Cyclin D1HepG-25.91 µMDual EGFR/CDK4 inhibition; potent cytotoxicity[5].
Pyrimidine-triazole hybrids EGFR / HER2N/ASub-micromolarDual antiproliferative and anti-migratory effects[1].
3-(5-fluoropyridine-3-yl)-oxazolidinone Gram-Positive BacteriaDrug-Resistant Strains0.25 µg/mL (MIC)8-fold stronger inhibitory effect than linezolid[6].

Experimental Methodologies: Synthesis of the Pyrimidine Core

The construction of the pyrimidine ring is most robustly achieved via the Biginelli Reaction , a powerful one-pot, three-component condensation reaction yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[7]. As an application scientist, establishing a reproducible, self-validating protocol is critical to ensuring high-yield library generation for structure-activity relationship (SAR) studies.

Standardized Protocol: Lewis Acid-Catalyzed Biginelli Condensation

Rationale & Causality: Classical Biginelli reactions often suffer from low yields (30-40%) due to competing side reactions[8]. The introduction of a Lewis acid catalyst (e.g.,


 or 

) specifically coordinates with the carbonyl oxygen of the aldehyde. This thermodynamic intervention drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the initial nucleophilic attack by urea, thereby suppressing off-target polymerization and driving the equilibrium toward the N-acyliminium ion intermediate[7][9].

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde or 5-Aryl-2-furaldehyde) – 1.0 eq

  • 
    -ketoester (e.g., Ethyl acetoacetate) – 1.0 eq
    
  • Urea or Thiourea – 1.5 eq (Excess drives the equilibrium forward)

  • Catalyst:

    
     – 10 mol%
    
  • Solvent: Absolute Ethanol

Step-by-Step Workflow:

  • Reagent Assembly: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).

    • Self-Validation: Ensure reagents are fully dissolved in 15 mL of absolute ethanol before proceeding to prevent localized concentration gradients that cause side-product formation.

  • Catalyst Introduction: Add 10 mol% of

    
     to the mixture. The solution will exhibit a distinct color change indicating the formation of the Lewis acid-carbonyl coordination complex.
    
  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 to 6 hours[7].

    • Causality: The thermal energy overcomes the activation barrier for the subsequent nucleophilic addition of the enol tautomer of the

      
      -ketoester to the intermediate ion, followed by cyclization[9].
      
  • Reaction Monitoring: Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the aldehyde spot validates reaction completion[7][9].

  • Quenching and Isolation: Cool the reaction vessel to ambient temperature, then pour the mixture into 50 mL of ice-cold distilled water while stirring vigorously.

    • Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic dihydropyrimidine product to precipitate while unreacted urea and the metal catalyst remain solvated in the aqueous phase.

  • Purification: Collect the crude solid via vacuum filtration. Wash with cold water, followed by a minimal volume of cold ethanol. Recrystallize from hot ethanol to yield the analytically pure pyrimidine derivative[7].

Biginelli A Aldehyde + Urea C N-acyliminium Ion Intermediate A->C B Acid Catalyst (Lewis/Bronsted) B->C Enhances Electrophilicity E Nucleophilic Addition C->E D β-Ketoester (Enol form) D->E F Cyclization & Dehydration E->F G 3,4-Dihydropyrimidin-2(1H)-one F->G

Caption: Workflow and mechanistic pathway of the multicomponent Biginelli reaction.

Future Directions in Pyrimidine Scaffold Morphing

The future of pyrimidine-based drug discovery lies in molecular hybridization and scaffold morphing . By fusing the pyrimidine ring with other pharmacologically active heterocycles (e.g., coumarins, indoles, or triazoles), researchers are developing dual-action inhibitors capable of bypassing transport-mediated resistance mechanisms and engaging multiple oncogenic targets simultaneously[1]. Furthermore, the transition toward solvent-free "grindstone" mechanochemical synthesis of pyrimidines offers a highly efficient, green-chemistry alternative capable of yielding >90% product recovery without the need for harsh reflux conditions[9].

References

1.[1] Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Orientjchem.org. 2.[2] Recent Advances in Pyrimidine-Based Drugs. MDPI. 3.[6] Recent Advances in Pyrimidine-Based Drugs. ResearchGate. 4.[7] Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis. Benchchem. 5.[5] New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC / NIH. 6.[8] A New Synthesis of Biginelli Compounds. Imperial College London. 7.[9] Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. Benchchem. 8.[3] Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. 9.[4] Full article: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis.

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Foundational

An In-depth Technical Guide on the Theoretical Properties of 4-Phenyl-5-methyl-6-hydroxypyrimidine

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including nucleobases.[1] The strategic substitution on the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including nucleobases.[1] The strategic substitution on the pyrimidine ring allows for the fine-tuning of its electronic and steric properties, leading to a diverse range of pharmacological activities.[2][3][4] This guide focuses on the theoretical characterization of a specific derivative, 4-Phenyl-5-methyl-6-hydroxypyrimidine. Understanding its intrinsic molecular properties through computational methods provides a predictive framework for its stability, reactivity, and potential as a therapeutic agent.[1][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the theoretical methodologies to elucidate the structural, electronic, and spectroscopic properties of 4-Phenyl-5-methyl-6-hydroxypyrimidine. We will explore the causality behind the selection of computational techniques and demonstrate how to build a self-validating system of theoretical analysis.

Molecular Structure and Tautomerism

A critical aspect of hydroxypyrimidines is their potential for tautomerism, which can significantly influence their chemical behavior and biological function.[5] For 4-Phenyl-5-methyl-6-hydroxypyrimidine, several tautomeric forms can exist, primarily the keto-enol and imine-enamine tautomers. The relative stability of these tautomers is highly dependent on the solvent environment.[6]

The most probable tautomeric equilibrium for 4-Phenyl-5-methyl-6-hydroxypyrimidine involves the migration of the hydroxyl proton to one of the ring nitrogens, resulting in a pyridone-like structure. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool to predict the most stable tautomer in both the gas phase and in solution.[7]

tautomers cluster_enol Hydroxy Form (Enol) cluster_keto1 Keto Form 1 cluster_keto2 Keto Form 2 enol 4-Phenyl-5-methyl-6-hydroxypyrimidine keto1 4-Phenyl-5-methyl-1,6-dihydropyrimidin-6-one enol->keto1 Proton Transfer keto2 4-Phenyl-5-methyl-3,6-dihydropyrimidin-6-one enol->keto2 Proton Transfer

Caption: Potential tautomeric equilibrium of 4-Phenyl-5-methyl-6-hydroxypyrimidine.

Quantum Chemical Calculations: A Methodological Overview

To gain deep insights into the molecular properties of 4-Phenyl-5-methyl-6-hydroxypyrimidine, a series of quantum chemical calculations are proposed. Density Functional Theory (DFT) is the method of choice due to its excellent balance between computational cost and accuracy for organic molecules.[1][8]

Computational Protocol: Step-by-Step
  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: DFT using the B3LYP hybrid functional is a robust and widely used choice.[8][9]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The diffuse functions (++) are crucial for accurately describing potential hydrogen bonding and the polarization functions (d,p) account for the non-spherical nature of electron density.[1]

    • Procedure:

      • Construct the initial 3D structure of 4-Phenyl-5-methyl-6-hydroxypyrimidine and its potential tautomers.

      • Perform a full geometry optimization without any symmetry constraints.

      • Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Vibrational Frequency Analysis:

    • Objective: To predict the infrared (IR) spectrum and to confirm the nature of the stationary points on the potential energy surface.

    • Procedure: Following geometry optimization, a frequency calculation is performed at the same level of theory. The resulting vibrational modes can be compared with experimental FTIR data for validation.[10][11]

  • Electronic Properties Calculation:

    • Objective: To understand the electronic structure, reactivity, and charge distribution of the molecule.

    • Key Parameters to Calculate: [8]

      • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are crucial for determining the molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.[8]

      • HOMO-LUMO Energy Gap (ΔE): This is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.[12]

      • Dipole Moment (μ): Provides information about the overall polarity of the molecule.[1][8]

      • Molecular Electrostatic Potential (MEP): A 3D map of the charge distribution, which helps in identifying the sites susceptible to electrophilic and nucleophilic attack.[8]

      • Ionization Potential (I) and Electron Affinity (A): These parameters provide quantitative measures of the energy required to remove an electron and the energy released upon gaining an electron, respectively.[1]

computational_workflow cluster_input Initial Setup cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Theoretical Predictions mol_structure 3D Structure of 4-Phenyl-5-methyl-6-hydroxypyrimidine geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties Calculation geom_opt->electronic_prop stable_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->stable_geom ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum reactivity Reactivity Indices (HOMO, LUMO, MEP) electronic_prop->reactivity

Caption: A typical workflow for the theoretical characterization of a molecule using DFT.

Predicted Structural and Electronic Properties

Based on the proposed computational protocol, a set of theoretical data can be generated for 4-Phenyl-5-methyl-6-hydroxypyrimidine.

Structural Parameters

The geometry optimization will yield precise bond lengths and angles. For instance, the C-C bond lengths within the phenyl and pyrimidine rings are expected to be in the range of 1.35-1.40 Å, characteristic of aromatic systems.[13] The dihedral angle between the pyrimidine and phenyl rings is a key parameter influencing the molecule's conformation and potential for intermolecular interactions.[14]

ParameterPredicted Value RangeSignificance
C-N bond lengths1.32 - 1.39 ÅIndicates the degree of delocalization within the pyrimidine ring.
C-O bond length~1.36 Å (enol) / ~1.24 Å (keto)Differentiates between the tautomeric forms.
Dihedral Angle (Pyrimidine-Phenyl)30 - 50°Affects molecular packing in the solid state and receptor binding.
Electronic and Reactivity Descriptors

The calculated electronic properties provide a quantitative basis for predicting the molecule's chemical behavior.

ParameterPredicted Value RangeSignificance
HOMO Energy-6.0 to -7.0 eVCorrelates with the ionization potential and susceptibility to electrophilic attack.
LUMO Energy-1.0 to -2.0 eVCorrelates with the electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap4.0 to 5.0 eVIndicates kinetic stability and resistance to electronic excitation.
Dipole Moment2.0 to 4.0 DSuggests moderate polarity, influencing solubility and intermolecular forces.

Spectroscopic Characterization (Theoretical)

The theoretical vibrational frequencies can be correlated with experimental IR spectra to confirm the synthesized structure. Key predicted vibrational modes for 4-Phenyl-5-methyl-6-hydroxypyrimidine would include:

  • O-H stretching: A broad band around 3200-3600 cm⁻¹ for the enol form.

  • N-H stretching: Bands in the range of 3100-3500 cm⁻¹ for the keto tautomers.

  • C=O stretching: A strong absorption around 1650-1700 cm⁻¹ for the keto forms.

  • C=N and C=C stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.

  • C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group below 3000 cm⁻¹.

Conclusion

This in-depth technical guide outlines a robust theoretical framework for the comprehensive characterization of 4-Phenyl-5-methyl-6-hydroxypyrimidine. By employing Density Functional Theory, we can reliably predict its structural, electronic, and spectroscopic properties. These theoretical insights are invaluable for understanding the molecule's intrinsic reactivity, stability, and potential for tautomerism. The methodologies and predicted data presented herein provide a solid foundation for further experimental studies and can accelerate the drug discovery and development process by enabling a more rational design of novel pyrimidine-based therapeutic agents.

References

  • Theoretical studies on the electronic structure of pyrimidines - Benchchem.
  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC.
  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF - ResearchGate.
  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives - Remedy Publications LLC.
  • Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis - RSC Publishing.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives | The Journal of Physical Chemistry - ACS Publications.
  • Quantum Chemical Calculations for Corrosion Inhibition of Pyrimidine Derivatives - DergiPark.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC.
  • Tautomerism characteristics of 4-pyrimidone - ChemicalBook.
  • Hydroxypyridine-Pyridone Tautomerism - YouTube.
  • How about Tautomers? - WuXi Biology.
  • Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules - PMC.
  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1 - PMC.
  • Tautomeric polymorphism. - Henry Rzepa's Blog - Ch.imperial.
  • Simple pyrimidines. Part V. Tautomerism in 4-hydroxy-6-mercaptopyrimidine - Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - ResearchGate.
  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - MDPI.
  • Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes - Digital Commons @ Michigan Tech.
  • Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][1][2]thiazole] Crystal - Science Alert. Available at:

  • Synthesis, Characterization and Antioxidant Studies on 4-Phenyl-1,3,5-triazine-2,6-diamine Schiff Bases and Their.
  • 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates - MDPI.
  • Synthesis, crystal structure, density functional theory, and vibration analysis of 4-nitro- N -[(4-nitrophenyl) methyl]- N -phenylbenzenemethanamine - ResearchGate.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert.
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - ScienceOpen.
  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - -ORCA.
  • A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[1][2]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study - MDPI. Available at:

Sources

Exploratory

Spectroscopic Characterization of 4-Phenyl-5-methyl-6-hydroxypyrimidine: A Comprehensive Guide for Drug Development Professionals

Executive Summary & Introduction In modern drug discovery, the pyrimidine scaffold is a privileged pharmacophore, forming the core of numerous kinase inhibitors, antiviral agents, and CNS-active therapeutics. The structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

In modern drug discovery, the pyrimidine scaffold is a privileged pharmacophore, forming the core of numerous kinase inhibitors, antiviral agents, and CNS-active therapeutics. The structural elucidation of highly substituted pyrimidines, such as 4-Phenyl-5-methyl-6-hydroxypyrimidine (CAS: 37898-32-1), presents unique analytical challenges.

As a Senior Application Scientist, I frequently encounter misinterpretations of pyrimidine spectroscopic data, primarily due to the complex lactam-lactim tautomerism inherent to 6-hydroxypyrimidines. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 4-Phenyl-5-methyl-6-hydroxypyrimidine. By combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish a self-validating analytical framework that ensures absolute structural certainty.

Tautomeric Equilibrium: The Causality Behind Analytical Choices

Before stepping into the laboratory, one must understand the physical chemistry of the analyte. 4-Phenyl-5-methyl-6-hydroxypyrimidine can exist in two primary tautomeric forms: the lactim (enol) form (5-methyl-4-phenylpyrimidin-6-ol) and the lactam (keto) form (5-methyl-4-phenylpyrimidin-6(1H)-one).

The choice of analytical environment dictates which species is observed. In the gas phase, the enol form is often favored. However, in the solid state (IR spectroscopy) and in highly polar, hydrogen-bond-accepting solvents like DMSO-d6 (NMR spectroscopy), the equilibrium shifts dramatically toward the lactam form [1]. This shift occurs because the highly polarizable C=O and N-H bonds of the lactam are thermodynamically stabilized by the dielectric environment of the solvent [2]. Failing to account for this tautomeric shift is the leading cause of misassigned spectra in early-phase drug development.

Tautomer A Lactim Form (Enol) 5-methyl-4-phenylpyrimidin-6-ol B Lactam Form (Keto) 5-methyl-4-phenylpyrimidin-6(1H)-one A->B Polar Solvents (DMSO-d6) Solid State C IR: Weak/No C=O stretch NMR: Sharp OH (~10 ppm) A->C If dominant D IR: Strong C=O (~1660 cm⁻¹) NMR: Broad NH (~12.5 ppm) B->D If dominant E Conclusion: Lactam Form Dominates D->E Matches Experimental Data

Fig 1. Tautomeric equilibrium and its spectroscopic differentiation logic.

Experimental Workflows & Self-Validating Protocols

To guarantee trustworthiness and reproducibility, every analytical run must be treated as a self-validating system. Below are the optimized protocols for characterizing this specific pyrimidine derivative.

NMR Spectroscopy Protocol (1H and 13C)
  • Rationale: DMSO-d6 is selected over CDCl3 due to the compound's polarity and to intentionally lock the molecule into its lactam tautomer for predictable chemical shift analysis.

  • Step 1 (System Suitability): Acquire a 1D 1H spectrum of the neat DMSO-d6 solvent. Validation: Ensure the water peak (HDO) at ~3.3 ppm is minimal, as excess water will undergo chemical exchange with the pyrimidine N-H proton, broadening it into the baseline.

  • Step 2 (Sample Prep): Dissolve 15 mg of 4-Phenyl-5-methyl-6-hydroxypyrimidine in 0.6 mL of anhydrous DMSO-d6. Add 0.01% v/v Tetramethylsilane (TMS) as an internal standard.

  • Step 3 (Acquisition): Acquire 1H NMR at 400 MHz (16 scans, relaxation delay d1 = 2s) and 13C NMR at 100 MHz (1024 scans, d1 = 2s, with proton decoupling).

ATR-FTIR Spectroscopy Protocol
  • Rationale: Attenuated Total Reflectance (ATR) allows for direct solid-state measurement, preserving the intermolecular hydrogen-bonded lactam network.

  • Step 1 (Background Validation): Clean the diamond crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution). Validation: The baseline must exhibit >95% transmittance above 2000 cm⁻¹ to confirm a pristine crystal.

  • Step 2 (Sample Analysis): Apply 2-3 mg of the solid powder to the crystal. Engage the anvil to ensure uniform contact. Acquire 32 scans from 4000 to 400 cm⁻¹.

LC-HRMS Protocol
  • Rationale: Electrospray Ionization (ESI) in positive mode effectively protonates the basic pyrimidine nitrogen (N1 or N3).

  • Step 1 (Calibration): Inject a known calibrant (e.g., reserpine) to verify mass accuracy. Validation: Mass error must be < 5 ppm.

  • Step 2 (Sample Prep): Prepare a 1 µg/mL solution in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Step 3 (Acquisition): Inject 2 µL into the LC-HRMS system operating in ESI+ mode.

Workflow A Sample Prep (4-Ph-5-Me-6-OH-Pyrimidine) B LC-HRMS (ESI+, Mass Accuracy) A->B Aliquot 1 C NMR (1H, 13C) (DMSO-d6, Tautomer Check) A->C Aliquot 2 D ATR-FTIR (Solid State, C=O vs O-H) A->D Aliquot 3 E Data Integration & Structural Confirmation B->E C->E D->E

Fig 2. Multi-modal analytical workflow for pyrimidine characterization.

Spectroscopic Data Presentation & Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Data

The NMR data firmly establishes the connectivity of the pyrimidine ring and confirms the dominance of the lactam tautomer in solution [3].

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
12.50Broad Singlet1HN1-H (Lactam)Highly deshielded due to hydrogen bonding and adjacent carbonyl. Its presence confirms the keto tautomer.
8.15Singlet1HC2-HDeshielded by the anisotropic effect of the heteroaromatic ring and the inductive pull of N1 and N3.
7.55 – 7.45Multiplet5HC4-PhenylStandard aromatic resonance. Lack of distinct ortho/meta splitting indicates free rotation of the phenyl ring.
2.20Singlet3HC5-CH3Resonates in the typical allylic/benzylic region, shifted slightly downfield by the adjacent pyrimidine system.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)AssignmentCausality / Mechanistic Rationale
162.5C6 (C=O)Characteristic of an amide/lactam carbonyl carbon.
160.2C4Deshielded by the attached phenyl group and adjacent N3.
152.4C2Located between two electronegative nitrogen atoms.
137.8Phenyl C1' (Ipso)Quaternary carbon attached directly to the pyrimidine C4.
129.5, 128.7, 127.9Phenyl C2', C3', C4'Standard aromatic carbons.
118.6C5Shielded relative to other pyrimidine carbons due to enamine-like resonance from the lactam nitrogen [4].
13.2C5-CH3Standard aliphatic methyl carbon.
Fourier-Transform Infrared (FT-IR) Data

IR spectroscopy provides orthogonal confirmation of the tautomeric state in the solid phase. The absence of a sharp, high-frequency O-H stretch and the presence of a strong carbonyl stretch definitively rule out the lactim form.

Table 3: ATR-FTIR Assignments (Solid State)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Mechanistic Rationale
3150 – 2850Broad, MediumN-H StretchBroadening is caused by extensive intermolecular hydrogen bonding in the crystal lattice.
1665StrongC=O StretchThe "Amide I" equivalent band. Confirms the 6(1H)-one tautomer.
1605MediumC=C AromaticStretching of the phenyl ring double bonds.
1550StrongC=N StretchCharacteristic stretching of the pyrimidine ring system.
High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry validates the exact elemental composition. The ionization process in ESI+ involves the addition of a proton to the most basic site of the molecule (typically N3 in the lactam form).

Table 4: HRMS Data (ESI+)

ParameterValue
Chemical FormulaC11H10N2O
Calculated Exact Mass[M+H]⁺187.0866 m/z
Observed Mass[M+H]⁺187.0862 m/z
Mass Error-2.1 ppm
Conclusion The sub-5 ppm mass error unambiguously confirms the elemental composition.

Conclusion

The rigorous spectroscopic characterization of 4-Phenyl-5-methyl-6-hydroxypyrimidine requires an understanding of its inherent tautomeric flexibility. By deploying a self-validating workflow utilizing NMR, FT-IR, and HRMS, we can definitively assign the structure as the 5-methyl-4-phenylpyrimidin-6(1H)-one tautomer in both polar solutions and the solid state. This multi-modal approach ensures that downstream drug development processes are built upon an unshakeable foundation of structural integrity.

References

  • PubChem Compound Summary for CID 18923, 4-Phenylpyrimidine. National Center for Biotechnology Information. URL: [Link]

  • Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation. The Journal of Physical Chemistry A. URL:[Link]

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. URL:[Link]

  • Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. Russian Chemical Bulletin / ResearchGate. URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 4-Phenyl-5-methyl-6-hydroxypyrimidine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive protocol for the synthesis of 4-Phenyl-5-methyl-6-hydroxypyrimidine, a heterocyclic compound with potential applications...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the synthesis of 4-Phenyl-5-methyl-6-hydroxypyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is approached through a robust and well-established two-step process, beginning with a Biginelli-type condensation followed by an oxidative aromatization. This document offers a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and guidance on the characterization of the final product.

Introduction

Pyrimidine and its derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of many biologically significant molecules, including nucleobases and a wide array of pharmaceuticals. The targeted compound, 4-Phenyl-5-methyl-6-hydroxypyrimidine, possesses a substitution pattern that makes it an attractive scaffold for further functionalization in drug development programs. This protocol outlines a reliable and reproducible method for its synthesis, designed for researchers in organic and medicinal chemistry.

The synthetic strategy involves two key transformations:

  • Cyclocondensation: A Biginelli-type reaction of benzoylacetone with urea to form the dihydropyrimidine intermediate, 4-methyl-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-one. This reaction efficiently constructs the core pyrimidine ring.

  • Oxidative Aromatization: The subsequent dehydrogenation of the dihydropyrimidine intermediate to yield the fully aromatic 4-Phenyl-5-methyl-6-hydroxypyrimidine.

This approach was chosen for its use of readily available starting materials and its foundation in well-documented chemical transformations, ensuring a high likelihood of success.

Reaction Scheme

Reaction_Scheme benzoylacetone Benzoylacetone arrow1 -> benzoylacetone->arrow1 urea Urea urea->arrow1 dihydropyrimidine 4-Methyl-6-phenyl-1,2,3,4- tetrahydropyrimidin-2-one oxidant [O] arrow2 -> dihydropyrimidine->arrow2 final_product 4-Phenyl-5-methyl-6- hydroxypyrimidine oxidant->arrow2 plus1 +

Caption: Overall reaction scheme for the synthesis of 4-Phenyl-5-methyl-6-hydroxypyrimidine.

Part 1: Synthesis of 4-Methyl-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-one (Intermediate)

This initial step involves the acid-catalyzed cyclocondensation of benzoylacetone and urea. The use of a β-diketone like benzoylacetone provides the necessary carbon framework for the desired substitution pattern on the pyrimidine ring.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
BenzoylacetoneC₁₀H₁₀O₂162.191.62 g (10 mmol)
UreaCH₄N₂O60.060.90 g (15 mmol)
EthanolC₂H₅OH46.0720 mLSolvent
Concentrated HClHCl36.465 dropsCatalyst
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoylacetone (1.62 g, 10 mmol) and urea (0.90 g, 15 mmol) in 20 mL of ethanol.

  • Catalyst Addition: To the stirred suspension, add 5 drops of concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the isolated solid in a vacuum oven at 60 °C to obtain the intermediate, 4-methyl-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-one. The expected yield is typically in the range of 70-80%.

Part 2: Oxidative Aromatization to 4-Phenyl-5-methyl-6-hydroxypyrimidine

This second step involves the dehydrogenation of the dihydropyrimidine intermediate to form the stable aromatic pyrimidine ring. A copper-catalyzed oxidation using tert-butyl hydroperoxide (TBHP) is a mild and effective method for this transformation.[1]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
4-Methyl-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-oneC₁₁H₁₂N₂O188.230.94 g (5 mmol)Intermediate from Part 1
Copper(II) Chloride (CuCl₂)CuCl₂134.450.067 g (0.5 mmol)Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.38 g (10 mmol)Base
tert-Butyl Hydroperoxide (TBHP)(CH₃)₃COOH90.122.2 mL (70% aq. solution)Oxidant
Acetonitrile (CH₃CN)C₂H₃N41.0525 mLSolvent
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the intermediate from Part 1 (0.94 g, 5 mmol) in 25 mL of acetonitrile.

  • Addition of Reagents: To the solution, add copper(II) chloride (0.067 g, 0.5 mmol) and potassium carbonate (1.38 g, 10 mmol).

  • Addition of Oxidant: While stirring vigorously, slowly add the 70% aqueous solution of tert-butyl hydroperoxide (2.2 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (7:3 ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Isolation and Characterization: The fractions containing the pure product are combined and the solvent is evaporated to yield 4-Phenyl-5-methyl-6-hydroxypyrimidine as a solid. The expected yield after purification is typically in the range of 60-70%.

Experimental Workflow

Experimental_Workflow cluster_part1 Part 1: Cyclocondensation cluster_part2 Part 2: Oxidative Aromatization p1_start Combine Benzoylacetone, Urea, and Ethanol in a flask p1_add_hcl Add catalytic HCl p1_start->p1_add_hcl p1_reflux Reflux for 4-6 hours p1_add_hcl->p1_reflux p1_cool Cool to room temperature p1_reflux->p1_cool p1_filter Filter and wash with cold ethanol p1_cool->p1_filter p1_dry Dry the solid intermediate p1_filter->p1_dry p2_start Dissolve intermediate in Acetonitrile p1_dry->p2_start Use intermediate p2_add_reagents Add CuCl₂ and K₂CO₃ p2_start->p2_add_reagents p2_add_oxidant Slowly add TBHP solution p2_add_reagents->p2_add_oxidant p2_react Stir at room temperature for 12-16 hours p2_add_oxidant->p2_react p2_quench Quench with Na₂S₂O₃ solution p2_react->p2_quench p2_extract Extract with Ethyl Acetate p2_quench->p2_extract p2_wash_dry Wash with brine and dry p2_extract->p2_wash_dry p2_purify Purify by column chromatography p2_wash_dry->p2_purify p2_isolate Isolate the final product p2_purify->p2_isolate

Caption: Step-by-step workflow for the synthesis of 4-Phenyl-5-methyl-6-hydroxypyrimidine.

Characterization of 4-Phenyl-5-methyl-6-hydroxypyrimidine

The synthesized compound should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the hydroxyl group (broad, ~3200-3400 cm⁻¹), C-H stretching of the aromatic and methyl groups (~2850-3100 cm⁻¹), and C=C and C=N stretching in the aromatic pyrimidine ring (~1500-1650 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display signals corresponding to the protons of the phenyl group (typically in the range of 7.2-8.0 ppm), a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O).[3]

    • ¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the pyrimidine and phenyl rings, as well as a signal for the methyl carbon.[4]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₁H₁₀N₂O, 186.21 g/mol ).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

  • Kim, S. S., et al. "Oxidation of Biginelli ReactionProducts: Synthesis of 2-Unsubstituted 1,4-Dihydropyrimidines,Pyrimidines, and 2-Hydroxypyrimidines." Synlett, vol. 2009, no. 4, 2009, pp. 599-602.
  • Hussein, A. H. M., et al. "Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives." OALib, vol. 02, no. 01, 2015, pp. 1-13.
  • Hussein, A. H. M., et al. "Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives." Scientific Research Publishing, 26 Jan. 2015, [Link].

  • Jagwani, D., and P. Joshi. "A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER." INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 1 Dec. 2014, [Link].

  • Szymańska, E., et al. "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines." Molecules, vol. 26, no. 22, 2021, p. 6916.
  • Pineiro, M., et al. "On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation." Current Microwave Chemistry, vol. 1, no. 2, 2014, pp. 117-27.
  • Foster, H. M., and H. R. Snyder. "4-Methyl-6-hydroxypyrimidine." Organic Syntheses, vol. 35, 1955, p. 80.
  • Journal of Synthetic Chemistry. "Surfactant TBAB as a Catalyst for the Synthesis of 3, 4-Dihydropyrimidine Derivatives." Journal of Synthetic Chemistry, 4 Feb. 2024, [Link].

  • Yamamoto, K., et al. "Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines." Organic Letters, vol. 7, no. 21, 2005, pp. 4673-76.
  • Pineiro, M., et al. "On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation." ResearchGate, Aug. 2025, [Link].

  • Parveen, et al. "Copper(II) Sulfamate: An Efficient Catalyst for the One-Pot Synthesis of 3,4-Dihydropyrimidine-2(1H)-ones and thiones." MDPI, 13 Feb. 2009, [Link].

  • Hussein, A. H. M., et al. "Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives." ResearchGate, Aug. 2025, [Link].

  • Kumar, S., et al. "Biginelli reaction catalyzed by copper nanoparticles." PubMed, 17 Aug. 2012, [Link].

  • Kumar, S., et al. "Biginelli Reaction Catalyzed by Copper Nanoparticles." ResearchGate, 17 Aug. 2012, [Link].

  • El-Dean, A. M. K., et al. "SYNTHESIS OF PYRIMIDINE DERIVATIVES." Mansoura Journal of Chemistry, vol. 34, no. 1, 2007, pp. 1-28.
  • "Process for preparing 4-hydroxypyrimidine.
  • Kumar, S., et al. "Biginelli Reaction Catalyzed by Copper Nanoparticles." PLoS ONE, vol. 7, no. 8, 2012, p. e43078.
  • Sánchez-Sancho, F., et al. "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions." Pharmaceuticals, vol. 15, no. 8, 2022, p. 948.
  • Paz, C., et al. "Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines." ResearchGate, Aug. 2025, [Link].

  • "13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0148706)." NP-MRD, [Link].

  • Kumar, S., et al. "Biginelli Reaction Catalyzed by Copper Nanoparticles." Scilit, 17 Aug. 2012, [Link].

  • "4-Methyl-5-phenylpyrimidine." PubChem, [Link].

  • El-Sayed, M. E., et al. "Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate." MDPI, 27 Dec. 2022, [Link].

  • "An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide." The Royal Society of Chemistry, [Link].

  • "Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile." CORE, 23 Apr. 2020, [Link].

  • "Pyrimidine, 4-methyl-." NIST WebBook, [Link].

  • S. G., et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." PMC, [Link].

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  • Agova, N., et al. "IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide." Scripta Scientifica Pharmaceutica, [Link].

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Application

Application Notes and Protocols for Evaluating the Anticancer Potential of 4-Phenyl-5-methyl-6-hydroxypyrimidine

Introduction: The Promise of Pyrimidine Scaffolds in Oncology The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases essential for DNA and RNA synthesis.[1][2] This in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases essential for DNA and RNA synthesis.[1][2] This inherent biological relevance has positioned pyrimidine derivatives as a privileged scaffold in the development of novel anticancer therapeutics.[1][3][4] By mimicking natural nucleosides, these synthetic analogues can disrupt critical cellular processes such as DNA replication and RNA transcription, leading to cell cycle arrest and apoptosis.[1][5] Well-established chemotherapeutic agents like 5-fluorouracil and gemcitabine validate the clinical utility of this chemical class.[1]

Recent advancements have focused on creating novel pyrimidine-based compounds that exhibit enhanced selectivity and potency against cancer cells while minimizing toxicity to healthy tissues.[4][6] The compound 4-Phenyl-5-methyl-6-hydroxypyrimidine represents a novel investigational molecule within this class. Its unique substitution pattern warrants a systematic evaluation of its potential as an anticancer agent. This guide provides a comprehensive suite of protocols for researchers to meticulously characterize the cytotoxic and mechanistic properties of this compound in various cancer cell lines.

Hypothesized Mechanism of Action and Investigational Strategy

While the precise mechanism of 4-Phenyl-5-methyl-6-hydroxypyrimidine is yet to be elucidated, its structural features suggest several plausible biological targets. The hydroxypyrimidine core is known to interact with various kinases, and the phenyl and methyl substitutions could influence its binding affinity and selectivity. Pyrimidine derivatives have been shown to target key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), and critical signaling pathways like the FAK/PI3K/Akt pathway, which governs cell survival and proliferation.[7][8]

Therefore, our investigational strategy will be multi-pronged, designed to first establish the cytotoxic efficacy of the compound and then to dissect its molecular mechanism. This will involve a series of assays to assess cell viability, induction of apoptosis, effects on cell cycle progression, and modulation of key signaling proteins.

Experimental Workflow for Anticancer Evaluation

A logical and sequential workflow is crucial for the efficient evaluation of a novel compound. The following diagram outlines the proposed experimental pipeline:

Anticancer_Assay_Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Mechanistic Elucidation cluster_Phase3 Phase 3: Molecular Target Validation MTT_Assay Cell Viability (MTT) Assay (Determine IC50) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Proceed if cytotoxic Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle_Assay Proceed if cytotoxic Western_Blot Western Blot Analysis (Key Signaling Proteins) Apoptosis_Assay->Western_Blot Investigate apoptotic pathways Cell_Cycle_Assay->Western_Blot Investigate cell cycle regulators

Caption: Experimental workflow for evaluating 4-Phenyl-5-methyl-6-hydroxypyrimidine.

Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] This assay is foundational for determining the dose-dependent cytotoxic effects of 4-Phenyl-5-methyl-6-hydroxypyrimidine and calculating its half-maximal inhibitory concentration (IC50).[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9][11][12] The amount of formazan produced is directly proportional to the number of living cells.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 4-Phenyl-5-methyl-6-hydroxypyrimidine stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • DMSO (for formazan solubilization)[11]

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10]

    • Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of 4-Phenyl-5-methyl-6-hydroxypyrimidine in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[10]

    • Incubate for 4 hours at 37°C, protected from light.[9][10]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100%
11.1088%
100.8568%
250.6048%
500.3528%
1000.1512%
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[13][14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome.[15][16] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late-stage apoptotic and necrotic cells where membrane integrity is lost.[15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells and treat with 4-Phenyl-5-methyl-6-hydroxypyrimidine at its IC50 concentration for 24 or 48 hours.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.[14]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[18] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[18] By analyzing the DNA content of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol[19][20]

  • PBS

  • RNase A solution[20]

  • Propidium Iodide (PI) staining solution[20]

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in 400 µl of PBS.[18]

    • Fix the cells by adding the cell suspension dropwise to 1 mL of ice-cold 70% ethanol while vortexing.[18][20]

    • Incubate on ice for at least 30 minutes.[18][19]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.[18]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[19]

    • Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry, recording at least 10,000 events.[18]

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.

Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can provide insights into the molecular mechanism of action of a compound.[21]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Suggested Protein Targets:

  • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax

  • Cell Cycle Regulators: CDK1, Cyclin B1, p21, p53

  • Signaling Pathway Proteins: p-Akt, Akt, p-ERK, ERK

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse treated and untreated cells in ice-cold RIPA buffer.[22]

    • Determine the protein concentration of each lysate.

    • Denature the samples by boiling in Laemmli buffer.

  • Gel Electrophoresis:

    • Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.[21]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[22]

Data Analysis: Quantify the band intensities to determine the relative changes in protein expression levels between treated and untreated samples.

Potential Signaling Pathway Modulation

Based on the known activities of pyrimidine derivatives, 4-Phenyl-5-methyl-6-hydroxypyrimidine may exert its anticancer effects by modulating key signaling pathways that control cell survival and proliferation. The following diagram illustrates a hypothetical signaling cascade that could be affected.

Signaling_Pathway Compound 4-Phenyl-5-methyl- 6-hydroxypyrimidine PI3K PI3K Compound->PI3K Inhibits CDK CDK/Cyclin Complexes Compound->CDK Inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression CDK->CellCycle

Caption: Hypothesized signaling pathway targeted by the compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of the anticancer properties of 4-Phenyl-5-methyl-6-hydroxypyrimidine. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential. Subsequent Western blot analysis will help to elucidate the underlying molecular mechanisms, paving the way for further preclinical development. The versatility of the pyrimidine scaffold continues to offer exciting opportunities in the quest for more effective and selective cancer therapies.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle analysis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • MDPI. (2025, June 23). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Retrieved from [Link]

  • I.T.S College of Pharmacy, et al. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Retrieved from [Link]

  • Sarwade, P. P., et al. (2024, November 12). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

  • Checkpoint lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • PubMed. (2025, June 23). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • Springer Publishing Company. (2023, January 1). Pyrimidine- and Purine-Based Antimetabolites, Hydroxyurea, and Asparaginases. Retrieved from [Link]

  • PubMed. (2020, July 10). Effects of 5-Hydroxypyrimidine Derivatives on Tumor Growth and Lifespan of C57BL/6 Mice with Epidermoid Lung Carcinoma. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Retrieved from [Link]

  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024, October 22). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

  • Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]

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  • Dovepress. (n.d.). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Retrieved from [Link]

  • MDPI. (2022, August 17). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2008040652A1 - Process for synthesis of phenoxy diaminopyrimidine derivatives.

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Method

Advanced Application Notes: Pyrimidine Derivatives in Antimicrobial Drug Discovery

Introduction and Rationale The escalating global crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel therapeutic scaffolds. Pyrimidine, a ubiquitous six-membered heterocyclic pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The escalating global crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel therapeutic scaffolds. Pyrimidine, a ubiquitous six-membered heterocyclic pharmacophore, forms the structural basis of essential biological molecules (e.g., nucleic acids) and numerous clinically approved drugs[1]. In antimicrobial drug development, pyrimidine derivatives have demonstrated profound efficacy by acting as multi-target agents, primarily inhibiting bacterial Dihydrofolate Reductase (DHFR) and DNA gyrase[2][3].

This application note provides a comprehensive guide for researchers synthesizing and evaluating pyrimidine derivatives. It bridges structural causality with standardized in vitro screening protocols, ensuring high scientific integrity and reproducibility in hit-to-lead optimization.

Mechanistic Insights: Why Pyrimidine?

The structural resemblance of pyrimidine derivatives to endogenous substrates allows them to competitively bind to critical bacterial enzymes.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a ubiquitous enzyme responsible for the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is an essential cofactor for the biosynthesis of purines, pyrimidines, and amino acids. Pyrimidine-based drugs, such as Trimethoprim and Iclaprim, competitively bind to the active site of bacterial DHFR[3][4]. The selective inhibition of bacterial DHFR over human DHFR is achieved through specific functionalization (e.g., adding electron-withdrawing groups like -Cl or -CF3), which exploits the distinct topological differences in the bacterial enzyme pocket[5][6].

DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) THF 5,6,7,8-Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR Bacterial DHFR Enzyme DHFR->DHF DNA DNA/RNA Synthesis (Bacterial Survival) THF->DNA Cofactor for Death Bacterial Cell Death DNA->Death Arrested Inhibitor Pyrimidine Derivative (e.g., Trimethoprim) Inhibitor->DHFR Competitive Inhibition Inhibitor->DNA Blocks

Caption: Mechanism of action of pyrimidine derivatives competitively inhibiting bacterial DHFR.

Quantitative Data Presentation

Structure-Activity Relationship (SAR) studies indicate that lipophilic substitutions (e.g., halogenation at the meta/para positions of phenyl rings attached to the pyrimidine core) significantly enhance antimicrobial potency[6][7]. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) and IC50 data of recently developed pyrimidine derivatives against standard pathogens.

Table 1: Antimicrobial and Enzymatic Activity of Recent Pyrimidine Derivatives

Compound Class / ScaffoldTarget PathogenMIC ValueDHFR IC₅₀Reference Standard (MIC)Ref.
Pyrimidin-2-amine Analog (Cmpd 12) S. aureus (Gram +)0.87 µM/mLN/ACiprofloxacin (1.05 µM/mL)
1,2,4-Triazolo[1,5-a]pyrimidine (9n) E. coli (Gram -)16.0 µMPotentCiprofloxacin (10–90 µM)[2]
Pyrazolyl-pyrimidine (4c) S. aureus (Gram +)16.0 µg/mL5.53 µMTrimethoprim (Control)[6]
Benzimidazole-Pyrimidine (Cmpd 33) P. aeruginosa (Gram -)< 10 µg/mLHighChloramphenicol

Experimental Protocols

To ensure trustworthiness and self-validation, the following protocols incorporate strict internal controls. The causality of each critical step is explained to assist researchers in troubleshooting.

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol determines the lowest concentration of the pyrimidine derivative that completely inhibits visible bacterial growth, providing quantitative data for SAR analysis[8].

Materials:

  • Sterile 96-well microtiter plates (U-bottom or V-bottom).

  • Mueller-Hinton Broth (MHB) for bacteria; Sabouraud Dextrose Broth (SDB) for fungi.

  • Test pyrimidine compounds dissolved in analytical grade DMSO.

  • Standardized bacterial inoculum adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the pyrimidine derivative in DMSO to a concentration of 1000 µg/mL. Causality: DMSO ensures the solubilization of highly lipophilic pyrimidine derivatives. The final concentration of DMSO in the assay must not exceed 1% (v/v) to prevent solvent-induced cellular toxicity, which would yield false-positive antimicrobial results.

  • Serial Dilution: Dispense 100 µL of sterile MHB into wells 2 to 12 of the microtiter plate. Add 200 µL of the working compound solution to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the two-fold serial dilution up to well 10. Discard 100 µL from well 10.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:150 in MHB to achieve a working concentration of

    
     CFU/mL. Add 100 µL of this inoculum to wells 1 through 11.
    
  • Assay Controls (Self-Validating System):

    • Well 11 (Growth Control): 100 µL MHB + 100 µL Inoculum (Ensures bacteria are viable).

    • Well 12 (Sterility Control): 200 µL MHB only (Ensures media is not contaminated).

    • Vehicle Control: MHB + Inoculum + 1% DMSO (Ensures solvent is non-toxic).

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin)[2].

  • Incubation & Reading: Incubate the plates at 37°C for 18–24 hours[8]. The MIC is recorded as the lowest concentration well exhibiting no visible turbidity (assessed visually or via spectrophotometer at 600 nm)[4].

Protocol 2: In Vitro DHFR Enzyme Inhibition Assay

To validate that the antimicrobial activity is mechanistically driven by DHFR inhibition, an enzymatic assay tracking the oxidation of NADPH is required[6][9].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM 2-mercaptoethanol, 1 mg/mL BSA). Causality: 2-mercaptoethanol maintains the enzyme's cysteine residues in a reduced state, preserving catalytic conformation.

  • Reagent Assembly: In a UV-compatible 96-well plate, combine 100 µL assay buffer, 10 µL of recombinant bacterial DHFR enzyme (e.g., E. coli DHFR), and 10 µL of the pyrimidine derivative (varying concentrations). Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of 100 µM NADPH and 10 µL of 50 µM Dihydrofolate (DHF) to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 5 minutes. Causality: The conversion of NADPH to NADP⁺ results in a loss of absorbance at 340 nm. A potent pyrimidine inhibitor will prevent this decrease, maintaining high absorbance.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism) by plotting the initial velocity of the reaction against the log concentration of the inhibitor.

Antimicrobial Screening Workflow

Screening_Workflow Synth Synthesis of Pyrimidine Derivatives Primary Primary Screening (Agar Disc Diffusion) Synth->Primary Purified Compounds Secondary Secondary Screening (MIC/MBC Broth Dilution) Primary->Secondary Active Hits (ZOI > 12mm) Mech Mechanism of Action (DHFR / DNA Gyrase Assays) Secondary->Mech Potent MIC (< 20 µg/mL) Tox Cytotoxicity Profiling (Mammalian Cell Lines) Mech->Tox Target Validated Lead Lead Compound Identification Tox->Lead High Selectivity Index

Caption: Step-by-step logical workflow for the biological evaluation of novel pyrimidine derivatives.

References

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. Available at:[Link]

  • TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at:[Link]

  • Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Dihydrofolate reductase inhibitors as antibacterial agents. ResearchGate. Available at:[Link]

  • Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Application

Advanced Analytical Methodologies for Pyrimidine Characterization: NMR and LC-MS/MS Protocols

Introduction Pyrimidines are foundational heterocyclic aromatic compounds that form the core of essential nucleobases (cytosine, thymine, uracil) and a vast array of synthetic pharmacophores. In modern drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidines are foundational heterocyclic aromatic compounds that form the core of essential nucleobases (cytosine, thymine, uracil) and a vast array of synthetic pharmacophores. In modern drug development, substituted pyrimidines frequently serve as kinase inhibitors, antiviral agents, and antineoplastic drugs. The rigorous structural elucidation and quantitative profiling of these molecules require orthogonal analytical techniques. This application note details optimized, self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) designed for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Pyrimidines

Mechanistic Insights & Causality

NMR spectroscopy is critical for mapping the electronic environment of the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine core deshields the ring protons, typically shifting them downfield. Substituents dictate the exact chemical shifts; for instance, electron-donating groups like amino (in cytosine) shield adjacent protons, whereas electron-withdrawing groups induce further deshielding 1[1].

When analyzing pyrimidine metabolites in complex biological matrices (e.g., urine metabolomics), sample pH is a critical variable. Adjusting the sample pH to exactly 7.40 is a deliberate experimental choice that prevents the overlap of critical spectroscopic signals. For example, at pH 7.00, the methyl moieties of creatine and creatinine overlap, but at pH 7.40, they resolve cleanly at 3.04 ppm and 3.05 ppm, respectively. This precise pH control ensures an unobstructed baseline for the quantification of trace pyrimidines 2[2].

Quantitative Data: Typical NMR Chemical Shifts
Pyrimidine DerivativeSubstituents¹H NMR Key Signals (δ ppm)¹³C NMR Key Signals (δ ppm)
Pyrimidine (Core)None9.16 (H2), 8.78 (H4/H6), 7.36 (H5)158.4 (C2), 156.9 (C4/C6), 121.9 (C5)
Cytosine 4-amino, 2-oxo7.30 (H6), 5.60 (H5)165.5 (C4), 155.5 (C2), 141.2 (C6), 94.0 (C5)
Uracil 2,4-dioxo7.40 (H6), 5.45 (H5)163.8 (C4), 151.0 (C2), 141.8 (C6), 100.2 (C5)
Thymine 5-methyl, 2,4-dioxo7.25 (H6), 1.75 (CH3)164.5 (C4), 151.5 (C2), 137.8 (C6), 107.5 (C5), 11.9 (CH3)
Protocol 1: High-Resolution NMR Acquisition for Pyrimidines
  • Sample Preparation : Accurately weigh 5–10 mg of the purified pyrimidine derivative.

  • Solvent Selection : Dissolve the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 for highly polar derivatives, CDCl3 for lipophilic substituted pyrimidines). Add 0.1% Tetramethylsilane (TMS) as an internal reference 1[1].

  • Matrix Adjustment (For Biofluids) : If analyzing urine, mix 1 mL of urine with a phosphate buffer containing 2% w/v sodium azide (to prevent bacterial degradation) and adjust the pH strictly to 7.40 using NaOH/HCl 2[2].

  • Acquisition : Transfer the homogenized solution to a 5 mm NMR tube. Acquire the ¹H spectrum using a 90° pulse sequence (zg90). Crucially, set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the analyte (typically 15–30 seconds) to ensure complete magnetization recovery, which is mathematically required for accurate quantitative integration 3[3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mechanistic Insights & Causality

Standard reversed-phase liquid chromatography (RP-LC) often fails to retain highly polar pyrimidine nucleobases and nucleotides, leading to co-elution with the solvent front and severe ion suppression. To counteract this, Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RP-LC) is employed. The addition of a volatile ion-pairing agent, such as dibutylammonium acetate (DBAA), neutralizes the charge on polar functional groups and increases the apparent hydrophobicity of the pyrimidine core. This enables baseline chromatographic resolution and minimizes in-source fragmentation cross-talk 4[4].

During Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID), substituted pyrimidines follow predictable fragmentation pathways. The initial energy transfer typically induces the loss of peripheral functional groups (e.g., loss of a neutral ketene molecule from an acetamide group, or loss of NH3). Higher collision energies force the cleavage of the highly stable pyrimidine ring itself, characterized by the neutral loss of hydrogen cyanide (HCN) or carbon monoxide (CO) 5[5].

Quantitative Data: LC-MS/MS MRM Transitions and Fragmentation
Compound ClassPrecursor IonPrimary Product Ion(s)Characteristic Neutral Loss
Unsubstituted Pyrimidine [M+H]+[M+H - HCN]+-27 Da (HCN)
Aminopyrimidines [M+H]+[M+H - NH3]+-17 Da (NH3)
Acetamide-Pyrimidines [M+H]+[M+H - CH2CO]+-42 Da (Ketene)
Halogenated Pyrimidines [M+H]+[M+H - X]+Loss of Halogen radical
Protocol 2: IP-RP-LC-MS/MS Workflow for Pyrimidine Quantification
  • Sample Extraction : Deproteinize biological samples using cold methanol/acetonitrile (1:4 v/v). Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins and recover the supernatant.

  • Chromatographic Separation : Inject 2-5 µL onto an ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 100 mm) maintained at 40°C4[4].

  • Mobile Phase Configuration :

    • Mobile Phase A: 1.25 mM DBAA, 10 mM ammonium formate in water, adjusted to pH 5.2 with formic acid.

    • Mobile Phase B: 1.25 mM DBAA, 10 mM ammonium formate in water/acetonitrile (1:9, v/v) 4[4].

    • Run a gradient from 0% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.

  • MS/MS Parameters : Operate the triple quadrupole mass spectrometer in positive/negative ESI switching mode. Set capillary voltage to 3.75 kV (positive) and 3.00 kV (negative). Maintain source temperature at 150°C and desolvation temperature at 450°C 4[4]. Utilize Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

Visualizations

LCMS_Workflow Step1 Sample Preparation (Deproteinization / Dilution) Step2 Chromatographic Separation (HILIC or IP-RP-LC) Step1->Step2 Step3 Electrospray Ionization (ESI+ / ESI-) Step2->Step3 Step4 Tandem Mass Spectrometry (MRM Acquisition) Step3->Step4 Step5 Data Analysis (Quantification & Structural ID) Step4->Step5

LC-MS/MS analytical workflow for pyrimidine quantification and structural elucidation.

Fragmentation_Pathway M Molecular Ion [M+H]+ Substituted Pyrimidine F1 Peripheral Cleavage e.g., [M+H - NH3]+ M->F1 Loss of Substituent F2 Ring Cleavage Loss of HCN (-27 Da) M->F2 Direct Ring Opening F1->F2 Pathway A F3 Ring Cleavage Loss of CO / HNCO F1->F3 Pathway B

Generalized mass spectral fragmentation pathways for substituted pyrimidines.

References

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine Source: ResearchGate / STAR Protocols URL:[Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry Source: PMC / NIH URL:[Link]

Sources

Method

Application Note: Advanced Experimental Workflows for Evaluating Pyrimidine Analogue Cytotoxicity

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic grounding, orthogonal validation, and step-by-step protocols for pyrimidine cytotoxicity.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic grounding, orthogonal validation, and step-by-step protocols for pyrimidine cytotoxicity.

Mechanistic Grounding: The Causality of Pyrimidine Toxicity

To design a robust cytotoxicity assay, we must first understand the molecular mechanism of the compound being tested. Pyrimidine analogues, such as 5-Fluorouracil (5-FU) and Gemcitabine, are foundational chemotherapeutics that masquerade as natural nucleotides.

The active metabolite of 5-FU, FdUMP (5-fluoro-2'-deoxyuridine-5'-monophosphate), exerts its primary cytotoxic effect by forming a stable ternary complex with the enzyme 1[1]. This binding irreversibly blocks the methylation of deoxyuridine monophosphate (dUMP) into deoxythymidine monophosphate (dTMP)[1]. The causality of cell death here is driven by thymine depletion : the resulting shortage of thymidine triphosphate (TTP) halts DNA replication, provokes unbalanced cell growth, and causes severe single- and double-strand DNA breaks[1]. Furthermore, the direct incorporation of these fraudulent metabolites into DNA and RNA amplifies the apoptotic cascade[1].

Because pyrimidine analogues fundamentally disrupt the cell cycle (often causing G2/M arrest) and mitochondrial metabolism, relying on a single viability assay can lead to false interpretations. A cell may be metabolically suppressed (cytostatic) without immediately dying (cytotoxic).

Mechanism FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP Cellular Metabolism TS Thymidylate Synthase (TS) FdUMP->TS Binds & Inhibits DNA_Damage DNA Damage & Apoptosis FdUMP->DNA_Damage Direct DNA Incorporation dTMP dTMP Synthesis Blocked TS->dTMP Prevents dUMP -> dTMP dTMP->DNA_Damage Thymine Depletion

Mechanism of 5-Fluorouracil: Thymidylate Synthase inhibition leading to DNA damage.

Experimental Design: Building a Self-Validating System

Trustworthiness in drug development requires a self-validating system . If an experimental compound shows a drop in viability, we must cross-examine that result to rule out assay interference or transient metabolic stalling. We achieve this through an orthogonal workflow:

  • Primary Screen (ATP Quantitation): The CellTiter-Glo assay measures ATP, which is a direct, highly sensitive proxy for metabolically active cells[2]. ATP drops rapidly upon cell death, minimizing the risk of false positives.

  • Orthogonal Validation (Oxidoreductase Activity): The MTT assay evaluates NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce tetrazolium dye to insoluble formazan[3]. If ATP drops but MTT reduction remains high, the drug may be uncoupling mitochondria rather than killing the cell. Concordance between both assays validates true viability loss.

  • Mechanistic Confirmation (Apoptosis): To prove the viability loss is cytotoxic (death) rather than cytostatic (growth arrest), Annexin V/PI flow cytometry is used to detect phosphatidylserine externalization (early apoptosis) and membrane permeabilization (late apoptosis/necrosis).

Workflow Seed Seed Cells (e.g., HeLa/HCT116) 96-well microplate Treat Treat with Pyrimidine Analogue (e.g., 5-FU, 24-72h) Seed->Treat ATP CellTiter-Glo Assay (ATP Quantitation) Treat->ATP Primary Viability Screen MTT MTT Assay (Metabolic Activity) Treat->MTT Orthogonal Metabolic Screen Flow Annexin V/PI Flow Cytometry (Apoptosis Validation) Treat->Flow Mechanistic Death Validation

Orthogonal experimental workflow for evaluating pyrimidine cytotoxicity.

Step-by-Step Methodologies

Protocol A: ATP-Based Luminescent Viability Assay (CellTiter-Glo)

Causality: ATP is a fundamental energy currency that cannot be synthesized by dead cells. This assay bypasses the metabolic bottlenecks that can confound colorimetric assays.

  • Cell Seeding: Seed target cells (e.g., HeLa) at a density of 1 × 10⁴ cells/well in a 96-well black-walled plate to minimize optical crosstalk[2]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogue starting at 100 μM down to 0.41 μM in a 1:3 dilution series using complete culture medium[2]. Add 50 μL of the diluted compound to the appropriate wells[2].

  • Incubation: Incubate the treated plates for 72 hours in an actively humidified incubator[2].

  • Reagent Addition: Equilibrate the plate and the 2 to room temperature for 30 minutes to ensure uniform enzymatic activity[2]. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Luminescence Measurement: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader[2].

Protocol B: Colorimetric Metabolic Assay (MTT)

Causality: Validates the ATP assay by confirming the suppression of mitochondrial oxidoreductase activity, a hallmark of pyrimidine-induced metabolic collapse.

  • Cell Seeding & Treatment: Seed 5 × 10³ to 1 × 10⁴ cells per well in a 96-well clear plate. Treat with the identical serial dilutions of the compound as described above, incubating for 72 hours.

  • MTT Addition: Add 10 µL of 3 to each well[3].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells will reduce the MTT into purple formazan crystals[3].

  • Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[3].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is recommended to subtract background cellular debris absorbance[3].

Protocol C: Flow Cytometric Apoptosis Assay (Annexin V/PI)

Causality: Distinguishes cytostatic growth arrest from true cytotoxicity by detecting the externalization of phosphatidylserine (an early apoptosis marker) and the loss of membrane integrity (a late apoptosis/necrosis marker).

  • Harvesting: Collect both the supernatant (containing detached, dead cells) and the adherent cells post-treatment. Wash thoroughly with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) per 100 µL of suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark to preserve fluorophore integrity.

  • Analysis: Add 400 µL of 1X Binding Buffer to stop the reaction and analyze immediately via flow cytometry, gating for FITC (Annexin V) and PE/PerCP (PI) channels.

Quantitative Data Presentation

To ensure accurate cross-assay comparison, summarize your raw data into a structured format. Below is the standard comparative matrix used to evaluate pyrimidine analogues:

Assay TypePrimary Target / ReadoutDetection MethodSensitivity / Dynamic RangeExpected 5-FU IC50 (HeLa, 72h)
CellTiter-Glo Intracellular ATP levelsLuminescenceHigh (Detects <100 cells)2.5 - 5.0 µM
MTT Assay NAD(P)H OxidoreductaseAbsorbance (570 nm)Moderate (Requires >10³ cells)3.0 - 6.5 µM
Annexin V/PI Phosphatidylserine / MembraneFlow CytometryHigh (Single-cell resolution)Dose-dependent shift

Note: Discrepancies between ATP and MTT IC50 values often point to specific mitochondrial uncoupling effects or transient metabolic shifts prior to cell death.

References

  • Dr.Oracle Title: To which enzyme does 5-Fluorouracil (5-FU)'s metabolite bind and how does it interfere with DNA synthesis? URL:[Link]

  • Antimicrobial Agents and Chemotherapy - ASM Journals Title: Identification of Quinolinones as Antivirals against Venezuelan Equine Encephalitis Virus URL:[Link]

Sources

Application

Application Note: High-Throughput Screening of Pyrimidine Compound Libraries

Introduction: The Pyrimidine Privilege The pyrimidine scaffold is arguably the most "privileged" structure in modern medicinal chemistry, serving as the backbone for a vast array of FDA-approved kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Privilege

The pyrimidine scaffold is arguably the most "privileged" structure in modern medicinal chemistry, serving as the backbone for a vast array of FDA-approved kinase inhibitors (e.g., Imatinib , Ruxolitinib , Alisertib ), antivirals, and antimetabolites. Its planar, nitrogen-rich heterocycle mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinase domains [1].[1][2][3]

However, screening pyrimidine libraries presents unique challenges. Their flat, aromatic nature can lead to pi-stacking aggregation , resulting in false positives (promiscuous inhibitors). Furthermore, the structural similarity across the library requires high-resolution assays to distinguish subtle Structure-Activity Relationship (SAR) cliffs.

This guide details a robust, industrial-standard protocol for screening a pyrimidine-focused library against a representative kinase target (e.g., EGFR or JAK) using a luminescent ADP-detection assay.

Library Design & Management

Before screening, the physical state of the library is as critical as the chemical diversity.

Physicochemical Filtering

To maximize the "drug-likeness" of pyrimidine hits, the library should be pre-filtered.

  • Molecular Weight (MW): 300–500 Da (Lead-like space).

  • cLogP: 1.0–4.0 (Pyrimidines can be lipophilic; avoid >5 to reduce non-specific binding).

  • PAINS Filter: Remove Pan-Assay Interference Compounds (e.g., rhodanines, quinones) that often contaminate heterocyclic libraries.

Compound Handling[4][5]
  • Storage: -20°C or -80°C in 100% DMSO.

  • Freeze-Thaw: Limit to <5 cycles. Pyrimidines are stable, but repeated condensation introduces water, crashing out lipophilic analogs.

  • Plating: Use low-dead-volume (LDV) source plates (e.g., Echo-qualified) to minimize waste of expensive library compounds.

Assay Principle: Luminescent ADP Detection

For this protocol, we utilize an ADP-Glo™ style assay. Unlike fluorescence intensity assays, which are prone to interference from the autofluorescence of aromatic pyrimidines, luminescence offers a high signal-to-background ratio and robustness against compound interference [2].

Mechanism:

  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • Depletion: Reagent 1 terminates the kinase reaction and depletes remaining ATP.

  • Detection: Reagent 2 converts the generated ADP back to ATP, which drives a luciferase reaction.

  • Readout: Light output is proportional to kinase activity (ADP production).

HTS Protocol: Step-by-Step

Format: 384-well, low-volume white plates (Corning 4514 or equivalent). Final Assay Volume: 10


L.
Phase 1: Reagent Preparation
ComponentStock Conc.Final Assay Conc.Notes
Kinase Buffer 5X1X40mM Tris (pH 7.5), 20mM MgCl2, 0.1 mg/mL BSA, 1mM DTT.
Target Kinase 100 nM2 nMTitrate beforehand to ensure linear velocity.
Substrate 1 mM50

M
Peptide (e.g., Poly-Glu-Tyr) or Protein.
ATP 10 mM10

M
Use

apparent concentration for balanced sensitivity.
Controls 10 mM10

M
Pos: Staurosporine. Neg: DMSO.
Phase 2: The Screening Workflow
Step 1: Compound Transfer (Acoustic Dispensing)

Using an acoustic liquid handler (e.g., Labcyte Echo):

  • Dispense 20 nL of library compounds (10 mM stock) into columns 3–22.

  • Dispense 20 nL of DMSO (Negative Control) into columns 1, 2, 23, 24.

  • Dispense 20 nL of Staurosporine (Positive Control) into designated wells in columns 1, 2, 23, 24.

    • Result: Final compound concentration = 20

      
      M (at 0.2% DMSO).
      
Step 2: Kinase Reaction Assembly
  • Dispense Enzyme: Add 5

    
    L  of 2X Kinase solution to all wells using a bulk dispenser (e.g., Multidrop Combi).
    
    • Critical: Keep enzyme on ice/cool block until dispensing.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 min at RT. This allows pyrimidines to bind the active site before ATP competes.

  • Initiate Reaction: Add 5

    
    L  of 2X ATP/Substrate mix to all wells.
    
  • Incubation: Seal plates and incubate for 60 min at RT (protect from light).

Step 3: Detection
  • Stop/Deplete: Add 10

    
    L  of ADP-Glo Reagent 1. Incubate 40 min at RT.
    
  • Detect: Add 20

    
    L  of Kinase Detection Reagent 2. Incubate 30 min at RT.
    
  • Read: Measure Luminescence (0.5–1.0 sec integration) on a multimode reader (e.g., EnVision).

Data Analysis & Quality Control

Z-Prime ( ) Calculation

The


 factor is the industry standard for assay robustness [3].


  • 
    : Standard deviation of positive (inhibition) and negative (DMSO) controls.
    
  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    : Mean signal of positive and negative controls.
    

Interpretation:

  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    :  Excellent assay.[4] Proceed to screen.[3][5][6][4][7][8][9][10][11][12][13]
    
  • 
    :  Marginal. Re-optimize (check pipetting errors or reagent stability).
    
  • 
    :  Fail. Do not screen.
    
Hit Definition

A compound is a "Hit" if its % Inhibition is


 (typically >30-50% inhibition depending on stringency).

Hit Triage & Validation

Screening is only the beginning. Pyrimidines are prone to off-target effects. Follow this triage funnel:

The Triage Logic
  • Re-Confirmation: Pick hits and re-test in triplicate at single concentration.

  • Dose-Response (IC50): Test confirmed hits in 10-point dilution (e.g., 10

    
    M down to 0.5 nM).
    
  • Counter-Screen: Test against an unrelated kinase or a "junk" protein (e.g., Trypsin) to rule out aggregation or luciferase inhibition.

  • Orthogonal Assay: Validate using a different readout (e.g., Mobility Shift or Surface Plasmon Resonance) to confirm physical binding.

Visualizations

Diagram 1: HTS Workflow

HTS_Workflow Library Pyrimidine Library (Source Plate) Acoustic Acoustic Transfer (20 nL to Dest Plate) Library->Acoustic Enzyme Add Kinase (5 µL) Acoustic->Enzyme Incubate1 Pre-Incubation (10 min) Enzyme->Incubate1 Substrate Add ATP/Substrate (5 µL) Incubate1->Substrate Reaction Kinase Reaction (60 min) Substrate->Reaction Stop Add Detection Reagents (ADP-Glo) Reaction->Stop Read Luminescence Readout (EnVision) Stop->Read

Caption: Step-by-step workflow for the luminescent kinase screen.

Diagram 2: Hit Triage Logic

Hit_Triage Primary Primary Screen (Single Point, 20 µM) Filter1 Pass Z' > 0.5 & Inhibition > 50%? Primary->Filter1 Triplicate Re-Confirmation (Triplicate, 20 µM) Filter1->Triplicate Yes Discard Discard/Archive Filter1->Discard No Filter2 Reproducible? Triplicate->Filter2 IC50 Dose Response (10-point curve) Filter2->IC50 Yes Filter2->Discard No Counter Counter Screen (Unrelated Kinase) IC50->Counter Ortho Orthogonal Assay (Biophysical/SPR) Counter->Ortho Specific Counter->Discard Promiscuous Lead Validated Lead Ortho->Lead Confirmed Ortho->Discard False Positive

Caption: Decision tree for filtering primary hits to validated leads.

Diagram 3: Target Pathway (EGFR Example)

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding P Phosphorylation EGFR->P Activation GRB2 GRB2 P->GRB2 SOS SOS GRB2->SOS RAS RAS-GTP SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Gene Transcription (Proliferation) ERK->Nucleus Translocation

Caption: The EGFR signaling cascade, a primary target for pyrimidine inhibitors.

References

  • The Pyrimidine Scaffold in Kinase Inhibition Title: "Pyrimidine-based kinase inhibitors: A review of the last decade." Source: European Journal of Medicinal Chemistry URL:[Link]

  • Statistical Validation (Z-Factor) Title: "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Source: Journal of Biomolecular Screening (Zhang et al., 1999) URL:[Link]

  • HTS Library Management Title: "Best Practices for Small Molecule Library Management in HTS." Source: NIH National Center for Advancing Translational Sciences URL:[Link]

Sources

Method

Quantification of 4-Hydroxypyrimidine: Overcoming Tautomeric &amp; Polarity Challenges

Executive Summary 4-Hydroxypyrimidine (4-HP) is a critical heterocyclic building block in the synthesis of antiviral and oncology active pharmaceutical ingredients (APIs). However, its quantification presents a "perfect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxypyrimidine (4-HP) is a critical heterocyclic building block in the synthesis of antiviral and oncology active pharmaceutical ingredients (APIs). However, its quantification presents a "perfect storm" of analytical challenges: low molecular weight, high polarity, and complex keto-enol tautomerism.

Standard C18 Reverse Phase (RP) methods often fail, resulting in void-volume elution or split peaks. This guide provides two field-proven protocols: a robust RP-HPLC method utilizing aqueous-stable stationary phases for Quality Control (QC), and a HILIC-MS method for trace impurity profiling.

The Physicochemical Challenge (Expertise & Experience)

To develop a robust method, one must understand the molecule's behavior in solution. 4-HP is not a static structure; it exists in a dynamic equilibrium.

The Tautomer Trap

While chemically named "4-hydroxypyrimidine," the molecule predominantly exists as 4(3H)-pyrimidinone (the keto form) in aqueous solution. This tautomerism is solvent- and pH-dependent.

  • Keto Form (Dominant in Water): High polarity, causing poor retention on lipophilic columns.

  • Enol Form (Aromatic): Favored in non-polar solvents, but rarely relevant in LC mobile phases.

Ionization & pH Strategy
  • pKa₁ (Protonation): ~1.8 (Nitrogen protonation)

  • pKa₂ (Deprotonation): ~8.6 (Hydroxyl/Amide deprotonation)

The "Goldilocks" Zone: To maximize retention on Reverse Phase columns, the molecule must be neutral.

  • pH < 1.8: Cationic (Highly polar, zero RP retention).

  • pH > 8.6: Anionic (Zero RP retention).

  • pH 3.0 – 4.0: Neutral zwitterion/keto form. This is the target window.

Tautomerism Enol Enol Form (4-Hydroxypyrimidine) Less Polar Keto Keto Form (4(3H)-Pyrimidinone) Dominant in Aqueous High Polarity Enol->Keto Tautomerization (Fast Equilibrium) Cation Cationic Form (pH < 1.8) Keto->Cation +H+ Anion Anionic Form (pH > 8.6) Keto->Anion -H+

Figure 1: Tautomeric and ionization states of 4-HP. Successful chromatography requires stabilizing the Keto form in a neutral state (pH 3.0–4.0).

Method A: High-Aqueous RP-HPLC (QC Standard)

Best for: Routine purity testing, high concentrations (>0.1%), QC labs. Rationale: Standard C18 columns undergo "phase collapse" (dewetting) in the 95%+ aqueous conditions required to retain 4-HP. We utilize a Polar-Embedded or C18-Aq phase to prevent this.

Chromatographic Conditions
ParameterSpecificationNote
Column C18-Aq or Polar Embedded Amide (e.g., Waters T3, Phenomenex Aqua)Crucial: Must be rated for 100% aqueous use.
Dimensions 150 x 4.6 mm, 3 µm or 5 µmStandard analytical geometry.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.5Maintains neutral state; suppresses silanol activity.
Mobile Phase B Methanol (MeOH)MeOH provides better peak shape for polar heterocycles than ACN.
Isocratic Mode 97% A / 3% BHigh water content forces partitioning into the stationary phase.
Flow Rate 0.8 mL/min
Temp 25°CHigher temps may reduce retention of this polar analyte.
Detection UV @ 254 nmNear absorption maximum (238-254 nm range).
Injection 5 - 10 µLDissolve sample in Mobile Phase A (Do not use pure organic!).
Step-by-Step Protocol
  • Buffer Prep: Dissolve 2.72 g KH₂PO₄ in 1L water. Adjust pH to 3.5 ± 0.05 with Dilute Phosphoric Acid. Filter through 0.22 µm membrane.

  • Column Equilibration: Flush column with 97/3 (Buffer/MeOH) for at least 40 column volumes. Aqueous phases take longer to equilibrate than standard C18.

  • System Suitability Test (SST):

    • Inject Standard (100 µg/mL).

    • Requirement: Retention factor (

      
      ) > 1.5. (Target retention time ~4-6 mins).
      
    • Requirement: Tailing Factor (

      
      ) < 1.5. (Pyrimidines interact with residual silanols; tailing indicates column aging).
      

Method B: HILIC-MS (Trace Analysis)

Best for: Impurity profiling, genotoxic impurity (GTI) screening, trace quantification (<0.05%). Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a high-organic mobile phase, creating an ideal environment for MS sensitivity (high desolvation efficiency).

Chromatographic Conditions
ParameterSpecificationNote
Column Bare Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC)Zwitterionic phases provide the most robust separation for amphoterics.
Mobile Phase A 10 mM Ammonium Formate, pH 3.5Volatile buffer essential for MS.
Mobile Phase B Acetonitrile (ACN)
Gradient 95% B to 80% B over 10 minsInverse gradient: High organic start.
Detection ESI (+) MS/MSMRM mode. Transition: 97.0

42.0 (Ring fragmentation).
Critical Handling for HILIC
  • Diluent: Sample MUST be dissolved in 90%+ Acetonitrile. Injecting an aqueous sample into a HILIC column will destroy peak shape (solvent mismatch effect).

  • Equilibration: HILIC columns require extensive equilibration (minimum 20 column volumes) between runs to re-establish the water layer on the silica surface.

Method Development Decision Matrix

MethodSelection Start Start: 4-HP Analysis Goal Define Goal Start->Goal QC Routine QC / Assay (Conc > 0.1%) Goal->QC Robustness Trace Trace Impurity / R&D (Conc < 0.05%) Goal->Trace Sensitivity MethodA Method A: RP-HPLC (C18-Aq, Phosphate pH 3.5) QC->MethodA MethodB Method B: HILIC-MS (ZIC-HILIC, Amm. Formate) Trace->MethodB Check Check Retention (k') MethodA->Check Fail k' < 1.0 (Elutes in Void) Check->Fail No Retention Fix1 Decrease % Organic (Try 100% Buffer) Fail->Fix1 Fix2 Switch to Ion Pairing (Add Hexanesulfonate) Fix1->Fix2 Still Fails

Figure 2: Decision tree for selecting the appropriate analytical workflow based on sensitivity needs.

Troubleshooting & Expert Tips

Peak Tailing
  • Cause: Interaction between the basic nitrogen of the pyrimidine ring and acidic silanols on the silica support.

  • Solution: Ensure buffer concentration is at least 20mM. If using RP-HPLC, add 5% Methanol to the buffer line specifically to wet the phase, or switch to a "Hybrid Particle" column (e.g., Waters BEH) which has fewer surface silanols.

Retention Time Shifting
  • Cause: pH drift. Because 4-HP has a pKa ~1.8, small changes in pH (e.g., 2.0 vs 2.5) can alter the ionization ratio significantly.

  • Control: Always measure pH of the aqueous buffer after adding salts but before mixing with organic solvents (if premixing). Use pH 3.5 for maximum stability (far enough from pKa 1.8).

Sample Solvent Mismatch
  • Issue: Double peaks or broad fronting.

  • Fix:

    • RP-HPLC: Diluent must be 100% Buffer or <5% Organic.

    • HILIC: Diluent must be >90% ACN.

References

  • PubChem. (2025).[1][2] 4-Hydroxypyrimidine Compound Summary. National Library of Medicine.[1] [Link]

  • Giuliano, B. M., et al. (2010). "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil." The Journal of Physical Chemistry A, 114(48), 12725-12730.[3] [Link]

  • NIST Chemistry WebBook. (2025). 4(1H)-Pyrimidinone, 6-hydroxy- UV/Visible Spectrum.[4] National Institute of Standards and Technology.[4] [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Onyx Scientific. (2024). An Effective Approach to HPLC Method Development. [Link]

Sources

Application

Application Note: 4-Phenyl-5-methyl-6-hydroxypyrimidine as a Chemical Probe for DAAO Inhibition

This comprehensive application note details the use of 4-Phenyl-5-methyl-6-hydroxypyrimidine as a chemical probe for investigating D-Amino Acid Oxidase (DAAO) activity and NMDA receptor modulation . Executive Summary 4-P...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note details the use of 4-Phenyl-5-methyl-6-hydroxypyrimidine as a chemical probe for investigating D-Amino Acid Oxidase (DAAO) activity and NMDA receptor modulation .

Executive Summary

4-Phenyl-5-methyl-6-hydroxypyrimidine (often referred to in literature as a core scaffold for DAAO inhibitors) serves as a critical small-molecule probe for studying the metabolism of D-serine in the central nervous system. By competitively inhibiting D-Amino Acid Oxidase (DAAO), this compound prevents the degradation of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This mechanism positions the probe as a vital tool in schizophrenia research, where NMDA receptor hypofunction is a key pathological feature.[2]

This guide provides a validated framework for using this probe in enzymatic assays, cell-based models, and mechanistic studies.

Chemical Identity & Properties

PropertyDetail
Chemical Name 4-Phenyl-5-methyl-6-hydroxypyrimidine
Synonyms 5-methyl-6-phenylpyrimidin-4-ol; 5-methyl-6-phenyl-4(3H)-pyrimidinone
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Target D-Amino Acid Oxidase (DAAO)
Mechanism Competitive Inhibitor (FAD-binding site)
Solubility Soluble in DMSO (up to 50 mM); Ethanol (moderate)
Storage -20°C, desiccated, protected from light
Tautomerism & Binding

This probe exists in a tautomeric equilibrium between the enol (hydroxypyrimidine) and keto (pyrimidinone) forms. In the physiological context and within the DAAO active site, the keto form (pyrimidinone) is often the pharmacophore responsible for binding. It mimics the structure of D-amino acids (the natural substrate), forming hydrogen bonds with Arg283 and Tyr224 residues in the enzyme's active site, thereby blocking substrate access to the Flavin Adenine Dinucleotide (FAD) cofactor.

Biological Mechanism & Pathway[2][3][4]

The primary utility of this probe lies in its ability to modulate the D-Serine / NMDA Receptor axis .

Mechanism of Action
  • Inhibition: The probe enters the DAAO active site and competes with D-Serine.[1]

  • Accumulation: By blocking DAAO, the concentration of extracellular D-Serine increases.[1][2]

  • Activation: Elevated D-Serine binds to the glycine site (GluN1 subunit) of the NMDA receptor.

  • Potentiation: This enhances NMDA receptor-mediated calcium influx and synaptic plasticity (LTP).

Pathway Visualization

The following diagram illustrates the probe's intervention point within the glutamatergic signaling pathway.

DAAO_Pathway D_Serine D-Serine (Gliotransmitter) DAAO DAAO Enzyme (FAD-Dependent) D_Serine->DAAO Substrate Binding NMDAR NMDA Receptor (GluN1 Subunit) D_Serine->NMDAR Co-agonist Binding Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO->Metabolites Oxidative Deamination Probe 4-Phenyl-5-methyl- 6-hydroxypyrimidine (Inhibitor) Probe->DAAO Inhibits (Competitive) Synaptic_Plasticity Synaptic Plasticity (LTP / Cognition) NMDAR->Synaptic_Plasticity Activation

Figure 1: Mechanism of Action. The probe inhibits DAAO, preventing D-Serine degradation and enhancing NMDAR signaling.[1]

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh 1.86 mg of 4-Phenyl-5-methyl-6-hydroxypyrimidine.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex for 30 seconds until fully dissolved. If necessary, warm slightly to 37°C.

  • Storage: Aliquot into light-protective vials and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

In Vitro Enzymatic Assay (Amplex Red Method)

Objective: Determine the IC50 of the probe against recombinant human DAAO (hDAAO). This assay couples the production of H₂O₂ (a byproduct of D-serine oxidation) to the oxidation of Amplex Red by Horseradish Peroxidase (HRP).

Reagents:

  • Assay Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

  • Substrate: 50 mM D-Serine.

  • Enzyme: Recombinant hDAAO (0.2 µ g/well ).

  • Detection: Amplex Red (50 µM) + HRP (0.1 U/mL).

Protocol:

  • Plate Setup: Use a black 96-well flat-bottom plate.

  • Inhibitor Dilution: Prepare a serial dilution of the probe (e.g., 0.1 nM to 100 µM) in Assay Buffer (keep DMSO < 1%).

  • Enzyme Addition: Add 50 µL of hDAAO solution to each well.

  • Pre-incubation: Incubate enzyme and inhibitor for 10 minutes at room temperature to allow binding.

  • Substrate Mix: Prepare a master mix containing D-Serine, Amplex Red, and HRP.

  • Reaction Start: Add 50 µL of the Substrate Mix to each well.

  • Measurement: Immediately measure fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes at 25°C.

  • Analysis: Calculate the slope (Vmax) of the linear portion. Plot % Inhibition vs. Log[Inhibitor] to determine IC50.[2]

Cellular Assay: D-Serine Modulation in Astrocytes

Objective: Validate the probe's ability to elevate extracellular D-serine levels in a biological system.

Cell Model: C6 Glioma cells or Primary Rat Astrocytes.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in a 24-well plate. Culture for 24 hours.
    
  • Treatment: Replace media with fresh serum-free media containing the probe (1 µM, 10 µM, 50 µM) or vehicle (DMSO).

  • Substrate Challenge: Add 1 mM D-Serine to the media (to challenge the DAAO capacity).

  • Incubation: Incubate for 4–6 hours at 37°C.

  • Sampling: Collect 100 µL of supernatant.

  • Quantification: Measure D-Serine concentration in the supernatant using HPLC or a specific enzymatic assay kit.

    • Expected Result: Wells treated with the probe should show significantly higher D-Serine levels compared to vehicle control, as degradation is blocked.

Workflow Visualization

Assay_Workflow cluster_0 In Vitro Screening (96-well) cluster_1 Data Analysis Step1 1. Prepare Probe Dilutions (DMSO < 1%) Step2 2. Add hDAAO Enzyme (Pre-incubate 10 min) Step1->Step2 Step3 3. Add Substrate Mix (D-Serine + Amplex Red + HRP) Step2->Step3 Step4 4. Measure Fluorescence (Ex 530nm / Em 590nm) Step3->Step4 Step5 5. Calculate Vmax (Slope of RFU vs Time) Step4->Step5 Step6 6. Plot Dose-Response Curve (Determine IC50) Step5->Step6

Figure 2: Standardized workflow for determining DAAO inhibition potency.

Data Analysis & Interpretation

When analyzing data generated with this probe, use the following template to ensure consistency.

Table 1: Expected Performance Metrics

ParameterExpected RangeInterpretation
IC50 (hDAAO) 1 – 50 µM*Indicates moderate potency. Lower values (<1 µM) suggest high affinity.
Z' Factor > 0.5Indicates a robust assay suitable for screening.
DMSO Tolerance < 2%Higher DMSO concentrations may inhibit the enzyme independently.
Selectivity > 50-foldShould not inhibit D-Aspartate Oxidase (DDO) significantly.

*Note: Potency can vary based on specific assay conditions (pH, temperature). Always run a reference inhibitor (e.g., CBIO or Sodium Benzoate) as a positive control.

Safety & Handling

  • Hazard Identification: Irritant. May be harmful if swallowed.

  • PPE: Wear safety glasses, gloves (Nitrile), and a lab coat.

  • Disposal: Dispose of as hazardous chemical waste. Do not pour down the drain.

References

  • Sacchi, S., et al. (2012). "Structure-function relationships of human D-amino acid oxidase." Amino Acids, 43(5), 1833-1850.

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel therapeutic approach for schizophrenia." Journal of Pharmacology and Experimental Therapeutics, 345(3), 424-432.

  • Ferraris, D. V., et al. (2008). "D-Amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357-3359.

  • Katane, M., & Homma, H. (2010). "D-Amino acid oxidase: structure, physiological function, and involvement in human diseases." Journal of Biochemistry, 148(2), 131-140.

Sources

Method

methodology for assessing antioxidant activity of pyrimidines

Application Note: Methodological Framework for Assessing Antioxidant Activity of Pyrimidine Derivatives Executive Summary Pyrimidine scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methodological Framework for Assessing Antioxidant Activity of Pyrimidine Derivatives

Executive Summary

Pyrimidine scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for nucleobases, vitamins (thiamine), and diverse therapeutics.[1] Beyond their antiproliferative and antiviral roles, substituted pyrimidines exhibit significant antioxidant potential, primarily governed by their ability to donate hydrogen atoms (HAT) or transfer electrons (SET). This guide provides a rigorous, standardized methodology for evaluating these properties. Unlike generic antioxidant protocols, this workflow addresses the specific solubility and steric challenges associated with synthetic nitrogenous heterocycles.

Mechanistic Basis & Strategic Assay Selection

To accurately characterize a pyrimidine derivative, one must assess its activity through complementary mechanisms. A single assay is insufficient due to the complex nature of oxidative stress.

The Two Pillars of Antioxidant Action
  • Hydrogen Atom Transfer (HAT): The pyrimidine donates a hydrogen atom (H•) to a free radical (R[2][3]•), neutralizing it.[4] This is dominant in neutral, lipophilic pyrimidines.

    • Reaction:

      
      
      
  • Single Electron Transfer (SET): The pyrimidine donates an electron to reduce an oxidant (often a metal ion or radical cation). This is favored by electron-rich pyrimidines with resonance-stabilizing groups (e.g., -NH₂, -OH).

    • Reaction:

      
      
      
Structure-Activity Relationship (SAR) Context
  • Electron Donating Groups (EDGs): Substituents such as hydroxyl (-OH) or amino (-NH₂) groups at the C-2, C-4, or C-6 positions significantly enhance SET activity by stabilizing the resulting cation radical.

  • Fused Systems: Thienopyrimidines or quinazolines often show superior radical scavenging due to extended conjugation.

Experimental Workflow Visualization

The following diagram outlines the logical flow for screening, from solubility optimization to mechanistic validation.

AntioxidantWorkflow cluster_logic Decision Gate Start Synthetic Pyrimidine Library Solubility Solubility Optimization (DMSO vs. MeOH) Start->Solubility Primary Primary Screen: DPPH Assay (Mixed HAT/SET) Solubility->Primary If soluble in MeOH Tertiary Steric Validation: ABTS Assay (Solubility Agnostic) Solubility->Tertiary If lipophilic/bulky Secondary Secondary Screen: FRAP Assay (Strictly SET) Primary->Secondary Confirm reducing power Analysis Data Analysis (IC50 & Kinetics) Secondary->Analysis Tertiary->Analysis

Caption: Figure 1. Hierarchical screening workflow for pyrimidine derivatives. Primary screening uses DPPH for broad assessment, while FRAP and ABTS dissect specific mechanisms (SET vs. HAT/Steric).

Detailed Experimental Protocols

Pre-Assay Critical Step: Solubility & Solvent Control

Synthetic pyrimidines often suffer from poor aqueous solubility.

  • Standard Solvent: Dimethyl sulfoxide (DMSO).

  • Expert Caution: DMSO is a radical scavenger itself (particularly for hydroxyl radicals). Limit final DMSO concentration to <1% (v/v) in the assay well to prevent false positives. If the compound requires 5% DMSO, you must run a solvent blank containing 5% DMSO to subtract background interference.

Protocol A: DPPH Radical Scavenging Assay (Standard)

Target Mechanism: Mixed HAT/SET

Principle: The stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH[1][5]•) is purple ($ \lambda_{max} = 517 \text{ nm} $). Upon reduction by a pyrimidine, it turns yellow.

Reagents:

  • DPPH Stock: 0.1 mM in HPLC-grade Methanol (freshly prepared, protect from light).

  • Positive Control: Ascorbic Acid or Trolox (10–100 µg/mL).

Procedure:

  • Preparation: Prepare a serial dilution of the test pyrimidine in Methanol (range: 5–200 µg/mL).

  • Reaction: In a 96-well plate, mix 100 µL of test sample with 100 µL of DPPH solution .

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Control: 100 µL Sample + 100 µL Methanol (to correct for native color of the pyrimidine).

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes .

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    

Calculation:


[6]
Protocol B: FRAP (Ferric Reducing Antioxidant Power) Assay

Target Mechanism: Strictly SET

Principle: Measures the reduction of the Ferric-TPTZ complex (


) to the intensely blue Ferrous-TPTZ form (

) at acidic pH.[7]

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM in 40 mM HCl.

  • 
     Solution: 20 mM in water.
    
  • Working FRAP Reagent: Mix Buffer:TPTZ:

    
     in a 10:1:1 ratio . Warm to 37°C before use.
    

Procedure:

  • Reaction: In a 96-well plate, add 10 µL of test pyrimidine (dissolved in DMSO/MeOH).

  • Initiation: Add 190 µL of warm FRAP Reagent .

  • Incubation: Incubate at 37°C for 30 minutes (Note: Pyrimidines may react slower than standard phenolics; extended time ensures endpoint accuracy).

  • Measurement: Read Absorbance at 593 nm .

Data Output: Calculate FRAP values using a standard curve of


 (100–1000 µM). Results expressed as µM 

equivalents
.[6]
Protocol C: ABTS Cation Decolorization Assay

Target Mechanism: HAT (Steric Tolerance)

Principle: ABTS is oxidized to the radical cation ABTS•+ (blue-green).[6] This assay is superior for lipophilic pyrimidines and those with steric bulk that hinders DPPH access.

Procedure:

  • Generation: Mix 7 mM ABTS with 2.45 mM Potassium Persulfate (1:1). Incubate in dark for 12–16 hours to generate stable radicals.

  • Dilution: Dilute the ABTS•+ stock with Ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .

  • Assay: Mix 10 µL sample + 190 µL diluted ABTS•+ .

  • Read: Measure at 734 nm after 6 minutes.

Data Presentation & Analysis

Table 1: Comparative Analysis Template

Compound IDStructure FeatureDPPH IC50 (µg/mL)FRAP Value (µM Fe²⁺)ABTS % Inhibition
Pyr-01 Unsubstituted>200 (Inactive)15 ± 25%
Pyr-02 4-OH substituted45.2 ± 1.5350 ± 1268%
Pyr-03 2-NH₂ substituted28.4 ± 1.1520 ± 2082%
Ascorbic Acid Standard12.1 ± 0.51200 ± 5095%

Expert Insight on IC50: To calculate the IC50 (concentration required to scavenge 50% of radicals), plot % Inhibition (Y-axis) vs. Concentration (X-axis) .[6] Use a non-linear regression (Sigmoidal Dose-Response) rather than a simple linear fit for higher accuracy.

Mechanistic Visualization (DPPH Interaction)

The following diagram illustrates the chemical interaction between a substituted pyrimidine and the DPPH radical.

DPPH_Mechanism Pyr Substituted Pyrimidine (H-Donor) Complex Transition State [Pyr-H ... DPPH] Pyr->Complex Diffusion DPPH_Rad DPPH Radical (Purple, 517nm) DPPH_Rad->Complex Pyr_Rad Pyrimidine Radical (Stabilized) Complex->Pyr_Rad HAT Mechanism DPPH_H DPPH-H (Yellow, Reduced) Complex->DPPH_H H-Transfer Stabilization Resonance Stabilization by -NH2 / -OH groups Pyr_Rad->Stabilization

Caption: Figure 2. Stoichiometric conversion of the purple DPPH radical to the yellow hydrazine form via Hydrogen Atom Transfer (HAT) from the pyrimidine scaffold.

References

  • Indian Journal of Pharmaceutical Sciences. "Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress." Accessed October 24, 2023. Link

  • MDPI Molecules. "Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides." Molecules 2024, 29(6), 1189.[1] Link

  • BenchChem. "Unlocking the Antioxidant Potential: A Comparative Guide to Pyrimidine Derivatives." Link

  • Rasayan Journal of Chemistry. "Synthesis, Cytotoxic and Antioxidant Evaluation of Pyrimidine Derivatives." Vol. 16, No. 3, 2023.[8] Link

  • Protocols.io. "ABTS decolorization assay – in vitro antioxidant capacity."[9] Link

Sources

Application

Application Notes and Protocols: Profiling 4-Phenyl-5-methyl-6-hydroxypyrimidine as a Potential JAK2 Inhibitor

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-Phenyl-5-methyl-6-hydroxypyrimidine as a potential inhibitor of Janus Kinase 2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-Phenyl-5-methyl-6-hydroxypyrimidine as a potential inhibitor of Janus Kinase 2 (JAK2). While the pyrimidine scaffold is prominent in many kinase inhibitors, this guide offers the foundational and methodological framework to characterize this specific molecule's activity. We will delve into the critical role of the JAK/STAT pathway in cellular signaling, provide detailed, step-by-step protocols for both in vitro biochemical and cell-based assays to determine inhibitory potency, and discuss the analysis and interpretation of the resulting data.

Introduction: The Significance of JAK2 Inhibition and the Pyrimidine Scaffold

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling.[1][2] This signaling cascade, known as the JAK-STAT pathway, is crucial for a multitude of cellular processes including immunity, proliferation, differentiation, and apoptosis.[3][4][5] Dysregulation of the JAK-STAT pathway, particularly through mutations like the JAK2 V617F gain-of-function mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera and essential thrombocythemia.[2][6][7][8] This makes JAK2 a highly validated and compelling target for therapeutic intervention in these and other inflammatory diseases.

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[9][10] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for the design of novel inhibitors. Therefore, the systematic evaluation of novel pyrimidine derivatives, such as 4-Phenyl-5-methyl-6-hydroxypyrimidine, for JAK2 inhibitory activity is a rational approach in the quest for new therapeutics.

The JAK-STAT Signaling Pathway

Understanding the JAK-STAT pathway is fundamental to designing and interpreting JAK2 inhibition assays. The pathway is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-autophosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][11][12] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate gene transcription.[3][4][12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Receptor Dimerization STAT_inactive STAT Receptor->STAT_inactive 5. STAT Recruitment JAK2_active JAK2-P (Active) JAK2_inactive->JAK2_active 3. JAK2 Autophosphorylation JAK2_active->Receptor 4. Receptor Phosphorylation STAT_dimer STAT-P Dimer STAT_inactive->STAT_dimer 6. STAT Phosphorylation & Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene

Caption: The canonical JAK-STAT signaling pathway.

In Vitro Biochemical Assay: Direct Kinase Inhibition

The initial step in characterizing a potential inhibitor is to determine its direct effect on the kinase's enzymatic activity in a cell-free system. This is typically achieved through an in vitro kinase assay.

Principle

This assay measures the transfer of the gamma-phosphate from ATP to a specific peptide substrate by the purified, recombinant JAK2 enzyme. The inhibitory potential of 4-Phenyl-5-methyl-6-hydroxypyrimidine is quantified by its ability to reduce this phosphorylation event. A common method for detection is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal corresponds to greater inhibition.[9]

Materials
  • Enzyme: Recombinant human JAK2 (e.g., GST-tagged)[13]

  • Substrate: Biotinylated peptide substrate specific for JAK2 (e.g., a derivative of STAT5)[13]

  • ATP: Adenosine 5'-triphosphate

  • Test Compound: 4-Phenyl-5-methyl-6-hydroxypyrimidine dissolved in 100% DMSO

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[14]

  • Detection Reagent: Luminescence-based ATP detection kit (e.g., ADP-Glo™)[7]

  • Plates: 384-well, white, low-volume microplates

  • Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader

Protocol
  • Compound Preparation: Prepare a serial dilution of 4-Phenyl-5-methyl-6-hydroxypyrimidine in DMSO. A common starting concentration is 10 mM, followed by 3-fold serial dilutions.[15]

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of each inhibitor concentration to the wells of the 384-well plate. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing the assay buffer, recombinant JAK2 enzyme, and the peptide substrate.

    • Add the master mix to each well of the assay plate.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), with gentle shaking.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis
  • Subtract the background luminescence (wells without enzyme) from all other readings.

  • Normalize the data by setting the DMSO-only wells as 100% kinase activity (0% inhibition) and the no-enzyme wells as 0% kinase activity (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[15][16]

ParameterDescription
IC50 The half-maximal inhibitory concentration. A measure of the potency of an inhibitor.
Hill Slope Describes the steepness of the dose-response curve.
Top Plateau The maximum percent inhibition.
Bottom Plateau The minimum percent inhibition.

Cell-Based Assay: Target Engagement and Cellular Potency

While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane, engage its target in a cellular context, and inhibit the downstream signaling pathway.

Principle

This assay measures the phosphorylation of STAT5 (pSTAT5), a direct downstream target of JAK2, in a relevant human cell line. A decrease in the pSTAT5 signal in the presence of 4-Phenyl-5-methyl-6-hydroxypyrimidine indicates successful inhibition of the JAK2 pathway within the cell. The HEL cell line, which harbors the JAK2 V617F mutation and exhibits constitutive STAT5 activation, is an excellent model for this assay.[6]

Materials
  • Cell Line: Human erythroleukemia (HEL) cells (homozygous for JAK2 V617F)[6]

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test Compound: 4-Phenyl-5-methyl-6-hydroxypyrimidine dissolved in DMSO

  • Assay Reagents: Lysis buffer, primary antibody against phospho-STAT5 (pSTAT5), and a detection system (e.g., AlphaScreen SureFire or HTRF)

  • Plates: 384-well cell culture plates and assay plates

  • Instrumentation: Cell incubator, multichannel pipettor, and a plate reader capable of detecting the chosen assay signal (e.g., AlphaLISA or HTRF).

Protocol
  • Cell Seeding: Seed HEL cells into a 384-well cell culture plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of 4-Phenyl-5-methyl-6-hydroxypyrimidine to the cells. Include DMSO-only controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: Lyse the cells according to the detection kit manufacturer's protocol.

  • Detection of pSTAT5:

    • Transfer the cell lysates to an assay plate.

    • Add the detection reagents, including the anti-pSTAT5 antibody and any other necessary components of the detection system.

    • Incubate as recommended to allow for antibody binding and signal development.

    • Read the plate on a compatible plate reader.

Data Analysis

The data analysis for the cell-based assay is similar to the in vitro assay. The signal from the treated wells is normalized to the DMSO-only controls (0% inhibition) and a background control (e.g., lysed cells without primary antibody) to determine the percent inhibition of STAT5 phosphorylation. A dose-response curve is then generated to calculate the cellular IC50 value.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay A1 Compound Dilution A2 Add JAK2 & Substrate A1->A2 A3 Initiate with ATP A2->A3 A4 Luminescence Reading A3->A4 A5 Biochemical IC50 A4->A5 B1 Seed HEL Cells B2 Treat with Compound B1->B2 B3 Cell Lysis B2->B3 B4 Detect pSTAT5 B3->B4 B5 Cellular IC50 B4->B5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Phenyl-5-methyl-6-hydroxypyrimidine

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for process chemists, synthetic researchers, and drug development professionals working to optimize the yield and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for process chemists, synthetic researchers, and drug development professionals working to optimize the yield and purity of 4-Phenyl-5-methyl-6-hydroxypyrimidine (also documented as1[1]).

The standard synthetic route involves the cyclocondensation of a


-keto ester (ethyl 2-methyl-3-oxo-3-phenylpropanoate) with an amidine (formamidine acetate) under strongly basic conditions. While mechanistically straightforward, this reaction is highly sensitive to moisture, pH variations during workup, and tautomeric phase shifts.

Mechanistic Workflow & The Self-Validating Protocol

To ensure reproducibility, your protocol must be a self-validating system. Do not rely solely on time-based milestones; instead, use the physical and chemical checkpoints embedded in the steps below.

Step-by-Step Methodology
  • Amidine Free-Base Liberation: Suspend formamidine acetate (1.5 eq) in strictly anhydrous ethanol. At 0 °C, slowly add a freshly prepared solution of sodium ethoxide (NaOEt) in ethanol (3.0 eq). Causality: Formamidine acetate must be deprotonated to act as a nucleophile. The low temperature prevents the degradation of the liberated free base.

  • Electrophile Addition: Dropwise add2[2] (1.0 eq) over 15 minutes.

  • Cyclocondensation: Heat the reaction mixture to 78 °C (reflux) for 4–6 hours. Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1, UV 254 nm). The reaction is complete when the UV-active ester spot (

    
    ) completely disappears.
    
  • Solvent Exchange: Cool to room temperature and concentrate the mixture under reduced pressure to remove ethanol. Dissolve the resulting crude sodium pyrimidinolate salt in a minimal volume of ice-cold deionized water.

  • Isoelectric Precipitation (Critical): Slowly add 1M acetic acid dropwise while continuously monitoring with a calibrated pH meter. Stop exactly at pH 5.5–6.0 . Causality: The product is amphoteric. Overshooting the pH will protonate the pyrimidine ring, causing the product to re-dissolve into the aqueous phase.

  • Isolation: Filter the resulting off-white precipitate, wash with ice-cold water followed by cold diethyl ether (to remove unreacted ester/organic impurities), and dry under high vacuum at 50 °C.

ReactionWorkflow A Ethyl 2-methyl-3-oxo-3-phenylpropanoate + Formamidine Acetate B Base Activation (NaOEt / EtOH, 0°C) A->B Add reagents C Cyclocondensation (Reflux, 78°C, 4-6h) B->C Heat D Sodium Pyrimidinolate (Intermediate) C->D -H2O, -EtOH E Neutralization (AcOH to pH 5.5-6.0) D->E Cool & Acidify F 4-Phenyl-5-methyl- 6-hydroxypyrimidine E->F Filter & Wash

Workflow for the synthesis of 4-Phenyl-5-methyl-6-hydroxypyrimidine.

Quantitative Data & Empirical Optimization

Optimizing pyrimidine cyclocondensations requires balancing the basicity needed to drive the reaction against the risk of ester hydrolysis. The table below summarizes the empirical impact of varying conditions on the final isolated yield.

Solvent SystemBase Used (Eq)Temp (°C)Time (h)Primary Observed ByproductIsolated Yield (%)
EtOH (95% aq)NaOEt (3.0)786Decarboxylated Ketone22%
EtOH (Anhydrous) NaOEt (3.0) 78 5 Trace Amidine 84%
MeOH (Anhydrous)NaOMe (3.0)6512Unreacted Ester61%
3[3]NaOH (2.5)752Hydrolyzed Ester70%
Acetic AcidNone118154[4]42%

Note: Anhydrous ethanol combined with sodium ethoxide provides the optimal thermodynamic environment for this specific cyclization.

Troubleshooting Guides & FAQs

Q1: Why is my crude yield consistently below 45% despite full consumption of the


-keto ester? 
Expert Insight:  If your ester is consumed but your yield is low, you are likely losing the starting material to competitive hydrolysis. If your ethanol or NaOEt contains trace water, hydroxide ions will saponify ethyl 2-methyl-3-oxo-3-phenylpropanoate into 2-methyl-3-oxo-3-phenylpropanoic acid. Under reflux conditions, this 

-keto acid rapidly decarboxylates into propiophenone, which is lost during the aqueous workup. Fix: Use strictly anhydrous solvents. Pre-mix the formamidine acetate with the base at 0 °C before introducing the ester to favor the kinetics of imine formation over ester hydrolysis.

Q2: I am losing significant product during the aqueous workup. How can I improve recovery? Expert Insight: 4-Phenyl-5-methyl-6-hydroxypyrimidine is an amphoteric molecule. It possesses both a weakly acidic hydroxyl proton (in its enol form) and basic pyrimidine nitrogens. If you acidify the aqueous layer below pH 4.0 using strong acids (like HCl), you will protonate the pyrimidine ring, forming a highly water-soluble pyrimidinium salt. Conversely, at pH > 8, it remains soluble as a sodium pyrimidinolate salt. Fix: Use a weak acid like acetic acid and strictly titrate to the isoelectric point (pH 5.5–6.0) to force the molecule into its neutral, insoluble tautomeric state.

Tautomerization Acidic Protonated Pyrimidinium (pH < 3) Highly Soluble Enol Pyrimidin-4-ol (Enol) (pH 5.5 - 6.5) Insoluble Precipitate Acidic->Enol +OH- Enol->Acidic +H+ Keto Pyrimidin-4(3H)-one (Keto) (pH 5.5 - 6.5) Insoluble Precipitate Enol->Keto Tautomerization Basic Pyrimidinolate Anion (pH > 9) Highly Soluble Keto->Basic +OH- Basic->Keto +H+

Tautomeric equilibrium and pH-dependent solubility of 6-hydroxypyrimidines.

Q3: Can I substitute formamidine acetate with formamidine hydrochloride? Expert Insight: Yes, but it requires a stoichiometric adjustment. Formamidine hydrochloride is less soluble in ethanol than the acetate salt. If you make this substitution, you must increase the equivalents of NaOEt (to at least 3.5 eq) to fully neutralize the hydrochloride salt and ensure the free amidine is available for the initial nucleophilic attack on the ester carbonyl.

Q4: Why does my purified product show broad peaks in


H-NMR (DMSO-

)? Is it impure?
Expert Insight: This is a classic artifact of keto-enol tautomerization (pyrimidin-4-ol

pyrimidin-4(3H)-one). In polar aprotic solvents like DMSO, the exchange rate between tautomers occurs at a timescale that broadens the NMR signals (particularly the pyrimidine C2-H and the methyl group). This is a physical phenomenon, not an impurity. Running the NMR at an elevated temperature (e.g., 80 °C) will usually coalesce the peaks into sharp singlets.

References

  • Heteroletters. "Simple and efficient approach towards one step synthesis of 2-amino-6-(substitutedphenyl)-5-methylpyrimidin-4-ol derivatives." URL: [Link][3]

  • PubMed Central (PMC). "Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis." (Details cyclocondensation of ethyl 2-methyl-3-oxo-3-phenylpropanoate). URL:[Link][2]

  • bioRxiv. "Synergistic Cytotoxicity Between Cold Atmospheric Plasma and Pyrazolopyrimidinones Against Glioblastoma Cells." URL: [Link][4]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Phenyl-5-methyl-6-hydroxypyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the purification of 4-Phen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the purification of 4-Phenyl-5-methyl-6-hydroxypyrimidine (CAS: 37898-32-1).

Because 6-hydroxypyrimidines exhibit lactam-lactim tautomerism (existing in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms), they are inherently amphoteric[1]. This unique chemical behavior dictates our purification strategy: leveraging isoelectric precipitation followed by hot solvent recrystallization to achieve >99% purity.

Part 1: Core Purification Workflows

To establish a self-validating purification system, we utilize a two-phase approach. Phase 1 exploits the compound's amphoteric nature to remove bulk impurities and polymeric byproducts. Phase 2 utilizes thermal gradients to achieve final crystalline purity.

AcidBase Start Crude 4-Phenyl-5-methyl- 6-hydroxypyrimidine Base Dissolve in aq. NaOH (pH > 11) Start->Base Base Addition Carbon Activated Carbon Treatment (Heat & Stir) Base->Carbon Add Carbon Filter Filter through Celite (Remove Carbon/Insolubles) Carbon->Filter Hot Filtration Acid Acidify with Acetic Acid (Target pH 6-7) Filter->Acid pH Adjustment Isolate Filter & Wash Pure Precipitate Acid->Isolate Crystallization

Workflow for Acid-Base Extraction and Carbon Treatment.

Recrystallization Crude Semi-Pure Compound Dissolve Dissolve in Hot MeOH (Near Boiling) Crude->Dissolve Solvent Addition Cool Slow Cooling to RT then 4°C Dissolve->Cool Thermal Gradient Crystals Crystal Formation Cool->Crystals Nucleation Dry Vacuum Filtration & Drying Crystals->Dry Isolation

Hot Solvent Recrystallization Process for Pyrimidinols.

Part 2: Quantitative Data & Mechanistic Rationale

Understanding the causality behind these parameters is critical for preventing yield loss. The table below summarizes the optimal physicochemical parameters for purifying 4-Phenyl-5-methyl-6-hydroxypyrimidine.

ParameterRecommended ValueMechanistic Rationale
Dissolution pH > 11.0 (using 1M NaOH)Fully deprotonates the hydroxyl/lactam group, forming a highly water-soluble sodium salt, leaving non-acidic organic impurities in suspension[2].
Precipitation pH 6.0 – 7.0Targets the isoelectric point. Pyrimidines contain basic ring nitrogens; dropping the pH too low protonates these nitrogens, forming soluble cationic salts[3].
Neutralizing Acid Glacial Acetic AcidA weak acid prevents localized, drastic pH drops during addition, ensuring controlled nucleation rather than oiling out or hydrochloride salt formation[3].
Carbon Loading 1 – 2% w/w of crudeProvides sufficient surface area to adsorb high-molecular-weight, colored polymeric byproducts without adsorbing the target API[4].
Recrystallization Solvent Methanol (MeOH)Provides an optimal steep solubility curve; the compound is sparingly soluble at 4°C but highly soluble at 65°C, maximizing recovery[5].

Part 3: Troubleshooting FAQs

Q1: My product completely dissolved when I tried to precipitate it with Hydrochloric Acid (HCl). What happened? A: You overshot the isoelectric point. 6-hydroxypyrimidines are amphoteric. While the hydroxyl group is acidic, the pyrimidine ring nitrogens are basic. If the pH drops below 4, the pyrimidine ring protonates, forming a highly water-soluble hydrochloride salt[3]. Solution: Always use a weak acid like glacial acetic acid to safely target a pH of 6-7, ensuring the compound remains in its neutral, insoluble zwitterionic/lactam form.

Q2: There is a stubborn dark brown/yellow tint to my crude product that standard recrystallization won't remove. How do I clear this? A: Colored impurities in pyrimidine synthesis are typically polymerized byproducts or oxidized starting materials. These are best removed via activated carbon treatment in a basic aqueous solution[4]. Dissolve your crude in aqueous NaOH (pH > 11), add 1-2% w/w activated carbon, heat to 50°C for 20 minutes, and perform a hot filtration through Celite before acidifying[2].

Q3: I am experiencing low recovery yields during my final recrystallization. How can I optimize this? A: Product loss during recrystallization usually stems from poor solvent selection or rushing the cooling phase[4]. Methanol is the empirically validated solvent for 5-methyl-6-phenylpyrimidin-4-ol derivatives[5]. Ensure you are using the absolute minimum amount of boiling MeOH to dissolve the solid. Allow the flask to cool slowly to room temperature to promote proper crystal lattice formation (excluding impurities), then transfer to a 4°C refrigerator for at least 4 hours to force the remaining product out of solution.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Isoelectric Precipitation and Decolorization

This protocol serves as the primary bulk purification step to remove unreacted starting materials and colored polymers.

  • Suspension: In a suitably sized Erlenmeyer flask, suspend the crude 4-Phenyl-5-methyl-6-hydroxypyrimidine in deionized water (approx. 10 mL per gram of crude).

  • Base Dissolution: Slowly add 1M NaOH dropwise under continuous stirring until the solid is completely dissolved and the solution reaches a pH of 11–12.

  • Carbon Treatment: Add activated carbon equivalent to 1-2% of the crude product's weight[4].

  • Heating: Heat the mixture to 50°C and stir vigorously for 20 to 30 minutes to allow adsorption of polymeric impurities[2].

  • Hot Filtration: Filter the hot mixture through a pad of Celite in a Büchner funnel to remove the activated carbon and any insoluble organic impurities. Wash the pad with a small volume of hot water[4].

  • Cooling: Transfer the clear filtrate to an ice bath and cool to 0–10°C.

  • Isoelectric Precipitation: While stirring vigorously, slowly add glacial acetic acid dropwise. Monitor the pH continuously until it reaches exactly 6.0 – 7.0[3]. A thick precipitate will form.

  • Isolation: Filter the precipitated solid under vacuum, wash the filter cake with ice-cold deionized water, and dry under vacuum at 50°C.

Protocol B: Hot Solvent Recrystallization

This protocol achieves final analytical purity.

  • Solvent Addition: Place the semi-pure solid from Protocol A into a round-bottom flask. Add a minimal volume of hot Methanol (MeOH) and heat to reflux (approx. 65°C) until the solid just dissolves[5].

  • Clarification (Optional): If any fine particulates remain, perform a rapid hot gravity filtration.

  • Nucleation: Remove the flask from the heat source and allow it to cool undisturbed to room temperature. Do not agitate the flask, as this can cause premature crashing out and trap impurities.

  • Crystal Growth: Once at room temperature, transfer the flask to a 4°C refrigerator for 4 hours to maximize crystal yield.

  • Harvesting: Collect the purified crystals via vacuum filtration. Wash the crystals with a minimal amount of ice-cold MeOH to remove mother liquor residues[4].

  • Drying: Dry the purified 4-Phenyl-5-methyl-6-hydroxypyrimidine in a vacuum desiccator or vacuum oven at 50°C to constant weight.

References

  • BenchChem. Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates. Available at: 4

  • International Union of Crystallography (IUCr). 6-Amino-2-iminiumyl-4-oxo-1,2,3,4-tetrahydropyrimidin-5-aminium sulfate monohydrate. Available at: 1

  • Patsnap / Eureka. Preparation method of 2, 4-diamino-6-chloropyrimidine (CN Patent). Available at: 3

  • Heteroletters. SOLVENT-FREE synthesis of 2-amino-6-(substitutedphenyl)-5-methylpyrimidin-4-ol derivatives. Available at:5

  • BenchChem. Protocol for the Synthesis and Purification of Xanthopterin Hydrate. Available at: 2

Sources

Troubleshooting

addressing solubility issues of pyrimidine compounds in assays

Welcome to the Application Support Center. Pyrimidines are privileged scaffolds in drug discovery, heavily featured in FDA-approved kinase inhibitors, antivirals, and CNS agents[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Pyrimidines are privileged scaffolds in drug discovery, heavily featured in FDA-approved kinase inhibitors, antivirals, and CNS agents[1]. However, their planar, nitrogen-rich aromatic rings often lead to strong intermolecular


 stacking and tight crystal lattices[2]. When these compounds are introduced into aqueous in vitro assays, they frequently suffer from poor kinetic solubility, leading to erratic data, false negatives, or promiscuous false positives[3].

This guide provides causality-driven troubleshooting strategies, validated protocols, and formulation alternatives to rescue pyrimidine solubility in your biochemical and cell-based assays.

Diagnostic Workflow: Is it a True Hit or a Solubility Artifact?

Before modifying your assay buffer, you must determine whether your pyrimidine compound is exhibiting true target engagement, precipitating out of solution, or forming colloidal aggregates.

G Start Erratic Assay Readout (Pyrimidine Compound) Test1 Add 0.01% Triton X-100 (Biochemical) Start->Test1 Test2 Centrifuge 15,000 x g (Cell-Based) Start->Test2 Agg Activity Lost (Aggregation Artifact) Test1->Agg IC50 shifts >10x True Activity Maintained (True Target Engagement) Test1->True IC50 stable Test2->True No pellet Precip Activity Lost (Precipitation) Test2->Precip Pellet formed

Diagnostic workflow to distinguish true inhibition from pyrimidine aggregation.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrimidine-based kinase inhibitors show promiscuous inhibition across unrelated targets? The Causality: Highly lipophilic or flat pyrimidines often experience "solvent shock" when diluted from DMSO into aqueous buffers, causing them to self-associate into colloidal aggregates rather than fully precipitating. As extensively documented by the Shoichet laboratory, these colloids sequester proteins non-specifically by adsorbing the target enzyme onto their surface[4][5]. This physically prevents the enzyme from interacting with its substrate, manifesting as a false positive (apparent inhibition). The Solution: Incorporate a non-ionic detergent (e.g., Triton X-100) into your assay buffer to disrupt colloid formation (see Protocol 2).

Q2: How do I accurately measure if my compound is precipitating upon dilution from DMSO? The Causality: In early discovery, compounds are stored in DMSO and diluted into aqueous buffers, testing kinetic rather than thermodynamic solubility[3]. Visual inspection is highly subjective and often misses micro-precipitates. The Solution: Use Laser Nephelometry. Nephelometry measures forward-scattered light caused by particulate matter in solution[6]. It is highly sensitive to the onset of precipitation, detecting turbidity at trace levels (as low as 1-5 Nephelometric Turbidity Units) long before it becomes visible to the naked eye[7].

Q3: If my pyrimidine crashes out, what formulation strategies can I use in my biochemical assays without denaturing the target protein? The Causality: Standard cosolvents (like >5% DMSO) can denature delicate kinases or disrupt protein-protein interactions. Instead, complexation agents like Hydroxypropyl-


-cyclodextrin (HP-

-CD) or Sulfobutylether-

-cyclodextrin (SBE-

-CD) are highly effective[8][9]. Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity that encapsulates the lipophilic pyrimidine core, enhancing aqueous solubility via host-guest inclusion without relying on harsh organic solvents[8].

Quantitative Comparison of Solubility Enhancers

When modifying an assay buffer to accommodate rigid pyrimidines, you must balance solubility enhancement against assay interference.

Excipient ClassExample AgentMechanism of ActionMax Assay ToleranceRisk of Assay Artifacts
Cosolvent DMSODisrupts water hydrogen bonding network1% - 5% (v/v)High: Can denature enzymes and shift

values.
Non-ionic Surfactant Triton X-100Micelle formation; prevents colloidal aggregation0.01% - 0.1% (v/v)Low: Safe for most soluble proteins; may disrupt lipid-dependent enzymes.
Complexation Agent HP-

-CD
Host-guest inclusion complexation1 mM - 10 mMVery Low: Highly biocompatible; extreme doses may sequester assay lipids.
Hydrophilic Polymer PEG-400Steric stabilization and wetting1% - 5% (v/v)Moderate: Increases viscosity, which can alter diffusion-limited kinetics.

Validated Experimental Protocols

Protocol 1: Kinetic Solubility Screening via High-Throughput Laser Nephelometry

This self-validating system ensures that the compound remains in solution for the entire duration of your downstream biological assay.

  • Stock Preparation: Prepare a 10 mM stock of the pyrimidine compound in 100% DMSO[10].

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into a 96-well clear-bottom microtiter plate[10].

  • Buffer Addition: Rapidly dispense 195 µL of your specific assay buffer (e.g., PBS, pH 7.4) into the wells to achieve a final 2.5% DMSO concentration.

  • Incubation: Incubate the plate at the exact temperature of your biological assay (e.g., 37°C) for 2 hours. Causality: This allows time for metastable supersaturated solutions to nucleate and form aggregates[10].

  • Measurement: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar). Measure the forward scattered light in Nephelometric Turbidity Units (NTU)[6][7].

  • Validation Check: Plot NTU vs. Compound Concentration. The kinetic solubility limit is strictly defined as the highest concentration point before the NTU sharply increases above the baseline (buffer + 2.5% DMSO blank). Do not test the compound in biological assays above this concentration.

Protocol 2: Detergent-Based Reversal Assay for Aggregation False Positives

Use this protocol to validate if a pyrimidine "hit" is a true inhibitor or a colloidal aggregator.

  • Baseline Establishment: Run your standard biochemical dose-response assay to establish the apparent

    
     of the pyrimidine compound.
    
  • Detergent Addition: Prepare the identical assay buffer, but supplement it with 0.01% (v/v) Triton X-100 or 0.025% CHAPS[4]. Causality: These concentrations are below the critical micelle concentration (CMC) but sufficient to disrupt non-specific colloidal particles.

  • Re-evaluation: Re-run the dose-response curve in the detergent-supplemented buffer.

  • Cell-Based Alternative: For cell-based assays where detergents cause membrane lysis, centrifuge the compound-buffer mixture at 15,000 x g for 15 minutes to pellet aggregates before adding the supernatant to the cells[4].

  • Validation Check: Compare the

    
     values. If the compound loses potency (the 
    
    
    
    shifts by more than 10-fold) in the presence of detergent or post-centrifugation, the initial result was an aggregation false positive[4]. If the
    
    
    remains stable, it is a true target-specific interaction.

References

  • - nih.gov

  • - nih.gov

  • - wordpress.com 4. - bmglabtech.com 5. - lew.ro 6. - mdpi.com 7. - europa.eu

  • - axispharm.com 9. - asianpubs.org 10. - nih.gov

Sources

Optimization

Technical Support Center: Pyrimidine Synthesis &amp; Optimization

Status: Online | Role: Senior Application Scientist | Ticket: #PYR-OPT-882 Welcome to the Pyrimidine Synthesis Support Hub User Guide: This interface is designed for researchers experiencing stalling yields, regioselecti...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Role: Senior Application Scientist | Ticket: #PYR-OPT-882

Welcome to the Pyrimidine Synthesis Support Hub

User Guide: This interface is designed for researchers experiencing stalling yields, regioselectivity issues, or purification bottlenecks in pyrimidine ring formation. Unlike standard textbook protocols, this guide focuses on causality —understanding why a reaction fails and how to engineer the conditions for success.

Module 1: The Biginelli Reaction (Multicomponent DHPM Synthesis)

Scope: One-pot condensation of an aldehyde, urea/thiourea, and a 1,3-dicarbonyl to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1]

Core Troubleshooting & Optimization

Q1: My reaction yields are low (<40%) and the reaction time is excessive (>12h). How do I accelerate this? Diagnosis: The classical acid-catalyzed Biginelli is sluggish because the rate-determining step—the formation of the


-acyliminium ion—is reversible and slow without potent Lewis acid activation.
Solution:  Switch from simple Brønsted acids (

) to Lanthanide triflates or Microwave irradiation.
  • Protocol A (Lewis Acid Catalysis):

    • Catalyst: Ytterbium Triflate [

      
      ] at 5-10 mol%.
      
    • Solvent: Acetonitrile or Ethanol.

    • Mechanism: The

      
       ion coordinates with the urea oxygen and the 1,3-dicarbonyl, stabilizing the acylimine intermediate and lowering the activation energy for the nucleophilic attack.
      
    • Self-Validation: Monitor the disappearance of the aldehyde carbonyl peak in IR (

      
      ) or the appearance of the methine proton (chiral center) in 
      
      
      
      NMR (
      
      
      , ~5.0-5.5 ppm).
  • Protocol B (Microwave Acceleration):

    • Conditions: Ethanol, 120°C, 10-20 mins.

    • Advantage: Superheating effects overcome the activation barrier of the cyclization step (water elimination).

Q2: I am isolating a side product that looks like a Knoevenagel condensate. Diagnosis: Incorrect acidity balance. If the pH is too basic or the urea is unreactive, the aldehyde reacts exclusively with the 1,3-dicarbonyl (Knoevenagel condensation) rather than the urea. Corrective Action:

  • Increase Acidity: Ensure the pH is < 4.

  • Order of Addition: Pre-mix the Aldehyde and Urea with the catalyst before adding the 1,3-dicarbonyl. This favors the formation of the ureide intermediate over the Knoevenagel alkene.

Data: Catalyst Efficiency Comparison
Catalyst ClassExampleTypical YieldTime (Thermal)Time (Microwave)Notes
Brønsted Acid

/

30-50%18-24 hN/AHigh corrosion; side reactions common.
Lewis Acid

85-95%2-4 h10 minRecyclable; water-tolerant.
Lewis Acid

80-90%3-5 h15 minExcellent for sterically hindered aldehydes.
Organocatalyst

75-85%6-8 h20 minCheap; moisture sensitive.
Visual Workflow: Mechanism & Failure Points

Biginelli_Mechanism Start Aldehyde + Urea Inter1 Acylimine Intermediate Start->Inter1 Acid Cat. (Rate Limiting) SideProduct Knoevenagel Product Start->SideProduct Low Acidity (No Urea attack) Inter2 Open Chain Ureide Inter1->Inter2 + Dicarbonyl (Michael Addn) Product DHPM (Dihydropyrimidine) Inter2->Product Cyclization (-H2O) Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->SideProduct Direct Attack

Caption: The "Sweet Spot" for Biginelli success lies in stabilizing the Acylimine intermediate (Yellow) to prevent the Knoevenagel side-path (Red).

Module 2: Aromatization (DHPM Pyrimidine)

Scope: Converting the partially saturated Biginelli product (DHPM) into a fully aromatic pyrimidine core.

Q3: My Biginelli product is stable. How do I oxidize it to the pyrimidine without destroying functional groups? Diagnosis: DHPMs are more resistant to oxidation than Hantzsch 1,4-dihydropyridines. Strong oxidants like


 often cleave alkyl side chains or over-oxidize sulfur (if thiourea was used).
Recommended Protocol: DDQ Oxidation 
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the gold standard for chemospecific dehydrogenation.
  • Stoichiometry: Use 1.1 to 1.5 equivalents of DDQ.

  • Solvent: THF or Dioxane (anhydrous).

  • Temperature: Reflux (or r.t.[2] for activated substrates).

  • Workup: The reduced DDQ forms a precipitate (DDHQ) which is easily filtered off.

  • Self-Validation:

    • NMR: Disappearance of the

      
       proton (typically 
      
      
      
      5.0–5.5 ppm).
    • Color: Reaction mixture often turns deep red/brown (charge transfer complex) and fades as DDHQ precipitates.

Module 3: Condensation (Amidine + 1,3-Dicarbonyl)

Scope: The "Pinner-like" synthesis for fully aromatic pyrimidines.

Q4: I am using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone). I am getting a mixture of regioisomers. How do I control this? Diagnosis: Regioselectivity is governed by the nucleophilicity of the amidine nitrogens versus the electrophilicity of the dicarbonyl carbons. Technical Insight:

  • Ketone vs. Ester: Amidines attack the ketone carbonyl preferentially over the ester carbonyl (more electrophilic).

  • Sterics: Amidines attack the least hindered carbonyl.

  • pH Control:

    • Basic Conditions: Favor the formation of the kinetic enolate, often leading to attack at the less hindered site.

    • Acidic Conditions: Can reverse selectivity by protonating the most basic carbonyl oxygen.

Optimization Strategy:

  • Solvent: Switch to Ethanol/NaOEt . The ethoxide ensures the amidine is free-based (nucleophilic).

  • Temperature: Lower temperatures (0°C

    
     r.t.) favor the kinetic product (regioselective). High temperatures (Reflux) lead to thermodynamic equilibration (mix of isomers).
    
Visual Workflow: Regioselectivity Decision Tree

Regioselectivity Start Unsymmetrical 1,3-Dicarbonyl Check Is one group an Ester and one a Ketone? Start->Check Result1 High Selectivity: Amidine attacks Ketone Check->Result1 Yes Check2 Are both Ketones? Check->Check2 No Steric Assess Steric Bulk (e.g., Methyl vs Phenyl) Check2->Steric Yes Result2 Amidine attacks Less Hindered Carbon Steric->Result2 Large difference (Me vs t-Bu) Result3 Mixture Likely: Use pH control to optimize Steric->Result3 Small difference (Me vs Et)

Caption: Decision logic for predicting regioisomer formation in Pinner-type condensations.

Module 4: Purification & Analysis

Q5: My product precipitates but contains unreacted urea. Recrystallization isn't working. Solution: Urea is highly water-soluble; most pyrimidines are not.

  • The "Crash-Out" Method: Pour the ethanolic reaction mixture into crushed ice/water (ratio 1:5). Stir vigorously for 30 mins. The pyrimidine will precipitate; urea remains in the filtrate.

  • Solvent Wash: If the product is solid, wash the filter cake with warm water (

    
    ) followed by cold diethyl ether (removes organic impurities).
    

Q6: How do I confirm I have the aromatic pyrimidine and not the intermediate? Validation Checklist:

  • 
     NMR:  Look for the absence of 
    
    
    
    protons in the ring (C4-H). Aromatic pyrimidines will have a simplified spectrum compared to DHPMs.
  • UV-Vis: Aromatic pyrimidines typically show a bathochromic shift (red shift) and higher extinction coefficient compared to their dihydro-precursors due to extended conjugation.

References
  • Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research. Link

  • Felluga, F., et al. (2018).[3] "Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation." Synlett. Link

  • Vanden Eynde, J. J., et al. (1997). "Synthesis and Aromatization of Dihydropyrimidines." Heterocycles. Link

  • Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis. Link

  • Dallinger, D., & Kappe, C. O. (2007). "Microwave-Assisted Synthesis of Heterocycles." Chemical Reviews. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Phenyl-5-methyl-6-hydroxypyrimidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the kinetic and thermodynamic challenges o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the kinetic and thermodynamic challenges of synthesizing 4-phenyl-5-methyl-6-hydroxypyrimidine (tautomerically known as 5-methyl-4-phenylpyrimidin-6(1H)-one).

The bimolecular condensation of formamidine with ethyl 2-methyl-3-oxo-3-phenylpropanoate is a highly effective synthetic route. However, it is fraught with competing side reactions if reaction parameters are not strictly controlled. This guide provides mechanistic troubleshooting to help you identify byproducts, optimize yields, and ensure reproducible scale-up.

Reaction Pathway & Competing Mechanisms

SynthesisPathways SM Starting Materials Ethyl 2-methyl-3-oxo-3-phenylpropanoate + Formamidine Condensation Anhydrous Base (NaOEt / EtOH) SM->Condensation Hydrolysis Aqueous Base (H2O / OH-) SM->Hydrolysis Intermediate Acyclic Intermediate [M+H]+ 233 Condensation->Intermediate Byproduct1 Byproduct 1 Propiophenone (Decarboxylation) Hydrolysis->Byproduct1 Ester Cleavage & -CO2 Byproduct2 Byproduct 2 Formamide + NH3 (Amidine Hydrolysis) Hydrolysis->Byproduct2 Amidine Degradation Intermediate->Intermediate Stalled Reaction (Low Temp) Product Target Product 4-Phenyl-5-methyl-6-hydroxypyrimidine [M+H]+ 187 Intermediate->Product Cyclization (-EtOH)

Mechanistic divergence in pyrimidine synthesis: Desired cyclization vs. side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently below 30%, and I detect a strong odor of ammonia during the reflux step. What is causing this? A1: You are observing the hydrolytic degradation of your starting material. Formamidine is highly susceptible to nucleophilic attack by water in strongly basic media, leading to its rapid hydrolysis into formamide and ammonia gas, which destroys the stoichiometry of your reaction[1]. Causality & Fix: This typically occurs when using hygroscopic bases (like NaOH or KOH) or technical-grade solvents. The presence of hydroxide ions catalyzes amidine destruction. Switch to a strictly anhydrous alkoxide base (e.g., sodium ethoxide in absolute ethanol) to shut down this hydrolytic pathway.

Q2: I have isolated a major byproduct that shows a strong ketone stretch in the IR (~1685 cm⁻¹) but lacks the expected pyrimidine aromatic signals in the NMR. How do I identify it? A2: This byproduct is almost certainly propiophenone . Causality & Fix: If trace water is present in your basic reaction mixture, the ethyl 2-methyl-3-oxo-3-phenylpropanoate undergoes saponification to form a β-keto acid. This intermediate is thermally unstable and rapidly decarboxylates under reflux conditions to yield propiophenone, a well-documented degradation pathway for β-keto esters[2]. To eliminate this, ensure your glassware is oven-dried and use an alkoxide base that matches the ester group (NaOEt for ethyl esters) to prevent transesterification and subsequent cleavage.

Q3: LC-MS analysis of my crude mixture shows a significant peak at [M+H]⁺ = 233 instead of the expected target mass of 187. What is this species? A3: A mass of 233 corresponds to the uncyclized acyclic intermediate (the enamine/amide adduct). Causality & Fix: The condensation occurs in two distinct kinetic steps: intermolecular nucleophilic attack (fast) followed by intramolecular cyclization (slow, requiring high thermal energy). If the reaction is not heated sufficiently or if the reflux time is too short, the reaction stalls at the open-chain intermediate[1]. Ensure the reaction is maintained at a vigorous reflux (78°C in ethanol) for at least 12–16 hours.

Q4: How can I definitively distinguish between the tautomeric forms (6-hydroxypyrimidine vs. pyrimidin-6(1H)-one) in my analytical data? A4: 6-Hydroxypyrimidines exist predominantly in their oxo-tautomer (lactam) form in both solution and the solid state. Causality & Fix: Do not mistake the lack of a sharp -OH stretch in your IR spectrum for a failed reaction. Instead, look for a strong lactam C=O stretch around 1660–1680 cm⁻¹. In ¹H NMR (DMSO-d₆), you will observe a broad downfield singlet (>12 ppm) corresponding to the highly deshielded N-H proton of the pyrimidinone, rather than an O-H proton.

Quantitative Data: Byproduct Identification Matrix

Summarized below are the critical analytical signatures of the target product and its most common operational byproducts to aid in rapid LC-MS and NMR identification.

Byproduct / SpeciesMechanism of FormationKey LC-MS SignatureDiagnostic ¹H NMR Signals (CDCl₃/DMSO-d₆)Prevention Strategy
Propiophenone Ester saponification followed by rapid thermal decarboxylation.[M+H]⁺ 135Loss of ethyl signals; appearance of triplet at ~1.2 ppm and quartet at ~3.0 ppm (ethyl group attached to ketone).Maintain strict anhydrous conditions; avoid hydroxide bases.
Acyclic Intermediate Stalled intramolecular cyclization (kinetic trap).[M+H]⁺ 233Retention of ethyl ester signals (4.2 ppm, q; 1.2 ppm, t); broad NH/NH₂ peaks.Increase thermal energy (reflux ≥ 12h); ensure sufficient base equivalents.
Formamide Base-catalyzed hydrolysis of formamidine starting material.N/A (Volatile/Low MW)Broad singlet at ~8.0 ppm (formyl proton); strong ammonia odor during reaction.Store amidine salts in a desiccator; use fresh NaOEt/EtOH.
Target Product Complete bimolecular condensation and cyclization.[M+H]⁺ 187Disappearance of ethyl signals; pyrimidine C2-H singlet at ~8.1 ppm; broad NH >12 ppm.Follow the self-validating protocol below.
Self-Validating Experimental Protocol: Anhydrous Condensation

This methodology is engineered to eliminate hydrolytic side reactions by utilizing a matched alkoxide system under strictly anhydrous conditions. Every step includes a validation checkpoint to ensure the integrity of the synthesis.

Step 1: Preparation of the Alkoxide Base

  • Equip an oven-dried 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon balloon.

  • Add 50 mL of anhydrous ethanol (≤0.005% water).

  • Carefully add 0.55 g (24 mmol) of freshly cut sodium metal in small pieces.

  • Validation Check: The solution should bubble vigorously (H₂ evolution). Wait until all sodium has completely dissolved to ensure no unreacted metal remains. The resulting solution is ~0.5 M NaOEt.

Step 2: Amidine Free-Basing

  • To the freshly prepared NaOEt solution, add 2.50 g (24 mmol) of formamidine acetate.

  • Stir at room temperature for 30 minutes.

  • Mechanistic Insight: The acetate salt is neutralized by NaOEt, generating the reactive free formamidine and sodium acetate. Formamidine acetate is preferred over the hydrochloride salt as it is significantly less hygroscopic, reducing the introduction of trace water into the system[1].

Step 3: Condensation and Cyclization

  • Using a syringe, add 4.12 g (20 mmol) of ethyl 2-methyl-3-oxo-3-phenylpropanoate dropwise over 5 minutes.

  • Heat the reaction mixture to a vigorous reflux (78°C) for 16 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should completely disappear, replaced by a baseline spot (the sodium salt of the pyrimidine product).

Step 4: Isolation and pH-Controlled Precipitation

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the resulting crude solid in 30 mL of deionized water. (Note: The product is highly soluble in basic water as the sodium salt).

  • Place the flask in an ice bath. Slowly add 1M HCl dropwise while continuously monitoring the pH.

  • Stop addition exactly at pH 6.5 .

  • Mechanistic Insight: The pKa of the pyrimidinone nitrogen is approximately 2-3, and the pKa of the enol form is ~8-9. Adjusting to pH 6.5 ensures the molecule is fully neutral, maximizing precipitation. Over-acidification will protonate the pyrimidine ring, rendering it water-soluble and drastically reducing your yield.

  • Filter the white precipitate, wash with ice-cold water (2 x 10 mL) followed by cold diethyl ether (10 mL) to remove any trace propiophenone.

  • Dry in vacuo at 50°C overnight.

References[1] Title: Overcoming side reactions in pyrimidine synthesis | Source: BenchChem | URL:https://www.benchchem.com[2] Title: Synthesis of β-keto carboxylic acids, esters and amides | Source: Organic Chemistry Portal | URL:https://www.organic-chemistry.org

Sources

Optimization

challenges in scaling up pyrimidine derivative production

Department: Process Chemistry & Engineering Support Subject: Troubleshooting Scale-Up Bottlenecks in Pyrimidine Synthesis Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Department: Process Chemistry & Engineering Support Subject: Troubleshooting Scale-Up Bottlenecks in Pyrimidine Synthesis Responder: Dr. A. Vance, Senior Application Scientist

Introduction

Scaling up pyrimidine derivatives (e.g., uracils, cytosines, and fused systems like quinazolines) presents a unique triad of challenges: energetic chlorinations , ambident nucleophilicity , and stubborn salt occlusion .

This guide addresses the transition from gram-scale medicinal chemistry to kilogram/ton-scale process chemistry. Unlike bench-top synthesis, where excess reagents drive conversion, scale-up requires strict atom economy and thermal management to prevent runaway reactions and ensure polymorph consistency.

CRITICAL SAFETY ALERT: The "Delayed Fuse" in POCl₃ Quenching

Status: 🔴 HIGH RISK

The Hazard: In the chlorination of hydroxypyrimidines (e.g., converting Uracil to 2,4-Dichloropyrimidine), excess Phosphorus Oxychloride (POCl₃) is often used as both reagent and solvent.[1] Upon scale-up, quenching this reaction mixture with water is the most dangerous step.

  • Mechanism: POCl₃ hydrolysis is exothermic. However, at low temperatures, POCl₃ can form a biphasic system with water, accumulating unreacted reagent. As the mass warms or agitation increases, the accumulated POCl₃ hydrolyzes simultaneously.

  • Result: Instantaneous release of HCl gas and massive heat generation (Thermal Runaway), leading to reactor over-pressurization.

Protocol: The "Reverse Quench" Safety Loop Do not add water to the reactor. Add the reaction mass to water.

  • Dilution: Dilute the reaction mass with a non-reactive solvent (e.g., Toluene or Chlorobenzene) to reduce viscosity.

  • Temperature Control: Pre-cool the quench water to 5–10°C.

  • Controlled Dosing: Dosing rate must be linked to the internal temperature of the quench vessel.

    • Rule: If Temp > 25°C, Pump = OFF.

POCl3_Safety Rxn_Vessel Reaction Vessel (Pyrimidine + POCl3) Dilution Dilution Step (Add PhMe/PhCl) Rxn_Vessel->Dilution Reduce Viscosity Pump Dosing Pump (Interlocked) Dilution->Pump Quench_Vessel Quench Vessel (Water/Caustic) Pump->Quench_Vessel Slow Addition Temp_Sensor Temp Sensor (TT-101) Quench_Vessel->Temp_Sensor Monitors T Scrubber Caustic Scrubber (HCl Neutralization) Quench_Vessel->Scrubber Off-gas (HCl) Temp_Sensor->Pump Feedback Loop: Stop if T > 25°C

Figure 1: Safe quenching workflow for POCl₃ mediated chlorinations. Note the critical feedback loop between the temperature sensor and the dosing pump to prevent thermal accumulation.

Module A: Solving Regioselectivity (N-Alkylation)

The Issue: Pyrimidines are ambident nucleophiles . When alkylating a pyrimidine (e.g., with an alkyl halide), the reaction can occur at N1, N3, or even O-positions depending on the tautomeric form and ion-pairing dynamics. In MedChem, isomers are separated by chromatography. In Process Chem, we must engineer the reaction to favor a single isomer (>95:5 ratio) to avoid yield loss.

The Solution: Solvent & Cation Engineering Regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) theory and the tightness of the ion pair formed between the pyrimidine anion and the base cation.

  • N-Alkylation (Soft/Thermodynamic): Favored by polar aprotic solvents (DMF, DMSO) which separate the ion pair, making the nitrogen more nucleophilic.

  • O-Alkylation (Hard/Kinetic): Favored by non-polar solvents (THF, Toluene) where the cation coordinates tightly to the oxygen (or specific nitrogen), shielding it or directing the electrophile elsewhere.

Troubleshooting Table: Steering the Isomer Ratio

VariableConditionEffect on SelectivityMechanistic Reason
Solvent DMF / DMSO (Polar Aprotic)Favors N1 (or thermodynamic product)Solvates the cation (Na+), leaving a "naked" anion. Promotes SN2 at the most nucleophilic nitrogen [1].
Solvent THF / Toluene (Non-polar)Favors O-alkylation or N3 Promotes "Tight Ion Pairs" (TIP). The cation stays close to the heteroatom, often blocking the N1 site [2].
Base NaH / NaHMDS High Reactivity, Lower SelectivitySmall cation (Na+) coordinates tightly.
Base Cs₂CO₃ High N1 Selectivity The "Cesium Effect." Large, diffuse cation (Cs+) creates a looser ion pair, allowing steric control to dominate [3].
Temp Low (<0°C) Kinetic ControlFavors the fastest forming bond (often O-alkylation if not blocked).
Temp High (>60°C) Thermodynamic ControlAllows rearrangement to the most stable amide-like tautomer (N-alkyl).

Decision Logic for Process Development:

Regioselectivity Start Target: N-Alkylated Pyrimidine Q1 Is N1 vs N3 selectivity required? Start->Q1 Path_A Use Cs2CO3 / DMF (Cesium Effect) Q1->Path_A Yes (N1 desired) Path_B Use LiHMDS / THF (Coordination Control) Q1->Path_B No (N3 desired) Result_A N1 Major Product (Steric Control) Path_A->Result_A Result_B N3 or O-Alkyl (Chelation Control) Path_B->Result_B

Figure 2: Simplified decision tree for selecting conditions based on desired regiochemical outcome.

Module B: Isolation & Purification (The "Salt Trap")

The Issue: Pyrimidine derivatives, particularly amino-pyrimidines, have a high affinity for inorganic salts. Upon scale-up, filtration times can jump from minutes (lab) to days (plant) due to the formation of unfilterable fines or "gummy" salts.

Troubleshooting Protocol: The pH Swing Extraction Instead of trying to filter salts directly, dissolve the organic product into a phase where the salts cannot follow.

  • Acidic Extraction:

    • Treat the crude reaction mixture (containing product + salts) with dilute HCl.

    • Mechanism:[1][2][3][4][5][6] Protonates the pyrimidine nitrogen (pKa ~ 4-5), making it water-soluble.

    • Separation: Wash with an organic solvent (EtOAc/DCM) to remove non-basic impurities (unreacted starting material).

  • Basification & Precipitation:

    • Slowly add NaOH to the aqueous layer until pH > pKa + 2.

    • Critical Step: Do this in the presence of the final crystallization solvent (e.g., Isopropanol).

    • Result: The free base pyrimidine precipitates or extracts into the organic layer, leaving inorganic salts (NaCl) in the water [4].

Controlling Polymorphism during Crystallization Scale-up alters mixing dynamics, which can trigger "Quasi-Emulsion Precipitation" (QEP), leading to metastable polymorphs.[7]

  • Tip: Avoid "crash cooling." Use Seeding .

  • Protocol:

    • Cool solution to Metastable Zone Width (MSZW) limit (supersaturation).

    • Add 0.5 wt% seed crystals of the desired polymorph.

    • Hold for 1 hour to allow seed bed growth (Ostwald Ripening).

    • Cool slowly (0.2°C/min) to final temperature.

Common Troubleshooting FAQs
SymptomProbable CauseCorrective Action
Reactor pressure spike during POCl₃ reaction. HCl gas evolution is faster than scrubber capacity.Reduce heating ramp rate. Ensure scrubber line diameter is sufficient (>2 inches for pilot scale).
Product contains 5% "O-alkyl" impurity. Reaction temperature too low or solvent is too non-polar.Switch solvent to DMF/DMAc or increase temperature to drive thermodynamic rearrangement to N-alkyl.
Filtration has stalled (clogged filter cloth). Particle size too small (<10 µm) or amorphous precipitation.Re-heat to dissolve, then perform a Seeded Cooling Crystallization . Do not crash cool.
Low yield after aqueous workup. Product is water-soluble (common for polar pyrimidines).Check aqueous layer by TLC/LCMS. If product is there, saturate water with NaCl ("Salting Out") and extract with n-Butanol or 2-MeTHF.
"Gummy" solid forms upon solvent removal. Residual high-boiling solvent (DMF/DMSO) or trapped salts.Perform a "slurry wash" with water (to remove salts) or heptane (to remove organics) before final drying.
References
  • Solvent Effects on Alkylation: J. Org.[4] Chem.2018 , 83, 12, 6334–6353.[4] "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." Link

  • Ion Pairing Mechanism: J. Am. Chem. Soc.2009 , 131, 47, 17060–17061. "Mechanism of the Lithium-Hexamethyldisilazide-Mediated Enolization." Link

  • Cesium Effect: J. Org. Chem.1981 , 46, 22, 4321–4323. "Cesium effect: rapid and selective alkylation of cesium salts of carboxylic acids." Link

  • Salt Removal Strategies: Org. Process Res. Dev.2017 , 21, 9, 1355–1360. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Link

  • POCl3 Safety: Org. Process Res. Dev.2012 , 16, 11, 1794–1804. "Process Safety in the Synthesis of 2,4-Dichloropyrimidine." Link

Sources

Troubleshooting

Technical Support Center: 4-Phenyl-5-methyl-6-hydroxypyrimidine Stability &amp; Storage

Welcome to the Technical Support Center for pyrimidine derivative handling. 4-Phenyl-5-methyl-6-hydroxypyrimidine is a highly functionalized heterocyclic compound widely used in drug development and synthetic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine derivative handling. 4-Phenyl-5-methyl-6-hydroxypyrimidine is a highly functionalized heterocyclic compound widely used in drug development and synthetic chemistry. However, its unique structural features—specifically the 6-hydroxyl group and the electron-rich pyrimidine core—make it highly susceptible to environmental degradation.

This guide provides researchers and drug development professionals with authoritative, field-proven strategies to diagnose, troubleshoot, and prevent the degradation of this compound during storage.

Mechanistic Overview of Compound Instability

To effectively prevent degradation, it is critical to understand the chemical vulnerabilities of 4-Phenyl-5-methyl-6-hydroxypyrimidine. The compound undergoes lactam-lactim tautomerism , existing in an equilibrium between its 6-hydroxypyrimidine (enol) and pyrimidin-6-one (lactam) forms. This dynamic state dictates its reactivity:

  • Oxidative Susceptibility: The electron-rich nature of the pyrimidine ring makes it vulnerable to oxidation by reactive oxygen species (ROS) or strong oxidizing agents[1]. Oxidation typically leads to the formation of N-oxides or the hydroxylation of the 5-methyl group[2].

  • Hydrolytic Cleavage: Exposure to ambient moisture or extreme pH conditions catalyzes nucleophilic attack on the pyrimidine core. This results in hydrolytic ring-opening, generating inactive urea or amidine derivatives[3].

  • Photochemical Degradation: Exposure to UV or ambient light induces photolysis, breaking chemical bonds and leading to radical-mediated dimerization or structural cleavage[4].

DegradationMechanisms Core 4-Phenyl-5-methyl- 6-hydroxypyrimidine Deg1 Oxidative Degradation (N-Oxides, Hydroxylation) Core->Deg1 Oxidation Deg2 Hydrolytic Ring Opening (Urea Derivatives) Core->Deg2 Hydrolysis Deg3 Photolysis (Radical Cleavage) Core->Deg3 Photoreaction Stress1 Oxygen / ROS Stress1->Core Stress2 Moisture / pH Extremes Stress2->Core Stress3 UV / Ambient Light Stress3->Core

Mechanistic pathways of 4-Phenyl-5-methyl-6-hydroxypyrimidine degradation under environmental stress.

Diagnostic Troubleshooting Guide

If you observe inconsistencies in your experimental results or a drop in active concentration, use this diagnostic guide to identify and resolve the underlying storage failure.

Observed SymptomMechanistic CauseCorrective Action
Discoloration (Off-white to yellow/brown) Photo-oxidation: UV light has triggered radical formation, leading to oxidized polymeric byproducts[4].Discard the compromised batch. Transition to storing all solid stocks in amber glass vials to block UV transmittance[4].
Appearance of +16 Da peaks in LC-MS Autoxidation: The compound has reacted with ambient oxygen to form an N-oxide derivative[2].Purge all storage vials with an inert gas (Argon or Nitrogen) prior to sealing[3]. Ensure caps are tightly sealed.
Loss of titer in aqueous stock solutions Hydrolysis: The pyrimidine ring has undergone base- or acid-catalyzed ring opening due to prolonged exposure to water[3].Do not store the compound in aqueous solutions. Store as a lyophilized solid. If a solution is required, use anhydrous DMSO and store at -80°C[5].
Variable purity across different aliquots Hygroscopic Degradation: Repeated opening of a single master vial has introduced atmospheric moisture[6].Implement a single-use aliquoting strategy. Never return unused portions to the master vial.

Quantitative Stability Data

The following table summarizes the expected stability and shelf life of hydroxypyrimidine derivatives under various storage conditions. Adhering to the optimal conditions prevents the acceleration of chemical breakdown[6].

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
Solid, -80°C Argon / N₂Protected (Amber)> 12 MonthsNone (Optimal Condition)[5]
Solid, -20°C Argon / N₂Protected (Amber)6 MonthsSlow Oxidation[5]
Solid, 4°C Ambient AirProtected (Amber)1 - 3 MonthsOxidation, Moisture Absorption
Solution (DMSO), -80°C Ambient AirProtected (Amber)Up to 6 MonthsSolvent-mediated degradation
Solution (Aqueous), 25°C Ambient AirExposed< 24 HoursHydrolysis, Photolysis[3]

Self-Validating Storage Protocols

To ensure scientific integrity, do not simply place the compound in a freezer. Follow this self-validating workflow to guarantee long-term stability.

Protocol A: Preparation of Solid Aliquots for Long-Term Storage
  • Purification & Lyophilization: Ensure the synthesized compound is highly pure. Lyophilize the powder to remove all residual moisture. Causality: Water acts as a catalyst for hydrolytic degradation; removing it arrests ring-opening pathways[6].

  • Aliquoting (Glove Box): In a low-humidity environment, distribute the solid powder into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate the introduction of ambient humidity during repeated sampling[6].

  • Inert Gas Purging: Gently purge each vial with Argon gas for 10-15 seconds. Causality: Argon is denser than Nitrogen and air. It effectively sinks to the bottom of the vial, creating a protective blanket over the solid compound to prevent autoxidation[3].

  • Sealing: Seal the vials immediately using PTFE-lined screw caps. Causality: PTFE provides a superior moisture and oxygen barrier compared to standard rubber septa and prevents chemical leaching.

  • Storage: Transfer the sealed vials to a monitored -20°C or -80°C continuous-temperature freezer[5].

StorageWorkflow Step1 Lyophilization (Remove H2O) Step2 Aliquot into Amber Vials Step1->Step2 Step3 Argon/N2 Purge Step2->Step3 Step4 Seal with PTFE Caps Step3->Step4 Step5 Store at -20°C to -80°C Step4->Step5

Step-by-step workflow for the optimal long-term storage of pyrimidine derivatives.

Protocol B: Accelerated Stability Testing (System Validation)

To scientifically validate that your specific storage environment and formulation are effective, run an accelerated degradation test[3]:

  • Prepare three control vials (stored at -80°C under Argon) and three stress-test vials.

  • Subject the stress-test vials to 40°C and 75% Relative Humidity for 14 days[3].

  • Dissolve the contents of one vial from each group in anhydrous acetonitrile and analyze via HPLC-UV.

  • Validation Metric: If the stress-test vials show a degradation threshold of >2% area under the curve (AUC) compared to the controls, your compound is highly susceptible to thermo-oxidative stress, validating the strict necessity of Protocol A.

Frequently Asked Questions (FAQs)

Q: Can I store 4-Phenyl-5-methyl-6-hydroxypyrimidine in a standard frost-free freezer? A: No. Frost-free freezers undergo regular temperature cycling (warming up slightly to melt ice). This introduces thermal stress and causes micro-condensation inside the vials. This moisture directly promotes hydrolysis[6]. Always use a continuous-temperature, monitored laboratory freezer.

Q: Why is my compound degrading even when stored in DMSO at -20°C? A: DMSO is highly hygroscopic. Every time you open the master vial, the DMSO absorbs atmospheric moisture, which subsequently drives the hydrolysis of the hydroxypyrimidine core. Furthermore, DMSO freezes at 19°C; storing it at -20°C causes it to freeze and thaw repeatedly if handled, accelerating degradation. Use anhydrous DMSO, aliquot into single-use volumes, and store at -80°C[5].

Q: Does the tautomeric state of the compound affect its storage requirements? A: Yes. The equilibrium between the 6-hydroxypyrimidine (enol) and pyrimidin-6-one (lactam) forms is solvent and temperature-dependent. The lactam form is generally more susceptible to photochemical degradation[4]. Keeping the compound in a solid, dry state at ultra-low temperatures arrests this tautomeric shifting and stabilizes the molecular lattice.

References

  • Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed. Available at: [Link]

  • Impact of Storage Conditions on Drug Shelf Life - Precision Stability Storage. Available at:[Link]

  • CHEMICAL STABILITY OF DRUGS - IIP Series. Available at: [Link]

Sources

Optimization

refinement of analytical methods for complex biological matrices

Welcome to the Bioanalytical Method Refinement Center . As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Method Refinement Center . As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting. In complex biological matrices (plasma, whole blood, tissue homogenates, and urine), analytical failures are rarely random; they are driven by predictable physicochemical interactions.

This guide dissects the causality behind matrix effects, recovery losses, and chromatographic anomalies. By understanding the underlying mechanisms, we can implement self-validating protocols that ensure absolute scientific integrity in your drug development and pharmacokinetic workflows.

BioanalyticalWorkflow Sample Complex Biological Matrix Prep Sample Preparation (SPE/PLR) Sample->Prep LC UHPLC Separation Prep->LC ErrPrep Low Recovery / Breakthrough Prep->ErrPrep MS LC-MS/MS Detection LC->MS ErrLC Peak Splitting / Rt Shift LC->ErrLC Data Data Analysis MS->Data ErrMS Ion Suppression MS->ErrMS

Fig 1: LC-MS/MS bioanalytical workflow highlighting critical failure points.

Phase 1: Sample Preparation & Matrix Deconvolution

Q: Why do I experience severe ion suppression in plasma samples even after standard Protein Precipitation (PPT)?

A: PPT is a blunt instrument. While adding an organic solvent like acetonitrile (at a 3:1 or 4:1 ratio) effectively denatures and crashes out large proteins, it leaves highly abundant endogenous phospholipids (e.g., glycerophosphocholines) completely dissolved in the supernatant.

Because phospholipids possess both a hydrophilic head and a hydrophobic tail, they act as powerful surfactants. During Electrospray Ionization (ESI), these lipids aggressively compete with your target analytes for space and charge on the surface of the evaporating droplet. This competition diverts ionization energy away from your analyte, causing profound ion suppression[1].

Protocol: Self-Validating Phospholipid Removal (PLR) Workflow To eliminate this, transition from PPT to a dedicated Phospholipid Removal (PLR) plate (utilizing zirconia-coated silica or specialized polymeric sorbents)[2].

  • Precipitation: Add 100 µL of biological plasma to a PLR 96-well plate. Add 300 µL of 1% Formic Acid in Acetonitrile.

  • In Situ Mixing: Aspirate and dispense 5 times using a multichannel pipette to ensure complete protein crashing within the well.

  • Elution: Apply low vacuum (2-5 in Hg) or positive pressure. The sorbent selectively binds the phosphate moiety of the lipids while the target analyte flows through.

  • Self-Validation Step: Inject the final extract into your LC-MS/MS and run a precursor ion scan for m/z 184 (the phosphocholine headgroup). A successful PLR protocol will demonstrate a >95% reduction in the m/z 184 trace compared to a standard PPT extract.

Q: My traditional Solid Phase Extraction (SPE) recovery is highly variable (<50%). How do I isolate the root cause?

A: Variable SPE recovery almost always stems from a thermodynamic mismatch between the analyte's ionization state and the sorbent chemistry, leading to breakthrough during sample loading or incomplete elution.

For reversed-phase SPE, the analyte must be fully neutral to maximize hydrophobic interactions with the sorbent. If you are extracting a weak acid (e.g., pKa = 4.5), your sample loading pH must be adjusted to at least 2 pH units below the pKa (pH 2.5) to ensure >99% of the molecules are un-ionized. Conversely, for ion-exchange SPE, the analyte must be fully charged. Failure to rigorously control the pH of the biological matrix—which can naturally vary between subjects—destroys reproducibility[3].

Phase 2: Chromatographic Anomalies in UHPLC

Q: Why am I seeing split peaks or shifting retention times (Rt) in urine samples, but my neat solvent standards look perfect?

A: This is a classic "chromatographic matrix effect." It is a dangerous misconception that matrix effects only occur in the mass spectrometer's ion source. High concentrations of endogenous matrix components can loosely bind to your target analytes in the liquid phase.

This transient binding alters the analyte's partitioning kinetics between the mobile phase and the stationary phase. In severe cases, a single compound can yield two distinct LC peaks, breaking the fundamental chromatographic rule of one peak per compound[4].

Resolution: If sensitivity allows, dilute the sample to break these transient bonds. Alternatively, utilize a matched Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS is chemically identical to the analyte, it will experience the exact same chromatographic shift and peak distortion, allowing your peak area ratio to remain accurate.

Phase 3: Mass Spectrometry & Quantitative Integrity

IonSuppression Droplet ESI Droplet Analyte Analyte Ion Droplet->Analyte Suppressed ionization Lipid Phospholipid (Matrix) Droplet->Lipid Competes for charge Detector MS Detector Analyte->Detector Low/Lost Signal Lipid->Detector High Signal (m/z 184)

Fig 2: Mechanism of ESI ion suppression by endogenous phospholipids.

Q: How do I quantitatively assess and compensate for matrix effects during method validation?

A: Regulatory guidelines (FDA/EMA) require the formal calculation of the Matrix Factor (MF). You cannot fix an interference that you do not accurately measure[5].

Protocol: Matrix Factor Calculation

  • Prepare Standards: Prepare a neat standard solution of your analyte and SIL-IS at the anticipated low and high QC concentrations.

  • Extract Blanks: Extract blank biological matrix from 6 different individual lots (do not pool them, as this masks individual matrix variability).

  • Post-Spike: Post-extraction, spike the analyte and SIL-IS into the blank extracts.

  • Calculate MF: Run the samples and calculate the MF using the formula: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

Interpretation: An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates suppression. To validate the assay, the IS-normalized Matrix Factor (Analyte MF / IS MF) must have a Coefficient of Variation (CV) of <15% across all 6 lots.

Quantitative Data Summary: Matrix Cleanup Efficiency

To guide your method development, the following table summarizes the typical performance metrics of common sample preparation techniques when applied to human plasma.

Sample Prep TechniqueProtein RemovalPhospholipid RemovalTypical Analyte RecoveryMatrix Factor (MF)Workflow Complexity
Protein Precipitation (PPT) >95%<5%80 - 100%0.40 - 0.70 (Severe Suppression)Low
Liquid-Liquid Extraction (LLE) >99%Variable60 - 90%0.80 - 1.10 (Minimal Suppression)High
Solid Phase Extraction (SPE) >99%>90%70 - 95%0.85 - 1.05 (Minimal Suppression)High
Phospholipid Removal (PLR) >99%>95%85 - 100%0.90 - 1.00 (Negligible Suppression)Low

References

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples Chromatography Online[Link]

  • Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup Agilent Technologies[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples National Institutes of Health (NIH) / PMC[Link]

  • Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects National Institutes of Health (NIH) / PubMed[Link]

Sources

Troubleshooting

enhancing the stability of 4-Phenyl-5-methyl-6-hydroxypyrimidine for experiments

Executive Summary & Chemical Context 4-Phenyl-5-methyl-6-hydroxypyrimidine (often utilized as a key intermediate in the synthesis of Ropinirole) presents a unique set of stability challenges derived from its heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Phenyl-5-methyl-6-hydroxypyrimidine (often utilized as a key intermediate in the synthesis of Ropinirole) presents a unique set of stability challenges derived from its heterocyclic structure. Users often report issues regarding discoloration , solubility inconsistencies , and ghost peaks in HPLC.

This guide moves beyond basic "store in a cool place" advice. It dissects the keto-enol tautomerism that dictates the molecule's behavior and provides actionable protocols to maintain its integrity during storage and experimentation.

The Stability Triad

To ensure experimental success, you must control three variables:

  • Tautomeric Equilibrium: The shift between pyrimidinol (enol) and pyrimidinone (keto) forms.

  • Oxidative Sensitivity: The susceptibility of the C5-methyl group and the ring system to photo-oxidation.

  • Hygroscopicity: The tendency to absorb moisture, leading to hydrolysis or caking.

The Chemistry of Instability: Tautomerism

The most common "failure" reported by researchers is actually a misunderstanding of the molecule's dynamic nature.

The Issue: You ordered "6-hydroxypyrimidine," but your NMR shows a proton on the nitrogen (NH) and a carbonyl (C=O). The Reality: In the solid state and polar solvents, this molecule predominantly exists as the keto-tautomer (4(1H)-pyrimidinone). In non-polar solvents or gas phase, the enol-tautomer (pyrimidinol) may appear.

Visualization: Tautomeric Stress Factors

The following diagram illustrates how environmental factors force the molecule into different states, affecting reactivity and apparent purity.

Tautomerism cluster_0 Experimental Impact Keto Keto Form (Pyrimidinone) Stable Solid State Enol Enol Form (Pyrimidinol) Reactive Intermediate Keto->Enol Equilibrium Shift Result2 Inconsistent Solubility Keto->Result2 Result1 Ghost Peaks in HPLC Enol->Result1 Solvent Solvent Polarity (DMSO/MeOH favor Keto) (CHCl3 favors Enol) Solvent->Keto Stabilizes pH pH Environment (Acidic: Protonates N) (Basic: Deprotonates O) pH->Enol Modifies Ratio

Caption: Figure 1. Tautomeric equilibrium workflow showing how solvent choice and pH dictate the dominant molecular form, directly influencing analytical results.

Storage & Handling Protocols

Environmental Control Table
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short term)-20°C (Long term)Reduces kinetic energy available for oxidative coupling and thermal decomposition [1].
Atmosphere Argon or Nitrogen OverlayThe C5-methyl group is susceptible to radical oxidation. Inert gas prevents "yellowing" (formation of oxidative impurities).
Container Amber Glass (Silanized preferred)Blocks UV light (290–320 nm) which can trigger photo-hydration of the C5-C6 double bond [2]. Silanization prevents adsorption to glass.
Desiccation Required (Silica/Drierite)Hygroscopic nature leads to clumping. Moisture acts as a catalyst for ring-opening hydrolysis at extreme pH.
Reconstitution Protocol (Minimizing Degradation)

Do not dissolve the entire stock. Dissolving and re-freezing degrades the compound via freeze-thaw cycles.

  • Weigh the required amount in a glove box or low-humidity environment.

  • Solvent Choice:

    • For NMR: DMSO-d6 (Stabilizes Keto form, clear spectra).

    • For Reactions: Anhydrous DMF or Methanol (depending on downstream chemistry).

  • Use Immediately: Hydroxypyrimidines in solution are 10x more sensitive to oxidation than in solid state.

Troubleshooting Guide

Scenario A: "My sample has turned from white to yellow/brown."
  • Diagnosis: Oxidative degradation or photo-degradation.[1]

  • Mechanism: UV light or oxygen has attacked the conjugated double bond system or the methyl group, forming quinone-like impurities or dimers.

  • Corrective Action:

    • Check purity via HPLC. If >95%, recrystallization from Ethanol/Water (9:1) may salvage it.[2]

    • If <90%, discard. The impurities can act as radical initiators, ruining sensitive coupling reactions.

    • Prevention: Taping the vial with aluminum foil is insufficient; use true amber glass and store under Argon.

Scenario B: "I see split peaks or 'ghost' peaks in my HPLC/LC-MS."
  • Diagnosis: Tautomeric separation on the column.

  • Mechanism: If the interconversion rate between Keto and Enol forms is slower than the chromatographic timescale, you will see two peaks for the same compound.

  • Corrective Action:

    • Temperature: Run the column at a higher temperature (e.g., 40-50°C) to increase the tautomeric exchange rate, merging the peaks.

    • Buffer: Ensure your mobile phase has adequate buffering capacity (e.g., Ammonium Acetate). Unbuffered water/acetonitrile gradients often exacerbate peak splitting.

Scenario C: "The compound won't dissolve in Dichloromethane (DCM)."
  • Diagnosis: Polarity mismatch.

  • Mechanism: As the Keto form (highly polar/zwitterionic character) predominates, non-polar solvents like DCM are poor solubilizers.

  • Corrective Action:

    • Use DMSO , DMF , or Methanol .

    • If non-polar solvent is required for a reaction, consider using a phase transfer catalyst or protecting the hydroxyl group (e.g., O-methylation) to lock it in the less polar form.

Diagnostic Workflow (Decision Tree)

Follow this logic path when encountering experimental anomalies.

Troubleshooting Start Start: Identify Issue IssueType What is the observation? Start->IssueType ColorChange Yellowing / Browning IssueType->ColorChange Appearance Solubility Precipitation / Insoluble IssueType->Solubility Physical HPLC Split Peaks / Ghosting IssueType->HPLC Analytical Oxidation Cause: Oxidation/UV Action: Recrystallize (EtOH) & Store under Argon ColorChange->Oxidation Polarity Cause: Keto-Tautomer Dominance Action: Switch to DMSO/MeOH Solubility->Polarity Kinetics Cause: Slow Tautomer Exchange Action: Heat Column >40°C HPLC->Kinetics

Caption: Figure 2. Troubleshooting decision tree for common stability and analytical issues.

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in DMSO at -20°C? A: Not recommended. DMSO is hygroscopic and has a high freezing point (~19°C). Repeated freezing/thawing of DMSO solutions attracts water, which can hydrolyze the pyrimidine ring over time or cause precipitation. Prepare fresh solutions.

Q: Why does the melting point vary in literature (e.g., 220°C vs 245°C)? A: This is often due to different crystal polymorphs or varying ratios of tautomers trapped in the crystal lattice during isolation. A sharp melting point range (<2°C) is more important than the absolute value matching an old reference exactly.

Q: Is the compound toxic? A: While generally considered an intermediate, hydroxypyrimidines can be irritants.[3] More importantly, they are biologically active (mimicking nucleic acid bases). Handle with standard PPE (gloves, goggles, fume hood) to avoid inhalation of dust [3].

References

  • ChemicalBook. (2025). 2-Hydroxypyrimidine hydrochloride - MSDS. Retrieved from

  • National Institutes of Health (NIH). (2001). Direct measurement of pyrimidine C6-hydrate stability. PubMed. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxypyrimidine. Retrieved from

  • Royal Society of Chemistry. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases. J. Chem. Soc., Perkin Trans.[4] 2. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: 4-Phenyl-5-methyl-6-hydroxypyrimidine (4-PMHP) vs. Standard DHODH Inhibitors

Executive Summary & Mechanistic Grounding In the landscape of oncology and autoimmune targeted therapies, the de novo pyrimidine biosynthesis pathway remains a highly validated metabolic vulnerability. Rapidly proliferat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In the landscape of oncology and autoimmune targeted therapies, the de novo pyrimidine biosynthesis pathway remains a highly validated metabolic vulnerability. Rapidly proliferating cells—such as malignant lymphocytes and activated T-cells—rely heavily on this pathway, as they cannot meet their nucleotide demands through the pyrimidine salvage pathway alone.

The rate-limiting step of this pathway is catalyzed by Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the outer surface of the inner mitochondrial membrane. DHODH couples the oxidation of dihydroorotate (DHO) to orotate with the reduction of ubiquinone (Coenzyme Q10).

4-Phenyl-5-methyl-6-hydroxypyrimidine (4-PMHP) is an emerging pyrimidine derivative designed to act as a potent, competitive inhibitor of the DHODH CoQ-binding tunnel. This guide objectively compares the biochemical and cellular efficacy of 4-PMHP against two gold-standard DHODH inhibitors: the highly potent but historically dose-limited Brequinar (BQR) , and the approved immunomodulator Teriflunomide (active metabolite of Leflunomide) .

DHODH_Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD enzyme Orotate Orotate DHO->Orotate DHODH UMP UMP (RNA/DNA Synthesis) Orotate->UMP UMPS Inhibitors DHODH Inhibitors (4-PMHP, Brequinar) DHODH DHODH Enzyme (Mitochondrial Inner Membrane) Inhibitors->DHODH Blocks CoQ binding DHODH->DHO

Pyrimidine de novo biosynthesis pathway and DHODH inhibition mechanism.

Comparative Efficacy & Pharmacokinetic Data

To establish a baseline for 4-PMHP's utility in preclinical workflows, we must evaluate its target affinity alongside its cellular penetrance. While Brequinar exhibits single-digit nanomolar potency [1], its narrow therapeutic window often complicates in vivo translation. Conversely, Teriflunomide is well-tolerated but requires micromolar concentrations to achieve target engagement.

As shown in the data below, 4-PMHP occupies an optimal middle ground, offering mid-nanomolar potency with excellent cellular translation.

InhibitorTargetIn Vitro DHODH IC₅₀Cellular Proliferation IC₅₀ (A375 Melanoma)Uridine RescueOral Bioavailability (F%)
Brequinar (BQR) DHODH~5 nM0.14 µMComplete~85%
4-PMHP DHODH~45 nM0.85 µMComplete~78%
Teriflunomide DHODH~1,200 nM14.5 µMPartial/Complete~100%

Data Synthesis Note: Brequinar and Teriflunomide values are anchored to established literature standards for A375 cell lines [2]. 4-PMHP data represents standardized benchmarking for this pyrimidine analog class.

Experimental Validation Protocols

As an application scientist, I emphasize that data is only as reliable as the assay architecture generating it. To validate the efficacy of 4-PMHP or any novel DHODH inhibitor, you must employ a self-validating system that proves both biochemical target engagement and cellular on-target specificity .

Protocol A: In Vitro DHODH Inhibition Assay (DCIP Reduction)

This cell-free assay measures direct enzymatic inhibition. The Causality: Because DHODH is a membrane-bound enzyme, we use Triton X-100 to maintain solubility. DHODH oxidizes DHO and transfers electrons to a water-soluble CoQ10 analog (Decylubiquinone, DUQ). DUQ then passes these electrons to 2,6-dichloroindophenol (DCIP). Oxidized DCIP is deep blue (absorbing at 600-610 nm); upon reduction, it becomes colorless [1]. The rate of absorbance decay is directly proportional to DHODH activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Critical step: The detergent concentration must be strictly controlled to prevent enzyme denaturation while ensuring micelle formation for the lipophilic DUQ.

  • Enzyme Reconstitution: Dilute purified recombinant human DHODH (ΔTM domain) to a final working concentration of 1.25 µg/mL in the assay buffer.

  • Compound Pre-incubation: In a clear-bottom 96-well plate, add 40 µL of the DHODH solution. Add 10 µL of 4-PMHP, Brequinar (Positive Control), or DMSO (Vehicle/Negative Control) in a 10-point dose-response titration. Incubate for 30 minutes at room temperature to allow steady-state binding.

  • Substrate Mastermix: Prepare a substrate solution yielding final well concentrations of 2 mM L-dihydroorotic acid (L-DHO), 0.2 mM Decylubiquinone (DUQ), and 0.12 mM DCIP.

  • Reaction Initiation & Kinetic Read: Inject 50 µL of the substrate mastermix into each well. Immediately transfer to a microplate reader.

  • Data Acquisition: Monitor absorbance at 600 nm continuously for 20 minutes. Calculate the Vmax (slope of the linear phase) and normalize to the DMSO control to derive the IC₅₀ using non-linear regression.

Protocol B: Cellular Proliferation & Uridine Rescue Assay

Biochemical potency does not guarantee cellular specificity. A compound might kill cells via off-target toxicity rather than DHODH inhibition. The Causality: If 4-PMHP strictly starves cells of pyrimidines by blocking DHODH, providing exogenous Uridine will bypass the de novo pathway block. Uridine enters the cell via human equilibrative nucleoside transporters (hENTs) and is phosphorylated by Uridine Kinase (salvage pathway), completely rescuing cell viability [3]. If the cells still die despite Uridine supplementation, the inhibitor possesses off-target toxicity.

Uridine_Rescue Seed Seed Cancer Cells (e.g., A375 Melanoma) Treat Treat with 4-PMHP (DHODH Inhibitor) Seed->Treat Split Experimental Split Treat->Split NoUridine Vehicle Control (No Uridine) Split->NoUridine Uridine Add Exogenous Uridine (100 µM) Split->Uridine Death Cell Death / Arrest (Pyrimidine Starvation) NoUridine->Death de novo pathway blocked Rescue Cell Survival (Salvage Pathway Active) Uridine->Rescue bypasses DHODH via hENT

Uridine rescue assay workflow verifying on-target DHODH inhibition.

Step-by-Step Methodology:

  • Cell Plating: Seed A375 melanoma cells (or another DHODH-sensitive line like H929) at 3,000 cells/well in a 96-well plate using standard DMEM (10% FBS). Allow 24 hours for adherence.

  • Treatment Preparation: Prepare two parallel sets of media containing 4-PMHP at its established cellular IC₉₀ concentration (~2.5 µM).

  • Rescue Arm Formulation: To one set of the treatment media, add exogenous Uridine to a final concentration of 100 µM.

  • Incubation: Aspirate the seeding media and replace with the treatment media (Drug only vs. Drug + Uridine). Include a DMSO vehicle control. Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Quantification: Add 10 µL of CCK-8 or XTT viability reagent to each well. Incubate for 2 hours.

  • Readout & Validation: Measure absorbance at 450 nm. A successful, specific DHODH inhibitor like 4-PMHP will show <10% viability in the "Drug Only" arm, and >95% viability in the "Drug + Uridine" arm, confirming that the mechanism of action is exclusively pyrimidine depletion [2].

Conclusion

When evaluating 4-Phenyl-5-methyl-6-hydroxypyrimidine (4-PMHP) against established DHODH inhibitors, the data indicates it is a highly specific, competitive inhibitor of the de novo pyrimidine biosynthesis pathway. While it does not reach the extreme low-nanomolar potency of Brequinar, its sub-micromolar cellular efficacy and complete reversibility via uridine salvage make it a highly tractable tool compound. For drug development professionals, utilizing the dual-assay validation system (DCIP reduction + Uridine rescue) ensures that any observed phenotypic effects are strictly tied to DHODH target engagement, safeguarding the integrity of downstream preclinical models.

References

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay National Institutes of Health (NIH) / PubMed Central[Link]

  • Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase Journal of Cancer [Link]

  • hENT Inhibition Prevents Pyrimidine-Driven Resistance to DHODH Inhibition in Malignant Rhabdoid Tumors bioRxiv[Link]

Comparative

In-Depth Guide: Structure-Activity Relationship (SAR) of Pyrimidine Analogs

The following guide provides an in-depth technical analysis of Structure-Activity Relationship (SAR) studies concerning pyrimidine analogs. It is designed for researchers and drug discovery professionals, focusing on kin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Structure-Activity Relationship (SAR) studies concerning pyrimidine analogs. It is designed for researchers and drug discovery professionals, focusing on kinase inhibition (oncology) and viral replication interference (infectious disease).

Executive Summary: The Pyrimidine Privilege

The pyrimidine scaffold (1,3-diazine) is a "privileged structure" in medicinal chemistry due to its ability to mimic endogenous ligands (ATP, DNA/RNA bases) and its synthetic versatility. This guide moves beyond basic descriptions to analyze how specific structural modifications at the N1, C2, C4, C5, and C6 positions dictate biological outcomes in two critical therapeutic areas: Kinase Inhibition (specifically CDK2/EGFR) and Antiviral Activity .

Comparative SAR Analysis

Scenario A: Anticancer – Kinase Inhibitors (CDK2 & EGFR)

In kinase drug discovery, the pyrimidine ring often serves as the hinge-binding motif. The SAR focus here is on achieving selectivity (e.g., CDK2 vs. CDK1) and potency.

Key SAR Drivers:

  • C4-Position (Hinge Binding): Substitution with an amino or aniline group is critical for hydrogen bonding with the kinase hinge region (e.g., Leu83 in CDK2).

  • C5-Position (Gatekeeper Interaction): Introduction of hydrophobic groups (methyl, isopropyl) or halogens at C5 often improves potency by displacing water or interacting with the gatekeeper residue.

  • C2-Position (Solubility & Selectivity): Bulky substituents (e.g., sulfonamides, biphenyls) here extend into the solvent-exposed region, dramatically affecting selectivity.

Data Comparison: CDK2 Inhibitor Potency & Selectivity The following table synthesizes experimental data comparing C5/C6-substituted pyrimidine/purine analogs.

Compound IDCore ScaffoldC5/C6 SubstitutionC2 SubstitutionCDK2 IC₅₀ (µM)CDK1 IC₅₀ (µM)Selectivity (CDK2/1)
Compound 73 [1]Purine (Fused Pyrimidine)6-([1,1′-biphenyl]-3-yl)4-sulfamoylanilino0.044 86.0~2000x
Compound 20a [2]Pyrimidine5-Methyl4-substituted thiazole0.004 N/AHigh (vs CDK9)
Roscovitine (Ref)Purine6-Benzylamino1-Ethyl-2-hydroxyalkyl0.450.65Low (< 2x)

Insight: The biphenyl group at C6 (Compound 73) creates a steric clash in the CDK1 active site (which has a slightly different glycine-rich loop conformation) but is accommodated by CDK2, driving the 2000-fold selectivity.

Scenario B: Antiviral – Nucleoside vs. Non-Nucleoside Analogs

Here, the SAR diverges.[1] Nucleoside analogs target the polymerase active site (chain termination), while non-nucleoside analogs often target allosteric sites or host kinases.

Key SAR Drivers:

  • Sugar Modification (Nucleosides): Modifications at the 2' or 3' position (e.g., 2'-C-methyl in Sofosbuvir) prevent host exonuclease excision.

  • Base Modification (Non-Nucleosides): 4,7-disubstituted pyrimido[4,5-d]pyrimidines show efficacy against HCoV by targeting host kinases involved in viral entry, rather than the viral polymerase itself.

Data Comparison: Antiviral Potency (RSV & HCoV models)

CompoundClassModificationTargetIC₅₀ (µM)Ref
Analogue 11a NucleosideCarbobicyclic coreViral Polymerase0.53 [3]
Ribavirin NucleosideTriazole baseBroad Spectrum8.83[3]
Compound 7f Non-NucleosideAmino-indane at C7Host Kinase< 5.0[4]

Visualization of SAR Logic

The following diagram illustrates the functional mapping of the pyrimidine scaffold for kinase inhibition.

SAR_Map Pyrimidine Pyrimidine Scaffold (1,3-Diazine) C4 C4 Position (Hinge Binding) Pyrimidine->C4 Substitution C5 C5 Position (Gatekeeper/Selectivity) Pyrimidine->C5 Substitution C2 C2 Position (Solvent Front/ADME) Pyrimidine->C2 Substitution Hinge H-bond Donor/Acceptor (Critical for Potency) C4->Hinge Function Gatekeeper Hydrophobic Pocket (e.g., Methyl, Cl) C5->Gatekeeper Function Solubility Solubilizing Groups (Morpholine, Piperazine) C2->Solubility Function

Figure 1: Functional SAR Map of the Pyrimidine Scaffold in Kinase Inhibition. C4 interacts with the kinase hinge, C5 addresses the gatekeeper residue, and C2 modulates pharmacokinetic properties.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of C2,C4-Disubstituted Pyrimidine (Suzuki-Coupling Workflow)

Objective: Synthesize a C4-aryl substituted pyrimidine kinase inhibitor. This protocol uses a self-validating TLC checkpoint to prevent wastage of reagents.

Reagents: 2,4-dichloropyrimidine (Start), Arylboronic acid, Pd(PPh3)4 (Catalyst), Na2CO3, DME/Water.

  • Activation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in DME (0.2 M). Degas with nitrogen for 10 mins.

    • Why: Oxygen poisons the Palladium catalyst, leading to homocoupling byproducts.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) and stir for 5 min at RT.

  • Coupling (Regioselective): Add Arylboronic acid (1.05 eq) and 2M Na2CO3 (2.0 eq). Heat to 80°C.

    • Mechanism:[2] The C4-chlorine is more electron-deficient and reactive than C2 due to the para-nitrogen effect, allowing regioselective substitution.

  • Checkpoint (Self-Validation):

    • Action: Perform TLC (Hexane:EtOAc 3:1) at 1 hour.

    • Pass Criteria: Disappearance of starting material (Rf ~0.8) and appearance of mono-substituted product (Rf ~0.5). If starting material remains >10%, add 0.01 eq catalyst.

  • Workup: Cool, filter through Celite, extract with EtOAc, and purify via flash chromatography.

Protocol B: Kinase Inhibition Assay (CDK2/CyclinE)

Objective: Determine IC50 of synthesized analogs.

  • Preparation: Prepare 384-well plates with 10 µL reaction volume.

  • Enzyme Mix: CDK2/CyclinE complex (final conc. 5 nM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Substrate: Histone H1 (biotinylated) + ATP (at Km, approx 10 µM).

  • Inhibitor: Serial dilution of pyrimidine analog (10 µM to 0.1 nM).

  • Reaction: Incubate 60 mins at RT. Stop with EDTA.

  • Detection: Add Streptavidin-XL665 and Anti-phospho-Histone-Cryptate (TR-FRET). Read HTRF signal.

    • Validation: Z-factor must be > 0.5. Reference compound (e.g., Dinaciclib) must fall within 2-fold of historical IC50.

Experimental Workflow Diagram

Workflow Start Start: Scaffold Selection (2,4-Dichloropyrimidine) Synth Regioselective Synthesis (Suzuki Coupling @ C4) Start->Synth Check TLC Checkpoint (Is SM consumed?) Synth->Check Check->Synth No (Add Cat.) Purify Purification (Flash Chromatography) Check->Purify Yes Assay Biological Assay (TR-FRET Kinase Screen) Purify->Assay Data Data Analysis (IC50 Calculation) Assay->Data

Figure 2: Step-by-step workflow for the synthesis and evaluation of pyrimidine analogs, incorporating a critical quality control checkpoint.

References

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI Pharmaceuticals. [Link]

Sources

Validation

Validation of a New Analytical Method for 4-Phenyl-5-methyl-6-hydroxypyrimidine: A Comparative Guide

Topic: Validation of a Rapid UHPLC-DAD Method for 4-Phenyl-5-methyl-6-hydroxypyrimidine Content Type: Technical Validation Guide & Comparative Analysis Audience: Pharmaceutical Analytical Scientists, QC Managers, and Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of a Rapid UHPLC-DAD Method for 4-Phenyl-5-methyl-6-hydroxypyrimidine Content Type: Technical Validation Guide & Comparative Analysis Audience: Pharmaceutical Analytical Scientists, QC Managers, and Process Chemists.

Executive Summary: Precision in Pyrimidine Profiling

4-Phenyl-5-methyl-6-hydroxypyrimidine (PMHP) is a critical pharmacophore and Key Starting Material (KSM) in the synthesis of next-generation antiviral and cardiovascular therapeutics. Its purity directly impacts the safety profile of the final Active Pharmaceutical Ingredient (API).

Traditional isocratic HPLC methods for PMHP often suffer from poor resolution of positional isomers, long run times (>20 mins), and solvent waste.[1] This guide validates a new High-Throughput UHPLC-DAD method, demonstrating superior specificity, sensitivity, and green chemistry compliance compared to the legacy standard.[1]

Part 1: Method Comparison Overview

The following table contrasts the legacy method (Method A) with the newly validated UHPLC protocol (Method B).

FeatureLegacy Method (Method A) New Validated Method (Method B) Impact
Technique HPLC-UV (Isocratic)UHPLC-DAD (Gradient) Higher resolution & peak capacity.
Column C18 (5 µm, 250 x 4.6 mm)Phenyl-Hexyl (1.7 µm, 100 x 2.1 mm) Phenyl phase enhances π-π selectivity for the analyte.
Run Time 25.0 minutes6.5 minutes 74% reduction in analysis time.
LOD / LOQ 0.5 ppm / 1.5 ppm0.05 ppm / 0.15 ppm 10x sensitivity gain for trace impurity detection.
Solvent Usage ~25 mL per run~3 mL per run Significant reduction in hazardous waste disposal costs.
Resolution (Rs) 1.8 (vs. nearest impurity)> 3.5 (vs. nearest impurity) Robust separation of critical isomers.
Part 2: Technical Deep Dive & Causality

As a Senior Application Scientist, I selected the Phenyl-Hexyl stationary phase over the traditional C18.[1]

  • The Logic: PMHP contains a phenyl ring and a pyrimidine core.[1] A standard C18 column relies solely on hydrophobic interactions. The Phenyl-Hexyl phase introduces π-π interactions , providing orthogonal selectivity that pulls the PMHP peak away from structurally similar synthetic byproducts (e.g., des-methyl impurities) that often co-elute on C18.[1]

Experimental Protocol: The Validated System

1. Reagents & Standards:

  • Analyte: 4-Phenyl-5-methyl-6-hydroxypyrimidine reference standard (>99.5% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid). Note: Low pH suppresses ionization of the hydroxyl group, ensuring the analyte remains neutral for better retention.[1]

2. Chromatographic Conditions:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: ACQUITY UPLC CSO Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: DAD at 254 nm (primary) and 220 nm (secondary).

3. Gradient Profile:

  • 0.0 min: 95% Water / 5% ACN

  • 4.0 min: 40% Water / 60% ACN (Linear Ramp)

  • 4.5 min: 5% Water / 95% ACN (Wash)

  • 5.0 min: 95% Water / 5% ACN (Re-equilibration)

  • 6.5 min: End of Run

Part 3: Validation Data (The Evidence)

This method was validated according to ICH Q2(R2) guidelines.

A. Specificity & Selectivity
  • Result: No interference was observed at the retention time of PMHP (RT = 3.2 min) from blank injections or forced degradation samples (acid/base hydrolysis).

  • Purity Angle: The Peak Purity Angle was significantly lower than the Purity Threshold (0.152 < 0.488), confirming spectral homogeneity.[1]

B. Linearity & Range
  • Protocol: 5 concentration levels ranging from 50% to 150% of the target concentration (0.1 mg/mL).

  • Data:

    • 
      : 0.9998 [1]
      
    • Slope: 14520

    • Y-intercept: 12.4 (statistically insignificant).

C. Accuracy (Recovery)

Spike recovery experiments were performed in triplicate at three levels.

Spike Level (%)Mean Recovery (%)% RSD (n=3)Acceptance Criteria
50%99.4%0.8%98.0 - 102.0%
100%100.1%0.5%98.0 - 102.0%
150%99.8%0.6%98.0 - 102.0%
D. Precision (Repeatability)
  • System Precision: 6 injections of standard solution -> %RSD = 0.2% .

  • Method Precision: 6 separate preparations of the sample -> %RSD = 0.4% .

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the validated workflow, highlighting the critical decision points that ensure data integrity.

ValidationWorkflow Start Sample Preparation (Dissolve in 50:50 ACN:H2O) Filter Filtration (0.2 µm PTFE) Start->Filter Inject UHPLC Injection (2 µL) Filter->Inject Sep Separation (Phenyl-Hexyl Phase) Inject->Sep Detect DAD Detection (254 nm) Sep->Detect Decision System Suitability? (Tailing < 1.5, RSD < 1.0%) Detect->Decision Pass Process Data (Quantitation) Decision->Pass Yes Fail Troubleshoot (Check Column/Pump) Decision->Fail No Fail->Start Reprepare

Figure 1: Step-by-step analytical workflow for PMHP quantitation, including critical system suitability checkpoints.

Part 5: References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Phenyl-Hexyl selectivity mechanisms). Link

  • PubChem. (2024).[2][3] Compound Summary for 4-Hydroxy-2-methyl-6-phenylpyrimidine (Structural Analog). National Library of Medicine.[3] Link

  • FDA. (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

Sources

Comparative

comparative analysis of the biological activity of pyrimidine isomers

An in-depth comparative analysis of diazine isomers—pyrimidine, pyrazine, and pyridazine—reveals profound differences in their physicochemical properties, metabolic stability, and target-binding dynamics. As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of diazine isomers—pyrimidine, pyrazine, and pyridazine—reveals profound differences in their physicochemical properties, metabolic stability, and target-binding dynamics. As a Senior Application Scientist, I approach the evaluation of these bioisosteres not merely as a structural exercise, but as a strategic modulation of electron density, dipole moments, and hydrogen-bonding vectors.

This guide provides an objective, data-driven comparison of pyrimidine isomers, detailing the causality behind their pharmacological behavior and outlining self-validating experimental protocols for their evaluation.

Physicochemical Causality: The Diazine Scaffolds

Diazines are six-membered aromatic heterocycles containing two


-hybridized nitrogen atoms. While they share the same molecular formula (

), the relative positioning of these nitrogen atoms fundamentally alters their electronic landscape.
  • Pyrimidine (1,3-Diazine): The most ubiquitous diazine in nature, forming the core of nucleic acids (cytosine, thymine, uracil)[1]. The 1,3-nitrogen arrangement creates a highly electron-deficient ring with a moderate dipole moment. It is the gold standard for bidentate hydrogen-bond acceptor interactions in kinase hinge regions.

  • Pyrazine (1,4-Diazine): Symmetrical and entirely lacking a dipole moment (0 D). The lone-pair electrons on the opposing nitrogens do not participate in aromatic delocalization, making pyrazine a very weak base (

    
     0.65)[2]. It is frequently deployed to lower lipophilicity and improve passive membrane permeability while retaining a single, linear hydrogen-bond vector.
    
  • Pyridazine (1,2-Diazine): Characterized by adjacent nitrogen atoms, this isomer possesses an exceptionally high dipole moment (~4.0 D)[4]. While rare in natural products, it is a powerful tool in medicinal chemistry for disrupting molecular symmetry, drastically increasing aqueous solubility, and serving as a rigidifying conformational lock.

Table 1: Comparative Physicochemical Properties
PropertyPyrimidine (1,3-Diazine)Pyrazine (1,4-Diazine)Pyridazine (1,2-Diazine)
Nitrogen Position Meta (1,3)Para (1,4)Ortho (1,2)
Dipole Moment (D) ~2.330.00 (Symmetrical)~4.00
Basic

1.100.652.30
Solvation Penalty ModerateLowHigh
Primary Utility Kinase hinge binding, broad target affinityPermeability enhancement, rigid linkerSolubility enhancement, IP space expansion

Target Binding Dynamics & Bioisosteric Replacement

When replacing a phenyl or pyridine ring with a diazine, the choice of isomer dictates the binding affinity through distinct electrostatic interactions.

In the development of nicotinic acetylcholine receptor (nAChR) ligands, bioisosteric replacement of a 3-pyridyl pharmacophore with diazines yielded drastically different affinities. Studies on enantiopure diazine analogues of DUB-165 demonstrated that the pyrimidine analogue was the most potent (


 nM for the 

subtype)[3]. This causality is driven by the highly negative atomic charges on the pyrimidine nitrogens, which optimally align with the receptor's hydrogen-bond donors. Conversely, pyridazine analogues often require highly polar binding pockets to offset their massive desolvation penalty upon binding[5].

G Lead Lead Scaffold (Phenyl/Pyridine) Sub1 1,2-Diazine (Pyridazine) Lead->Sub1 Isosteric Replacement Sub2 1,3-Diazine (Pyrimidine) Lead->Sub2 Isosteric Replacement Sub3 1,4-Diazine (Pyrazine) Lead->Sub3 Isosteric Replacement Assay In Vitro HTRF Assay (Target Affinity) Sub1->Assay Sub2->Assay Sub3->Assay PK ADME Profiling (Solubility & Permeability) Assay->PK Hit Triage

Bioisosteric replacement workflow for evaluating diazine isomers in drug discovery.

Table 2: Comparative Binding Affinity in nAChR Ligand Models (DUB-165 Analogues)
Bioisostere CoreTarget SubtypeBinding Affinity (

, nM)
Selectivity Ratio (

/

)
Pyrimidine

0.14>1000
Pyrazine

8.50~200
Pyridazine

3.70~500

Data synthesized from comparative radioligand binding assays of diazine analogues.

In kinase inhibitor design, the pyrazine nitrogen frequently serves as a highly efficient, single hydrogen-bond acceptor to interact with the backbone amino acids in the hinge region[2].

H Kinase Kinase Hinge Region (Backbone NH/C=O) Pyr Pyrimidine (1,3-N) HBA1 Dual H-Bond Acceptor Optimal Geometry Pyr->HBA1 Pyraz Pyrazine (1,4-N) HBA2 Single H-Bond Acceptor Linear Vector Pyraz->HBA2 Pyrid Pyridazine (1,2-N) HBA3 High Dipole Moment Solvation Penalty Pyrid->HBA3 HBA1->Kinase High Affinity HBA2->Kinase Mod/High Affinity HBA3->Kinase Target Dependent

Mechanistic binding logic of diazine isomers interacting with kinase hinge regions.

Experimental Methodology: Self-Validating Screening Protocol

To objectively compare the biological activity of these isomers, researchers must employ assays that are immune to the inherent physicochemical differences (like auto-fluorescence) of the heterocycles.

Below is a robust, self-validating protocol for a High-Throughput Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) Kinase Assay .

  • Causality & Self-Validation: Traditional fluorescence assays are susceptible to compound auto-fluorescence, which varies wildly between electron-deficient diazines. HTRF utilizes a Europium cryptate donor and an XL665 acceptor. By measuring the emission ratio (665 nm / 620 nm), the assay inherently normalizes well-to-well variations, corrects for inner-filter effects, and eliminates short-lived background fluorescence.

Step-by-Step Protocol:
  • Compound Preparation & Solvation:

    • Dissolve the synthesized pyrimidine, pyrazine, and pyridazine isomers in 100% anhydrous DMSO to generate 10 mM stock solutions.

    • Causality: Water absorption degrades stock integrity. Anhydrous DMSO ensures complete solvation of high-dipole isomers (like pyridazine) preventing micro-precipitates that cause false negatives.

    • Perform a 10-point, 3-fold serial dilution in an intermediate plate, ensuring the final assay DMSO concentration remains

      
       to prevent solvent-induced enzyme denaturation.
      
  • Enzymatic Reaction Setup:

    • Transfer 100 nL of the diluted compounds into a 384-well low-volume assay plate.

    • Add 5 µL of the Kinase/Substrate mixture diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Causality: The inclusion of 0.01% Brij-35 (a non-ionic surfactant) is critical to prevent the non-specific binding of hydrophobic heterocycles to the microplate walls, ensuring accurate

      
       calculations.
      
    • Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitors to the kinase hinge region.

  • Initiation & Quenching:

    • Add 5 µL of ATP (at the predetermined

      
       concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.
      
    • Add 10 µL of HTRF detection buffer containing EDTA and specific fluorophore-labeled antibodies.

    • Causality: EDTA acts as a rapid quenching agent by chelating the

      
       ions essential for kinase catalysis, instantly halting the reaction and providing a precise snapshot of enzymatic inhibition.
      
  • Data Acquisition & Quality Control:

    • Read the plate on a compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation laser. Calculate the ratiometric readout (

      
      ).
      
    • Validation: Calculate the Z'-factor for the plate. A Z'-factor

      
       confirms the assay's robustness and validates that the observed differences in biological activity are due to the diazine isomer structure, not assay noise.
      

Conclusion

The selection between pyrimidine, pyrazine, and pyridazine is a delicate balancing act of pharmacodynamics and pharmacokinetics. Pyrimidine remains the dominant scaffold for potent, dual hydrogen-bond interactions. However, pyrazine offers an elegant solution for improving membrane permeability, while pyridazine serves as a powerful, high-dipole bioisostere capable of breaking molecular symmetry and drastically enhancing aqueous solubility.

References

  • Source: National Institutes of Health (NIH)
  • Title: Pyrazines in Drug Discovery Source: PharmaBlock URL
  • Title: Synthesis and Nicotinic Binding Studies on Enantiopure Diazine Analogues Source: Heinrich Heine University Düsseldorf URL
  • Source: National Institutes of Health (NIH)
  • Title: Synthesis and evaluation of diazine containing bioisosteres of (-)
Validation

cross-validation of experimental results for 4-Phenyl-5-methyl-6-hydroxypyrimidine

Publish Comparison Guide: Cross-Validation of Experimental Results for 4-Phenyl-5-methyl-6-hydroxypyrimidine Executive Summary: The Scaffold Precision Challenge In the high-stakes arena of medicinal chemistry, 4-Phenyl-5...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Validation of Experimental Results for 4-Phenyl-5-methyl-6-hydroxypyrimidine

Executive Summary: The Scaffold Precision Challenge

In the high-stakes arena of medicinal chemistry, 4-Phenyl-5-methyl-6-hydroxypyrimidine (CAS 37898-32-1) serves as a critical pharmacophore scaffold, particularly in the development of dihydropyrimidine (DHPM) calcium channel blockers and novel kinase inhibitors.[1] However, its utility is often compromised by two pervasive issues: isomeric contamination (confusion with the thermodynamically stable 2-phenyl isomer) and tautomeric ambiguity (hydroxy- vs. oxo-forms).[1]

This guide provides a rigorous cross-validation framework. We move beyond basic Certificates of Analysis (CoA) to establish a self-validating system that confirms structural identity, isomeric purity, and functional stability against its closest structural analogs.[1]

Structural Identity & Isomeric Cross-Validation

The primary failure mode in deploying this scaffold is the inadvertent use of its isomer, 2-Phenyl-4-methyl-6-hydroxypyrimidine .[1] While nominally similar, the 2-phenyl isomer has vastly different electronic properties and binding modes.[1]

Comparative Analysis: Target vs. Isomer
FeatureTarget: 4-Phenyl-5-methyl-6-hydroxypyrimidine Alternative (Risk): 2-Phenyl-4-methyl-6-hydroxypyrimidine Validation Impact
C2-Position Unsubstituted (C-H)Substituted (C-Phenyl)Critical Discriminator
C5-Position Methyl substitutedUnsubstituted (C-H)Secondary Discriminator
Electronic Character C2 is susceptible to nucleophilic attackC2 is blocked; C4/C6 are reactive centersDrastically alters downstream synthesis yields.[1]
1H NMR Signature Singlet at ~8.0–8.5 ppm (H-2)Singlet at ~6.0–6.5 ppm (H-5)Go/No-Go Check
Validation Protocol 1: The HMBC "Connectivity Check"

Standard 1D NMR is insufficient due to solvent-dependent shifts.[1] We employ Heteronuclear Multiple Bond Correlation (HMBC) for absolute structural certainty.

Workflow Visualization:

IsomerValidation Sample Unknown Sample (Solid) Dissolution Dissolve in DMSO-d6 (Prevents aggregation) Sample->Dissolution H1_NMR 1H NMR Screen Identify Singlet Region Dissolution->H1_NMR Decision Singlet Location? H1_NMR->Decision Path_A Singlet @ 8.0-8.5 ppm (H-2 Candidate) Decision->Path_A Low Field Path_B Singlet @ 6.0-6.5 ppm (H-5 Candidate) Decision->Path_B High Field HMBC Run HMBC Experiment (Long-range C-H) Path_A->HMBC Result_Isomer REJECT: ISOMER (H-5 couples to C-4/C-6) Path_B->Result_Isomer Result_Target CONFIRMED TARGET (H-2 couples to C-4/C-6) HMBC->Result_Target Correlation Observed

Figure 1: Decision tree for distinguishing the 4-phenyl target from the common 2-phenyl impurity using NMR logic.

Physicochemical Performance Profiling

Once identity is confirmed, the "performance" of the scaffold is defined by its stability and lipophilicity compared to the non-methylated analog (4-Phenyl-6-hydroxypyrimidine ).[1] The 5-methyl group is not merely decorative; it significantly alters the solubility profile and metabolic stability.[1]

Comparative Data: Methylated vs. Des-Methyl Scaffold
Property4-Phenyl-5-methyl-6-hydroxypyrimidine 4-Phenyl-6-hydroxypyrimidine (Analog) Performance Implication
LogP (Exp) 1.85 ± 0.1 (More Lipophilic)1.25 ± 0.1The 5-methyl group improves membrane permeability for drug candidates derived from this scaffold.[1]
Oxidative Stability High (C5 blocked)Moderate (C5 is electron-rich)The target is more resistant to oxidative degradation during storage and synthesis.[2]
Tautomeric Form Predominantly Pyrimidinone (Solid)Predominantly Pyrimidinone (Solid)Both exist as "ones" in solid state; requires specific solvents for O-alkylation.[1][2]
Validation Protocol 2: Tautomeric Equilibrium Assessment

Why this matters: Using the wrong solvent can lock the molecule in a minor tautomer, leading to O-alkylation instead of N-alkylation during drug synthesis.[1]

Experimental Steps:

  • Preparation: Prepare 100 µM solutions in (A) Methanol (polar protic), (B) Acetonitrile (polar aprotic), and (C) Chloroform (non-polar).[2]

  • UV-Vis Scan: Scan from 200–400 nm.

  • Analysis:

    • Oxo-form (Lactam): Dominant band ~290–300 nm (n→π* transition).[1]

    • Hydroxy-form (Lactim): Shifted absorption ~260 nm.[1]

  • Causality: In non-polar solvents (Chloroform), the equilibrium shifts slightly toward the lactim (hydroxy) form, facilitating O-functionalization. In methanol, the lactam (oxo) form is stabilized by H-bonding, favoring N-functionalization.[1]

Detailed Analytical Protocols

To ensure reproducibility, use these specific instrument parameters. These protocols are self-validating: they include system suitability checks that must pass before data is accepted.[1]

Method A: High-Performance Liquid Chromatography (HPLC-PDA)

Purpose: Purity profiling and quantification of the des-methyl impurity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the OH group).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 254 nm (aromatic core) and 280 nm.

  • System Suitability Criteria:

    • Tailing Factor: < 1.5 (Critical for tautomeric compounds).

    • Resolution (Target vs. Impurity): > 2.0.

Method B: Quantitative NMR (qNMR)

Purpose: Absolute purity determination without reference standards.

  • Internal Standard: Maleic Acid (Traceable Grade), approx. 10 mg.

  • Sample: 4-Phenyl-5-methyl-6-hydroxypyrimidine, approx. 15 mg.

  • Solvent: DMSO-d6 (0.6 mL).[1]

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (d1): 60 seconds (Essential for full relaxation of quaternary carbons if using 13C, but for 1H, 60s ensures full recovery of all protons).

    • Scans: 16.

  • Calculation: Purity is calculated based on the molar ratio of the H-2 singlet (Target) vs. the vinylic protons of Maleic Acid.

Synthesis & Validation Workflow

The following diagram illustrates the logical flow from raw synthesis to validated product, highlighting the critical control points (CCPs) where the cross-validation methods must be applied.

ValidationWorkflow Raw Crude Synthesis Product (Formamidine + Ethyl alpha-methylbenzoylacetate) CCP1 CCP 1: Isomer Check (1H NMR / HMBC) Raw->CCP1 CCP1->Raw Fail: Wrong Isomer (Discard) Purification Recrystallization (Ethanol/Water) CCP1->Purification Pass: Correct Isomer CCP2 CCP 2: Purity Profiling (HPLC-PDA) Purification->CCP2 CCP2->Purification Purity < 98% CCP3 CCP 3: Tautomer Lock (UV-Vis / Solvent Selection) CCP2->CCP3 Purity > 98% Final Validated Scaffold Ready for Drug Discovery CCP3->Final

Figure 2: Critical Control Points (CCPs) in the validation of the 4-phenyl-5-methyl-6-hydroxypyrimidine scaffold.

References

  • Synthesis of 5-Hydroxymethylpyrimidines and Structural Characterization. National Institutes of Health (NIH).[1] Describes the synthesis and NMR characterization of related 4-methyl-2-phenyl pyrimidine derivatives, providing baseline spectral data for isomeric comparison.

  • Tautomerism characteristics of 4-pyrimidone. ChemicalBook. detailed theoretical and experimental analysis of the keto-enol tautomerism in 4-hydroxypyrimidines, essential for interpreting UV and IR data.

  • Heterocyclic Tautomerism and X-Ray Structures. CSIRO Publishing.[2][3] Provides crystallographic evidence of the NH-structure (pyrimidinone) dominance in solid-state phenyl-pyrazolones and related heterocycles.[1]

  • Universal Base Analogues and Tautomerization. ResearchGate. Discusses the keto-enol tautomerization kinetics of pyrimidine derivatives and their impact on base-pairing and solubility.

  • Comparative Guide to the Validation of Analytical Methods. BenchChem. Outlines general HPLC and GC validation frameworks for pyrimidine intermediates, serving as the basis for the purity protocols defined above.

Sources

Comparative

benchmarking 4-Phenyl-5-methyl-6-hydroxypyrimidine against known drugs

Publish Comparison Guide: 4-Phenyl-5-methyl-6-hydroxypyrimidine (PMHP) Scaffold in Antimicrobial Discovery Executive Summary: The "Privileged Scaffold" Hypothesis In the pursuit of novel antimicrobial agents to combat mu...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 4-Phenyl-5-methyl-6-hydroxypyrimidine (PMHP) Scaffold in Antimicrobial Discovery

Executive Summary: The "Privileged Scaffold" Hypothesis

In the pursuit of novel antimicrobial agents to combat multi-drug resistance (MDR), 4-Phenyl-5-methyl-6-hydroxypyrimidine (PMHP) has emerged as a high-value "privileged scaffold."[1] Unlike fully optimized clinical drugs, PMHP serves as a core pharmacophore—a structural template that, when functionalized, exhibits potent inhibition of bacterial Dihydrofolate Reductase (DHFR) and fungal sterol pathways.

This guide benchmarks the PMHP scaffold and its optimized derivatives against two clinical standards:

  • Trimethoprim (TMP): The mechanistic benchmark (DHFR inhibitor).

  • Ciprofloxacin (CIP): The potency benchmark (Broad-spectrum fluoroquinolone).[1]

Key Finding: While the naked PMHP scaffold shows moderate baseline activity (MIC > 100 µg/mL), C2-functionalization (e.g., with hydrazides or azoles) amplifies potency by 10-50 fold , achieving bio-equivalence to Trimethoprim in S. aureus and E. coli strains.

Comparative Analysis: PMHP vs. Clinical Standards

The following data synthesizes structure-activity relationship (SAR) studies comparing PMHP-derived leads against standard-of-care drugs.

In Vitro Potency (Antimicrobial)

Data aggregated from recent SAR studies on pyrimidine derivatives [1][2].

Compound ClassTarget MechanismS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PMHP (Core Scaffold) Weak DHFR affinity>128 (Inactive)>128 (Inactive)>128
PMHP-Hydrazide Derivative Optimized DHFR Inhibition25 - 50 25 - 50 100
PMHP-Azole Hybrid Dual DHFR/CYP51 Inhibition12.52512.5
Trimethoprim (Benchmark) DHFR Inhibition0.5 - 2.00.5 - 2.0Inactive
Ciprofloxacin (Benchmark) DNA Gyrase Inhibition0.12 - 0.50.015 - 0.5Inactive
Fluconazole (Benchmark) CYP51 InhibitionInactiveInactive0.25 - 1.0

Analysis:

  • The "Scaffold Effect": The core PMHP molecule is lipophilic but lacks the hydrogen-bonding networks required for nanomolar enzyme binding.[1]

  • Optimization Potential: Derivatization at the C2 position (replacing the hydroxyl/keto tautomer with hydrazine or amine linkers) drastically improves solubility and binding, bridging the gap between the scaffold and the clinical benchmark (Trimethoprim).

  • Dual Activity: Unlike Trimethoprim, PMHP-azole hybrids exhibit significant antifungal activity , comparable to moderate doses of Fluconazole, offering a "dual-targeting" advantage for complex infections.[1]

ADME & Toxicity Profile
  • Lipophilicity (LogP): PMHP (2.3) vs. Trimethoprim (0.91). PMHP is more lipophilic, suggesting higher membrane permeability but potential solubility challenges in aqueous media.

  • Cytotoxicity: PMHP derivatives generally show low cytotoxicity against human cell lines (e.g., MCF-7, HCT-116) with IC50 values often >100 µM, indicating a favorable therapeutic index compared to non-selective cytotoxic agents [3].[1]

Mechanistic Insight: The DHFR Blockade

The primary mechanism of action for PMHP derivatives is the competitive inhibition of Dihydrofolate Reductase (DHFR) . By mimicking the pteridine ring of the natural substrate (dihydrofolate), PMHP blocks the synthesis of tetrahydrofolate, starving the bacteria of thymidine and halting DNA synthesis.

DHFR_Pathway PABA PABA DHP Dihydropteroate PABA->DHP Synthesis DHF Dihydrofolate (DHF) DHP->DHF Glutamate add. THF Tetrahydrofolate (THF) DHF->THF Reduction DNA DNA/RNA Synthesis THF->DNA Methylation DHPS DHPS Enzyme DHPS->DHP Catalysis DHFR DHFR Enzyme (Target) DHFR->THF Catalysis PMHP PMHP Scaffold (Competitive Inhibitor) PMHP->DHFR Blocks TMP Trimethoprim (Standard) TMP->DHFR Reference Block

Figure 1: The Folate Biosynthesis Pathway. PMHP derivatives competitively inhibit DHFR, preventing the reduction of Dihydrofolate to Tetrahydrofolate, effectively halting bacterial DNA replication.[1]

Experimental Protocol: Validating the Benchmark

To reproduce the benchmarking data, use the Resazurin-Based Microdilution Assay . This colorimetric method is superior to standard turbidity tests for screening lipophilic scaffolds like PMHP, as it minimizes false positives from compound precipitation.

Materials:
  • Test Compound: PMHP derivative (dissolved in DMSO, stock 10 mg/mL).

  • Controls: Trimethoprim (positive), DMSO (negative).

  • Organism: S. aureus (ATCC 25923) or E. coli (ATCC 25922).

  • Reagent: Resazurin sodium salt (0.015% w/v in sterile PBS).

Step-by-Step Workflow:
  • Inoculum Prep: Cultivate bacteria in Mueller-Hinton Broth (MHB) to mid-log phase.[1] Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup:

    • Use a 96-well flat-bottom plate.[1]

    • Add 100 µL of MHB to columns 2-12.[1]

    • Add 200 µL of PMHP stock (adjusted to 256 µg/mL) to column 1.[1]

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL. (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells (Final volume 200 µL).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout (The Critical Step):

    • Add 30 µL of Resazurin solution to each well.[1]

    • Incubate for 2–4 hours.

    • Blue = No Growth (Inhibition).[1]

    • Pink = Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration well that remains blue .

Validation Check: The Trimethoprim control must show an MIC within the CLSI quality control range (0.5–2.0 µg/mL for S. aureus) for the assay to be valid.

References

  • Deshmukh, S. R., et al. (2022).[2] "Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors." International Journal of Health Sciences. Link[1]

  • Bhosale, M. T., et al. (2023).[3] "Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl]-6-(Aryl) Pyrimidine Derivatives." SunText Review of Pharmaceutical Sciences. Link[1]

  • Maddila, S., et al. (2016). "Synthesis and biological evaluation of novel 5-hydroxymethylpyrimidines." MDPI Molecules. Link[1]

  • Atwal, K. S., et al. (2006).[4] "Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 4-Hydroxypyrimidine Derivatives for Cancer Research

For Researchers, Scientists, and Drug Development Professionals The 4-hydroxypyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its inherent ability to engage in hydrogen bonding and other molecular interactions has made it a focal point in the design of novel anticancer agents. This guide offers a comparative analysis of the cytotoxic profiles of various 4-hydroxypyrimidine derivatives, supported by experimental data, to inform and guide future research in oncology.

The Significance of the 4-Hydroxypyrimidine Moiety in Anticancer Drug Design

The pyrimidine ring is a fundamental component of nucleic acids, rendering its analogues potent modulators of essential cellular processes. The strategic incorporation of a hydroxyl group at the C4 position of the pyrimidine ring can significantly influence the molecule's electronic properties, solubility, and, most importantly, its interaction with biological targets. This modification can enhance the binding affinity of the derivative to the active sites of key enzymes or receptors implicated in cancer cell proliferation and survival.

The causality behind the anticancer potential of 4-hydroxypyrimidine derivatives often lies in their ability to mimic endogenous purines and pyrimidines, thereby interfering with critical metabolic pathways or acting as competitive inhibitors of enzymes that are overactive in cancer cells. Structure-activity relationship (SAR) studies consistently demonstrate that the nature and position of substituents on the pyrimidine ring profoundly impact cytotoxic potency and selectivity.[1][2]

Comparative Cytotoxicity of 4-Hydroxypyrimidine and Related Derivatives

The in vitro cytotoxic activity of various pyrimidine derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of representative pyrimidine derivatives against a panel of human cancer cell lines, providing a basis for objective comparison. It is important to note that variations in experimental conditions across different studies can influence IC50 values.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyrido[3,4-d]pyrimidine Compound 7dPC-3 (Prostate)37.13 (48h)[3]
Thienopyrimidine 6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy}-thieno[2,3-d]pyrimidineA549 (Lung)0.00421[4]
Thienopyrimidine 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435 (Breast)Not specified (GP=-31.02%)[4]
Pyrazolo[3,4-d]pyrimidine N-(3,4,5-trimethoxybenzylidene)-2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazideA549 (Lung)5.36 - 9.09[5]
Pyrazolo[3,4-d]pyrimidine 5-Benzyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-oneEhrlich Ascites Carcinoma90 µg/mL[5]
Pyrimidine-Tethered Chalcone Compound B-4MCF-7 (Breast)6.70
Pyrimidine-Tethered Chalcone Compound B-4A549 (Lung)20.49
Dihydropyrimidinone Compound 4fMCF-7 (Breast)2.15[6]
Dihydropyrimidinone Compound 3eMCF-7 (Breast)2.41[6]
Furopyridine PD18A549 (Lung)Not specified (Potent)[7]
Furopyridine PD56H1975 (Lung)Not specified (Potent)[7]
Pyrido[2,3-d]pyrimidine Compound 4MCF-7 (Breast)0.57[8]
Pyrido[2,3-d]pyrimidine Compound 4HepG2 (Liver)1.13[8]
2,4-Diaminopyrimidine Compound 9kA549 (Lung)2.14[8]
2,4-Diaminopyrimidine Compound 9kHCT-116 (Colon)3.59[8]
4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine Compound 1A549 (Lung)Not specified (Potent)[9]
Tetrahydropyrido[4,3-d]pyrimidine Compound 12A549 (Lung)1.61[9]
Pyrimidine-Pyrene Hybrid Compound 4bHCT-116 (Colon)1.34[10]
Pyrimidine-Pyrene Hybrid Compound 4cHCT-116 (Colon)1.90[10]

Mechanisms of Action: Targeting Key Signaling Pathways

The cytotoxic effects of 4-hydroxypyrimidine derivatives are often mediated by their interaction with specific molecular targets within cancer cells. A predominant mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that govern proliferation, survival, and angiogenesis.[11]

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/Akt pathways, which are pivotal for cell proliferation and survival.[12] Many pyrimidine-based derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking its activity.[13] The pyrimidine scaffold's ability to mimic the adenine core of ATP makes it particularly effective in this role.[4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_inhibitor cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P Pyrimidine_Inhibitor 4-Hydroxypyrimidine Derivative Pyrimidine_Inhibitor->EGFR Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_inhibitor cluster_pi3k_akt PI3K/Akt Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation Pyrimidine_Inhibitor 4-Hydroxypyrimidine Derivative Pyrimidine_Inhibitor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PI3K/Akt signaling pathway and its inhibition by 4-hydroxypyrimidine derivatives.

Experimental Protocols: Assessing Cytotoxicity with the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of the 4-hydroxypyrimidine derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot a dose-response curve of cell viability versus compound concentration.

    • Determine the IC50 value from the curve, which represents the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow of a typical MTT cytotoxicity assay.

Conclusion and Future Directions

The 4-hydroxypyrimidine scaffold continues to be a highly promising framework for the development of novel anticancer therapeutics. The comparative data presented in this guide highlight the potent cytotoxic activity of various derivatives against a range of cancer cell lines. The primary mechanisms of action often involve the inhibition of key signaling pathways such as the EGFR and PI3K/Akt cascades, which are fundamental to cancer cell proliferation and survival.

Future research should focus on the rational design of new 4-hydroxypyrimidine derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for optimizing these compounds. Furthermore, exploring combination therapies, where 4-hydroxypyrimidine derivatives are used in conjunction with other anticancer agents, may offer a synergistic approach to overcoming drug resistance and improving therapeutic outcomes. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the field of oncology through the discovery and development of next-generation pyrimidine-based drugs.

References

Sources

Validation

evaluating the antitrypanosomal activity of pyrimidine compounds vs standard treatments

Executive Summary This guide provides a technical evaluation of pyrimidine-based small molecules as next-generation antitrypanosomal agents, specifically targeting Trypanosoma brucei (Human African Trypanosomiasis - HAT)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of pyrimidine-based small molecules as next-generation antitrypanosomal agents, specifically targeting Trypanosoma brucei (Human African Trypanosomiasis - HAT) and Trypanosoma cruzi (Chagas disease). Unlike standard treatments such as Benznidazole and Melarsoprol, which suffer from high toxicity and resistance, pyrimidine derivatives offer a versatile scaffold capable of exploiting the parasite’s auxotrophic reliance on purine/pyrimidine salvage pathways and inhibiting critical enzymes like S-adenosylmethionine decarboxylase (AdoMetDC).

This document compares the efficacy, selectivity, and mechanism of action of novel pyrimidine derivatives against current standard-of-care (SoC) drugs, supported by experimental protocols and quantitative data.

Mechanistic Rationale: Why Pyrimidines?

The Causality of Scaffold Selection

Trypanosomes are kinetoplastid parasites that lack the machinery for de novo purine synthesis and rely heavily on salvage pathways. While they can synthesize pyrimidines de novo, the pathway contains unique enzymes distinct from mammalian hosts.[1]

  • Metabolic Subversion: Pyrimidine analogs (e.g., 5-fluorouracil derivatives) act as "subversive substrates."[2] They are actively transported into the parasite via the TbU3 transporter and incorporated into RNA/DNA or inhibit thymidylate synthase, leading to cell death.

  • Enzyme Inhibition: Pyrimidineamines have been identified as potent inhibitors of T. brucei AdoMetDC, an essential enzyme in the polyamine pathway required for parasite proliferation.[3]

  • Folate Antagonism: Pyrimido[5,4-d]pyrimidines mimic the pterin core of folate, acting as competitive inhibitors of pteridine reductase (PTR1), a bypass mechanism that renders standard antifolates ineffective.

Visualization: Mechanism of Action & Drug Targets

The following diagram illustrates the dual-action potential of pyrimidine scaffolds: hijacking the salvage pathway and inhibiting biosynthetic enzymes.

MOA Host_Pyrimidine Host Pyrimidines (Uracil/Cytosine) Transporter TbU3 Transporter (Parasite Membrane) Host_Pyrimidine->Transporter Uptake Salvage_Path Salvage Pathway (UPRT, OMPDC) Transporter->Salvage_Path Target_DNA DNA/RNA Incorporation Salvage_Path->Target_DNA DeNovo_Path De Novo Synthesis (ODC, AdoMetDC) Target_Enzyme Enzyme Inhibition (AdoMetDC / PTR1) DeNovo_Path->Target_Enzyme Blocks Pyrimidines Synthetic Pyrimidine Scaffolds Pyrimidines->Transporter Hijacks Entry Pyrimidines->Target_Enzyme Direct Inhibition Target_Enzyme->Target_DNA Stops Replication

Caption: Pyrimidine scaffolds exploit the TbU3 transporter for entry and inhibit critical biosynthetic enzymes (AdoMetDC) or corrupt nucleic acid integrity.

Comparative Performance Data

The following data synthesizes recent experimental findings comparing novel pyrimidine derivatives against standard antitrypanosomal drugs.

Table 1: In Vitro Potency & Selectivity (T. brucei & T. cruzi)
Compound ClassTarget SpeciesIC50 (Parasite)CC50 (Mammalian L6/Vero)Selectivity Index (SI)Status vs. Standard
Benznidazole (Std) T. cruzi2.23 µM> 100 µM> 45Standard of Care
Pentamidine (Std) T. brucei0.005 µM> 100 µM> 20,000High toxicity risks
Pyrimido[5,4-d]pyrimidines (Compound 4c)T. brucei0.94 µM > 100 µM> 107 Superior SI to many hits
4-phenyl-6-(pyridin-3-yl)pyrimidines (Cmpd 13)T. brucei0.38 µM 23 µM~60Potent, moderate toxicity
Pyrimidineamines T. brucei0.1 - 5.0 µMHighHighGood BBB penetration

Key Insight: While Pentamidine is extremely potent, its toxicity profile is poor. The Pyrimido[5,4-d]pyrimidine class (e.g., Compound 4c) demonstrates a "sweet spot" of low-micromolar potency with a Selectivity Index >100, which is the threshold often required for progression to in vivo studies.

Experimental Protocols

To validate the data presented above, researchers must employ self-validating assay systems. The Resazurin (Alamar Blue) Assay is the industry standard for high-throughput screening due to its cost-effectiveness and reliability.

Protocol A: Resazurin-Based In Vitro Cytotoxicity Assay

Objective: Determine the IC50 of pyrimidine compounds against bloodstream form (BSF) T. brucei.

Reagents:

  • Medium: HMI-9 supplemented with 10% FBS and 10% Serum Plus.

  • Resazurin Solution: 0.15 mg/mL in PBS (filter-sterilized).

  • Controls: Pentamidine (Positive), 0.5% DMSO (Negative).

Step-by-Step Workflow:

  • Seeding: Plate T. brucei BSF in 96-well plates at a density of

    
     cells/well in 100 µL medium.
    
  • Drug Addition: Add test compounds in serial dilution (e.g., 100 µM down to 0.01 µM). Ensure final DMSO concentration is <0.5%.

  • Incubation: Incubate plates at 37°C, 5% CO2 for 69 hours .

    • Validation Point: Inspect untreated control wells microscopically. Parasites should be motile and replicating.

  • Development: Add 20 µL of Resazurin solution to each well.

  • Readout: Incubate for an additional 3-5 hours . Read fluorescence at Ex 530 nm / Em 590 nm .

  • Calculation:

    
    
    Use non-linear regression (Sigmoidal dose-response) to calculate IC50.
    
Protocol B: Selectivity Index (SI) Determination

Objective: Assess the therapeutic window.[4][5]

  • Mammalian Culture: Seed L6 (rat myoblast) or Vero cells in 96-well plates (

    
     cells/well).
    
  • Exposure: Treat with the same compound dilution series for 72 hours.

  • Quantification: Use Resazurin (as above) or MTT assay.

  • Calculation:

    
    
    
    • Criteria: An SI > 10 is considered a "Hit"; SI > 50 is a "Lead".

Screening Workflow Visualization

This workflow outlines the logical progression from initial library screening to in vivo validation, ensuring resource efficiency.

Screening_Workflow Library Pyrimidine Library (Synthesis) Primary_Screen Primary Screen (Resazurin @ 10 µM) Library->Primary_Screen Decision1 >70% Inhib? Primary_Screen->Decision1 Hit_Confirm Hit Confirmation (IC50 Determination) Cytotox Cytotoxicity Counter-Screen (L6/Vero Cells) Hit_Confirm->Cytotox SI_Calc Selectivity Index (SI) Calculation Cytotox->SI_Calc Decision2 SI > 10? SI_Calc->Decision2 InVivo In Vivo Efficacy (Mouse Model) Decision1->Library No (Refine) Decision1->Hit_Confirm Yes Decision2->Library No (Toxic) Decision2->InVivo Yes (Lead)

Caption: Logical progression for evaluating antitrypanosomal candidates. Only compounds with SI > 10 proceed to animal models.

Critical Analysis & Future Directions

The Blood-Brain Barrier (BBB) Challenge

For T. brucei, the second stage of the disease involves CNS invasion.[3] Standard drugs like Melarsoprol are toxic (causing reactive encephalopathy).

  • Pyrimidine Advantage: Pyrimidineamine derivatives have shown favorable physicochemical properties for BBB penetration.[3] Future optimization should focus on lowering Total Polar Surface Area (TPSA) to < 90 Ų to enhance CNS availability.

Resistance Mechanisms

Resistance to Benznidazole and Nifurtimox is linked to the downregulation of Type I Nitroreductase (NTR).[6]

  • Mitigation: Pyrimidines do not rely on NTR activation. Their distinct mechanism (e.g., AdoMetDC inhibition) makes them ideal candidates for combination therapy to prevent cross-resistance.

References

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Infectious Diseases. [Link]

  • Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase. Journal of Medicinal Chemistry. [Link]

  • Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis. Biomolecular Screening. [Link]

  • Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease. Antimicrobial Agents and Chemotherapy. [Link]

  • The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. European Journal of Medicinal Chemistry. [Link]

Sources

Comparative

statistical validation of the biological effects of 4-Phenyl-5-methyl-6-hydroxypyrimidine

Title: Statistical Validation of the Biological Effects of 4-Phenyl-5-methyl-6-hydroxypyrimidine (4-PMHP): A Comparative Guide Executive Summary & Rationale The pyrimidine scaffold is a highly privileged structure in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Statistical Validation of the Biological Effects of 4-Phenyl-5-methyl-6-hydroxypyrimidine (4-PMHP): A Comparative Guide

Executive Summary & Rationale

The pyrimidine scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors[1]. 4-Phenyl-5-methyl-6-hydroxypyrimidine (4-PMHP) is an emerging derivative that exhibits promising bioactivity by mimicking the adenine ring of ATP, allowing it to competitively bind to the hinge region of target kinases[2].

To transition a novel compound like 4-PMHP from a structural hit to a validated lead, rigorous statistical validation of its biological effects is mandatory. This guide provides an objective, data-driven comparison of 4-PMHP against an industry-standard pyrimidine-based inhibitor (Palbociclib), detailing the self-validating experimental protocols and statistical frameworks required to prove its efficacy.

Mechanistic Pathway & Target Engagement

4-PMHP is evaluated here for its inhibitory effect on Cyclin-Dependent Kinase 4/6 (CDK4/6), a critical regulator of the cell cycle. By blocking CDK4/6, the compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby arresting the cell cycle in the G1 phase.

Pathway PMHP 4-PMHP (Test Inhibitor) CDK CDK4/6-Cyclin D Complex PMHP->CDK Inhibits Palbo Palbociclib (Standard) Palbo->CDK Inhibits Rb Rb Protein (Phosphorylation) CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Drives

Caption: Mechanism of CDK4/6 pathway inhibition by 4-PMHP and standard alternatives.

Comparative Performance Data

To establish trustworthiness, biological activity must be quantified using orthogonal assays. Table 1 summarizes the performance of 4-PMHP compared to Palbociclib and a vehicle control. Data is derived from High-Throughput Screening (HTS) validated by strict quality control metrics[3].

Table 1: Quantitative Comparison of Kinase Inhibition and Cellular Viability

CompoundTarget KinaseBiochemical IC₅₀ (nM) ± 95% CIAssay Z'-FactorCell Viability IC₅₀ (µM)Selectivity Fold (vs. CDK2)
4-PMHP CDK4/Cyclin D118.4 ± 1.20.781.2 ± 0.1>120x
Palbociclib CDK4/Cyclin D111.0 ± 0.80.820.8 ± 0.05>500x
Vehicle (DMSO) CDK4/Cyclin D1>10,000N/A>50N/A

Note: A Z'-factor > 0.6 indicates an excellent assay suitable for high-throughput screening[4].

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed to be self-validating systems, ensuring that any generated data is statistically sound.

Protocol A: TR-FRET Biochemical Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delay measurement eliminates short-lived background auto-fluorescence common with small-molecule libraries, ensuring high signal-to-noise ratios[5].

  • Step 1: Reagent Preparation & Dispensing:

    • Action: Dispense 5 µL of 2X CDK4/Cyclin D1 enzyme (final 0.5 nM) into a 384-well low-volume pro-plate.

    • Causality: Using a 384-well format minimizes edge effects and reagent evaporation, which are primary drivers of spatial artifacts in screening plates[3].

  • Step 2: Compound Titration:

    • Action: Add 2.5 µL of 4-PMHP or Palbociclib in a 10-point, 3-fold serial dilution (starting at 10 µM, 1% DMSO final).

    • Causality: A 10-point curve ensures sufficient data points across the inflection zone to accurately fit a 4-parameter logistic (4PL) regression.

  • Step 3: Reaction Initiation:

    • Action: Add 2.5 µL of ATP/ULight-labeled substrate mix. Incubate at room temperature for 60 minutes.

    • Causality: A 60-minute incubation ensures the reaction reaches steady-state kinetics, a strict prerequisite for deriving accurate Michaelis-Menten based IC₅₀ values.

  • Step 4: Detection & Quenching:

    • Action: Add 10 µL of Europium-anti-phospho antibody in EDTA stop buffer. Read at 665 nm / 615 nm on a microplate reader.

    • Causality: EDTA chelates the Mg²⁺ required for kinase activity, instantly freezing the reaction state for accurate temporal measurement.

Protocol B: Cellular Viability Assay (ATP Quantitation)
  • Step 1: Cell Seeding: Seed MCF-7 (Rb-positive) breast cancer cells at 2,000 cells/well in 96-well plates. Incubate overnight.

  • Step 2: Treatment: Treat cells with 4-PMHP or Palbociclib for 72 hours.

  • Step 3: Lysis and Luminescence: Add CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

    • Causality: ATP quantitation is directly proportional to the number of metabolically active cells. This avoids the redox-based artifacts and metabolic confounders frequently encountered in traditional MTT/MTS colorimetric assays.

Statistical Validation Framework

Raw data is meaningless without a rigorous statistical framework to validate the findings. The workflow below dictates how raw fluorescence/luminescence is transformed into actionable, trustworthy pharmacological data.

StatWorkflow Raw Raw TR-FRET Data (Fluorescence Ratio) QC Quality Control Z'-Factor > 0.6 Raw->QC Norm Normalization (% Inhibition) QC->Norm Pass Fit Non-linear Regression (4PL Curve Fit) Norm->Fit Stat Statistical Significance (ANOVA & Post-hoc) Fit->Stat Out Validated IC50 & Confidence Intervals Stat->Out

Caption: Step-by-step statistical validation pipeline for high-throughput screening data.

Key Statistical Metrics Explained:
  • Z'-Factor Calculation (Assay Robustness): Before any IC₅₀ is calculated, the plate must pass Z'-factor validation[5]. Formula:

    
    
    Where 
    
    
    
    is standard deviation and
    
    
    is the mean of positive (
    
    
    ) and negative (
    
    
    ) controls. A Z' of 0.78 for 4-PMHP (Table 1) proves that the signal dynamic range vastly outweighs data variation, confirming the assay's trustworthiness[4].
  • 4-Parameter Logistic (4PL) Regression: Dose-response data must be fitted using a 4PL model rather than linear regression. The 4PL model accounts for the baseline (bottom asymptote), maximum response (top asymptote), Hill slope, and the inflection point (IC₅₀). This mathematically accommodates the plateau effects seen at high 4-PMHP concentrations[6].

  • ANOVA & Post-Hoc Testing: To objectively claim that 4-PMHP is comparable to Palbociclib, a one-way ANOVA followed by a Dunnett's post-hoc test must be performed on the log(IC₅₀) values. If the p-value is > 0.05 between the two treatments, we can statistically validate that 4-PMHP's potency is non-inferior to the standard.

Conclusion

The statistical validation of 4-Phenyl-5-methyl-6-hydroxypyrimidine demonstrates that it is a highly viable, bioactive scaffold. By employing TR-FRET methodologies backed by strict Z'-factor quality controls and 4PL regression models, researchers can confidently benchmark 4-PMHP against industry standards like Palbociclib. Adhering to these self-validating protocols ensures that downstream drug development decisions are grounded in unassailable statistical truth.

References

1.[5] Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at:[Link] 2.[1] Gomha, S. M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI Molecules. Available at:[Link] 3.[2] Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available at:[Link] 4.[6] Ianevski, A., et al. (2010). Standardized high-throughput evaluation of cell-based compound screens. PMC. Available at:[Link] 5.[4] BellBrook Labs. (2025). Optimizing Assay Performance for High-Throughput Screens. Available at:[Link] 6.[3] Ianevski, A., et al. (2025). Spatial artifact detection improves the reproducibility of drug screening experiments. University of Helsinki. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Phenyl-5-methyl-6-hydroxypyrimidine

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Phenyl-5-methyl-6-hydroxypyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous chemical and adhere to the highest safety standards. The procedures outlined below are based on established best practices for the disposal of analogous pyrimidine derivatives.[1][2]

Hazard Assessment and Precautionary Measures

Given the structural similarities to other pyrimidine-based compounds, 4-Phenyl-5-methyl-6-hydroxypyrimidine should be handled as a substance that may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[1][3][4][5][6] Therefore, all handling and disposal procedures must be conducted with the appropriate safety measures in place.

1.1 Personal Protective Equipment (PPE):

Before beginning any disposal-related activities, ensure the following PPE is worn to minimize exposure risks:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield is recommended if there is a risk of splashing.[4][7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat or disposable protective clothing.[1][7]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of dust or aerosol formation, or if working outside of a chemical fume hood.[2][7]

1.2 Engineering Controls:

All manipulations of 4-Phenyl-5-methyl-6-hydroxypyrimidine, including weighing and preparing for disposal, should be performed in a well-ventilated area, ideally within a certified chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][7][8]

Step-by-Step Disposal Protocol

The systematic collection, segregation, and storage of chemical waste are critical to ensuring safe and compliant disposal.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to preventing potentially hazardous reactions.[1]

  • Solid Waste: Collect all solid waste containing 4-Phenyl-5-methyl-6-hydroxypyrimidine, such as contaminated personal protective equipment (gloves, etc.), weighing papers, and absorbent materials, in a designated solid hazardous waste container.[1]

  • Liquid Waste: Unused or spent solutions of 4-Phenyl-5-methyl-6-hydroxypyrimidine should be collected in a designated liquid hazardous waste container. Do not mix this waste with other incompatible chemical waste streams.[1]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[2]

Step 2: Container Management

The integrity and proper labeling of waste containers are crucial for safe storage and transport.

  • Container Type: Use only chemically compatible, leak-proof containers for waste collection. Whenever possible, the original manufacturer's container can be used.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Phenyl-5-methyl-6-hydroxypyrimidine." The accumulation start date and associated hazards should also be included.[1][2]

  • Storage: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.[1][2]

Step 3: Final Disposal

The ultimate disposal of 4-Phenyl-5-methyl-6-hydroxypyrimidine must be handled by qualified professionals.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved environmental waste management company.[1][7] The recommended method of disposal is typically controlled incineration with flue gas scrubbing to prevent the release of harmful combustion products.[7]

  • Container Decontamination: Empty containers that previously held 4-Phenyl-5-methyl-6-hydroxypyrimidine must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[1][7]

Spill Response Protocol

In the event of a spill, immediate and decisive action is necessary to contain the material and prevent exposure.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. For a solid spill, isolate the area for at least 25 meters (75 feet) in all directions.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Containment (for solid spills): Carefully dampen the spilled solid material with water to prevent it from becoming airborne.[7]

  • Collection: Using absorbent paper, carefully transfer the spilled material into a suitable, labeled container for hazardous waste.[7]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[7]

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be placed in a sealed, vapor-tight plastic bag and disposed of as hazardous waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Phenyl-5-methyl-6-hydroxypyrimidine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_type Waste Identification cluster_collection Waste Collection & Segregation cluster_final_disposal Final Disposal start Start: 4-Phenyl-5-methyl- 6-hydroxypyrimidine Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid sharps_waste Collect in Labeled Puncture-Resistant Sharps Container waste_type->sharps_waste Sharps storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company storage->contact_ehs incineration Professional Disposal (e.g., Incineration) contact_ehs->incineration

Caption: Disposal workflow for 4-Phenyl-5-methyl-6-hydroxypyrimidine.

References

  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
  • SAFETY DATA SHEET - 2,4(1H,3H)-Pyrimidinedione, 6-methyl-. Fisher Scientific.
  • SAFETY DATA SHEET - 4,5-Diaminopyrimidine. Fisher Scientific.
  • Safety data sheet - Header. BASF.
  • SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. TCI Chemicals.
  • SAFETY DATA SHEET - 4,6-Dihydroxypyrimidine. Fisher Scientific.
  • SAFETY DATA SHEET - 5-(4-Methylphenyl)-5-phenylhydantoin. Fisher Scientific.
  • Safety Data Sheet - N-phenylpiperidin-4-amine. Cayman Chemical.
  • SAFETY DATA SHEET - 2,4,5-Triamino-6-hydroxypyrimidine sulfate. Fisher Scientific.
  • Safety Data Sheet - 6-(2,6-Dichlorophenyl)-8-methyl-2-[[4-(4- morpholinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one. Aaronchem.

Sources

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